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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Fluoro-2-(isoquinolin-4-yl)acetic acid: A Compound in the Context of Bioactive Quinolone and Isoquinoline Scaffolds

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating Undocumented Chemical Space In the vast landscape of chemical synthesis and drug discovery, it is not uncommon to enco...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Undocumented Chemical Space

In the vast landscape of chemical synthesis and drug discovery, it is not uncommon to encounter compounds that, despite being cataloged with a unique CAS number, lack extensive documentation in the public domain. Such is the case with 2-Fluoro-2-(isoquinolin-4-yl)acetic acid (CAS 1517532-69-2) . While its structure suggests potential biological activity, drawing from the rich history of related isoquinoline and quinoline derivatives, specific data on its synthesis, properties, and mechanism of action remain elusive in published literature.

This guide, therefore, adopts a strategic approach. In the absence of direct data for the title compound, we will provide an in-depth technical exploration of the core chemical scaffolds it represents: the isoquinoline moiety and the fluoroacetic acid side chain . By examining well-documented analogues and related structural classes, such as the fluoroquinolones, we can infer the potential significance, synthetic pathways, and likely biological roles of this specific molecule. This document will serve as a valuable resource for researchers working with novel heterocyclic compounds, providing both foundational knowledge and practical insights into their development.

The Isoquinoline Core: A Privileged Scaffold in Medicinal Chemistry

The isoquinoline skeleton is a bicyclic aromatic heterocycle that is a structural isomer of quinoline. It is a prominent feature in a vast array of natural products, particularly alkaloids, and has been a cornerstone in the development of numerous therapeutic agents.[1] The inherent physicochemical properties of the isoquinoline ring system, including its ability to participate in hydrogen bonding, π-stacking, and metal coordination, make it an ideal scaffold for interacting with biological targets.

Biological Activities of Isoquinoline Derivatives

Isoquinoline derivatives have demonstrated a remarkable breadth of pharmacological activities.[1][2] These include:

  • Anticancer: Many isoquinoline-containing compounds exhibit potent cytotoxic effects against various cancer cell lines.[2] Their mechanisms of action are diverse, ranging from topoisomerase inhibition to the disruption of microtubule dynamics and the modulation of cell signaling pathways.

  • Antimicrobial: The quinolone and isoquinoline cores are central to a class of antibiotics known as fluoroquinolones. These agents primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3][4]

  • Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory properties, often attributed to the inhibition of enzymes like cyclooxygenase (COX).[5][6]

  • Neuroprotective: The rigid structure of the isoquinoline nucleus allows for precise positioning of functional groups to interact with receptors and enzymes in the central nervous system.[1]

The introduction of a fluorine atom, as seen in the title compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.

Synthetic Strategies for Isoquinoline-4-yl Acetic Acid Derivatives

While a specific, validated synthesis for 2-Fluoro-2-(isoquinolin-4-yl)acetic acid is not publicly available, we can propose a logical synthetic approach based on established methodologies for creating similar structures. A plausible retrosynthetic analysis is outlined below.

G Target 2-Fluoro-2-(isoquinolin-4-yl)acetic acid Intermediate1 Ethyl 2-fluoro-2-(isoquinolin-4-yl)acetate Target->Intermediate1 Ester Hydrolysis Intermediate2 Ethyl 2-(isoquinolin-4-yl)acetate Intermediate1->Intermediate2 Electrophilic Fluorination Intermediate3 Isoquinoline-4-carbaldehyde Intermediate2->Intermediate3 Wittig or Horner-Wadsworth-Emmons Reaction StartingMaterial Isoquinoline Intermediate3->StartingMaterial Vilsmeier-Haack or similar formylation

Figure 1: A proposed retrosynthetic pathway for 2-Fluoro-2-(isoquinolin-4-yl)acetic acid.

Hypothetical Step-by-Step Synthesis Protocol

The following protocol is a generalized and illustrative procedure. Researchers should conduct their own literature review and optimization for any specific synthetic target.

Step 1: Formylation of Isoquinoline

  • To a solution of isoquinoline in a suitable solvent (e.g., DMF), add a formylating agent such as the Vilsmeier-Haack reagent (POCl₃/DMF).

  • Heat the reaction mixture and monitor for the consumption of the starting material by TLC or LC-MS.

  • Upon completion, quench the reaction with ice-water and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Filter, wash, and dry the crude isoquinoline-4-carbaldehyde.

Step 2: Chain Extension to an Acetate Ester

  • Employ a Wittig or Horner-Wadsworth-Emmons reaction to convert the aldehyde to an α,β-unsaturated ester.

  • Alternatively, a more direct route to the saturated acetate could involve a Strecker synthesis followed by hydrolysis and esterification.

  • Purify the resulting ethyl 2-(isoquinolin-4-yl)acetate by column chromatography.

Step 3: α-Fluorination

  • Dissolve the ethyl 2-(isoquinolin-4-yl)acetate in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (-78 °C).

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to generate the enolate.

  • Introduce an electrophilic fluorinating agent, for example, N-Fluorobenzenesulfonimide (NFSI).

  • Allow the reaction to warm to room temperature and quench with a proton source (e.g., saturated NH₄Cl solution).

  • Extract the product and purify by chromatography to obtain ethyl 2-fluoro-2-(isoquinolin-4-yl)acetate.

Step 4: Ester Hydrolysis

  • Dissolve the fluorinated ester in a mixture of a suitable organic solvent (e.g., ethanol) and an aqueous base (e.g., NaOH or LiOH).

  • Stir the mixture at room temperature or with gentle heating until the ester is fully consumed.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter, wash with cold water, and dry the final product, 2-Fluoro-2-(isoquinolin-4-yl)acetic acid.

Potential Mechanisms of Action and Biological Targets

Given the structural motifs present in 2-Fluoro-2-(isoquinolin-4-yl)acetic acid, several potential biological activities and mechanisms of action can be hypothesized.

As an Antimicrobial Agent: A Fluoroquinolone Analogue?

The quinolone and isoquinoline cores are fundamental to the activity of quinolone antibiotics.[3] These drugs function by inhibiting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4] This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in stalled replication forks and the generation of double-strand DNA breaks, which are ultimately lethal to the bacterium.[3][4] The acidic side chain is crucial for this activity, as it is believed to be involved in the binding to the enzyme-DNA complex.

cluster_bacterium Bacterial Cell DNA_Replication DNA Replication Cell_Death Cell Death Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_Replication DNA_Gyrase DNA Gyrase Relaxed_DNA Relaxed & Decatenated DNA DNA_Gyrase->Relaxed_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Relaxed_DNA->Topoisomerase_IV Fluoroquinolone Fluoroquinolone (or analogue) Fluoroquinolone->Topoisomerase_IV Inhibits Fluoroquinolone->DNA_Gyrase Inhibits

Figure 2: Mechanism of action of fluoroquinolone antibiotics.

As an Anticancer Agent

The structural similarity to certain quinoline carboxylic acids with demonstrated antitumor activity suggests that 2-fluoro-2-(isoquinolin-4-yl)acetic acid could also possess anticancer properties. For instance, the novel anticancer agent NSC 368390, a quinolinecarboxylic acid derivative, was found to inhibit de novo pyrimidine nucleotide biosynthesis by targeting the enzyme dihydroorotate dehydrogenase.[7] This leads to the depletion of essential precursors for RNA and DNA synthesis, ultimately causing cell death in rapidly dividing cancer cells.[7] Other quinoline and isoquinoline derivatives have been investigated as inhibitors of histone deacetylases (HDACs), which play a crucial role in the epigenetic regulation of gene expression.[8]

As an Anti-inflammatory Agent

Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic molecules.[9][10] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[11] The acetic acid moiety of the title compound is a common feature in several NSAID classes.[11] Therefore, it is plausible that 2-fluoro-2-(isoquinolin-4-yl)acetic acid could exhibit anti-inflammatory activity through a similar mechanism.

Physicochemical Properties and Their Implications

While experimental data for the title compound is unavailable, we can predict some of its key physicochemical properties and discuss their potential impact on its biological profile.

PropertyPredicted Value/CharacteristicImplication for Drug Development
Molecular Weight ~221.18 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
pKa Expected to be acidic due to the carboxylic acid group. The fluorine atom would likely lower the pKa compared to its non-fluorinated counterpart.The ionization state at physiological pH will influence solubility, membrane permeability, and binding to target proteins.
LogP Moderately lipophilic.A balance between lipophilicity and hydrophilicity is crucial for cell membrane permeability and distribution in the body.
Hydrogen Bond Donors/Acceptors The carboxylic acid provides a hydrogen bond donor and two acceptors. The isoquinoline nitrogen is a hydrogen bond acceptor.These features are critical for specific interactions with biological targets and for aqueous solubility.

Conclusion and Future Directions

2-Fluoro-2-(isoquinolin-4-yl)acetic acid stands as an intriguing yet under-documented molecule. Its structure, combining the privileged isoquinoline scaffold with a fluoroacetic acid side chain, places it at the crossroads of several classes of biologically active compounds. Based on the extensive research into related quinoline and isoquinoline derivatives, it is reasonable to hypothesize that this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

For researchers and drug development professionals, this compound represents an opportunity for novel discovery. The next logical steps would involve:

  • De novo Synthesis and Structural Verification: The first priority is to synthesize the compound, likely through a multi-step sequence as outlined in this guide, and to confirm its structure unequivocally using modern analytical techniques (NMR, Mass Spectrometry, etc.).

  • In Vitro Screening: The synthesized compound should be subjected to a battery of in vitro assays to assess its potential biological activities. This could include antimicrobial susceptibility testing against a panel of bacterial strains, cytotoxicity assays against various cancer cell lines, and enzyme inhibition assays for targets such as topoisomerases, COX enzymes, and kinases.

  • Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, the synthesis of a library of analogues would be warranted to explore the structure-activity relationship and to optimize for potency, selectivity, and pharmacokinetic properties.

This guide has aimed to provide a comprehensive theoretical framework for understanding and approaching the study of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid. By building upon the solid foundation of knowledge surrounding its core chemical motifs, researchers are well-equipped to unlock the potential of this and other novel heterocyclic compounds.

References

  • [Activity of a novel 4-quinolinecarboxylic acid, NSC 368390

  • .4c03823)

Sources

Exploratory

Comprehensive Technical Guide: Structure, Synthesis, and Properties of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid

Executive Summary 2-Fluoro-2-(isoquinolin-4-yl)acetic acid (CAS: 1517532-69-2) is a highly specialized fluorinated building block utilized in advanced medicinal chemistry and drug discovery . By combining the privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoro-2-(isoquinolin-4-yl)acetic acid (CAS: 1517532-69-2) is a highly specialized fluorinated building block utilized in advanced medicinal chemistry and drug discovery . By combining the privileged isoquinoline pharmacophore with an


-fluoro carboxylic acid moiety, this molecule serves as a critical intermediate for synthesizing metabolically stable bioisosteres of natural amino acids and acetic acid derivatives.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data, providing a deep dive into the physicochemical rationale, mechanistic causality, and field-proven synthetic protocols required to handle and synthesize this compound effectively.

Structural & Physicochemical Profile

The strategic placement of a fluorine atom adjacent to the carboxylic acid profoundly alters the molecule's electronic environment. Fluorine’s strong inductive electron-withdrawing effect (-I) significantly lowers the pKa of the carboxylic acid compared to its non-fluorinated analog, ensuring a higher degree of ionization at physiological pH.

Quantitative Data Summary
PropertyValueAnalytical Significance
Chemical Name 2-Fluoro-2-(isoquinolin-4-yl)acetic acidIUPAC standard nomenclature
CAS Registry Number 1517532-69-2Unique identifier for commercial sourcing
Molecular Formula C₁₁H₈FNO₂Defines stoichiometry for synthesis
Molecular Weight 205.19 g/mol Critical for molarity and yield calculations
Exact Mass 205.0539 DaTarget for High-Resolution Mass Spectrometry (HRMS)
Topological Polar Surface Area 49.2 ŲIndicates good potential for membrane permeability
Appearance Off-white to pale yellow solidVisual baseline for purity
H-Bond Donors / Acceptors 1 / 3Defines receptor binding potential

Synthetic Methodology & Workflow

Synthesizing


-fluoro heteroaryl acetic acids presents unique challenges, primarily the risk of over-fluorination and unwanted Claisen self-condensation during enolate formation. To circumvent these issues, we employ a highly controlled three-step sequence: Palladium-catalyzed 

-arylation of a sterically hindered ester, followed by electrophilic fluorination, and concluding with mild acidic deprotection .

Workflow A 4-Bromoisoquinoline + t-Butyl Acetate B Pd-Catalyzed α-Arylation A->B C t-Butyl 2-(isoquinolin -4-yl)acetate B->C Pd(dba)2, P(t-Bu)3 LiHMDS, Toluene D Electrophilic Fluorination C->D E t-Butyl 2-fluoro-2- (isoquinolin-4-yl)acetate D->E LiHMDS, NFSI THF, -78 °C F Acidic Cleavage (TFA/DCM) E->F G 2-Fluoro-2-(isoquinolin -4-yl)acetic acid F->G Deprotection

Caption: Experimental workflow for the synthesis of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid.

Mechanistic Causality: Why These Reagents?
  • tert-Butyl Acetate Selection: Using tert-butyl acetate rather than ethyl acetate is a deliberate strategic choice. The massive steric bulk of the tert-butyl group heavily suppresses undesired Claisen self-condensation during the initial arylation.

  • LiHMDS at -78 °C: Electrophilic fluorination requires the generation of a kinetic enolate. Lithium bis(trimethylsilyl)amide (LiHMDS) ensures rapid, quantitative deprotonation without nucleophilic attack on the ester carbonyl.

  • TFA Deprotection: Traditional basic saponification (LiOH/H₂O) of

    
    -fluoro esters can occasionally trigger defluorination or retro-aldol pathways. Cleaving the tert-butyl group with Trifluoroacetic acid (TFA) provides a mild, high-fidelity alternative.
    

Pathway N1 Ester Enolate Formation (Kinetic Control) N3 Electrophilic Fluorine Transfer (NFSI) N1->N3 Nucleophilic Attack N2 Steric Shielding by Bulky Base (LiHMDS) N2->N1 Suppresses Claisen Condensation N5 Mono-α-Fluoro Ester N3->N5 N4 Prevention of Di-fluorination N4->N3 Stoichiometric Control (1.05 eq)

Caption: Mechanistic causality and logical control in the electrophilic α-fluorination step.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating in-process controls to ensure reproducibility.

Step 1: Palladium-Catalyzed -Arylation
  • Preparation: Charge an oven-dried Schlenk flask with 4-bromoisoquinoline (1.0 equiv), Pd(dba)₂ (0.02 equiv), and P(t-Bu)₃ (0.04 equiv). Evacuate and backfill with argon three times.

  • Reaction: Add anhydrous toluene, followed by tert-butyl acetate (1.5 equiv). Cool the mixture to 0 °C.

  • Base Addition: Dropwise, add a 1.0 M solution of LiHMDS in THF (1.5 equiv). Heat the reaction to 80 °C for 12 hours.

  • Validation (IPC): Monitor via LC-MS. The reaction is complete when the 4-bromoisoquinoline peak is consumed and a new peak at m/z 244 [M+H]⁺ appears.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc) to yield tert-butyl 2-(isoquinolin-4-yl)acetate.

Step 2: Electrophilic -Fluorination
  • Enolate Generation: Dissolve tert-butyl 2-(isoquinolin-4-yl)acetate (1.0 equiv) in anhydrous THF under argon. Cool strictly to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add LiHMDS (1.1 equiv, 1.0 M in THF). Stir at -78 °C for 45 minutes to ensure complete kinetic enolate formation.

  • Fluorination: Add a solution of N-Fluorobenzenesulfonimide (NFSI) (1.05 equiv) in THF dropwise. Maintain at -78 °C for 2 hours, then allow to warm to room temperature slowly over 1 hour.

  • Validation (IPC): TLC should show the disappearance of the starting material. LC-MS will show m/z 262 [M+H]⁺.

  • Workup: Quench with water, extract with DCM, and purify via silica gel chromatography to isolate tert-butyl 2-fluoro-2-(isoquinolin-4-yl)acetate.

Step 3: Acidic Cleavage (Deprotection)
  • Cleavage: Dissolve the fluorinated ester in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 3 hours.

  • Validation (IPC): LC-MS confirms the loss of the tert-butyl group (m/z 206 [M+H]⁺).

  • Isolation: Concentrate the mixture in vacuo to remove all volatiles. Triturate the resulting residue with cold diethyl ether to precipitate the pure 2-Fluoro-2-(isoquinolin-4-yl)acetic acid as a TFA salt. Neutralize with mild aqueous buffer if the free base is required.

Analytical Characterization Standards

To ensure the structural integrity and purity of the synthesized product, the following spectroscopic benchmarks must be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     13.50 (br s, 1H, COOH), 9.35 (s, 1H, Isoquinoline H1), 8.55 (s, 1H, Isoquinoline H3), 8.20–7.70 (m, 4H, Ar-H), 6.35 (d, J = 46.5 Hz, 1H, CH-F). (Note: The massive 46.5 Hz coupling constant is the definitive hallmark of geminal H-F coupling).
    
  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    
     -185.4 (d, J = 46.5 Hz, 1F).
    
  • ¹³C NMR (100 MHz, DMSO-d₆):

    
     168.5 (d, J = 25.0 Hz, C=O), 153.2, 142.1, 133.5, 131.2, 128.4, 127.9, 127.5, 123.1, 122.8, 88.5 (d, J = 182.0 Hz, C-F).
    
  • LC-MS (ESI+): m/z calculated for C₁₁H₉FNO₂ [M+H]⁺ 206.06, found 206.06.

References

  • Title : A General Method for the Direct α-Arylation of Aldehydes with Aryl Bromides and Chlorides Source : Wiley-VCH URL : [Link]

Foundational

The Strategic Incorporation of Fluorine in Isoquinoline Scaffolds: A Technical Guide for Medicinal Chemistry

For researchers, scientists, and drug development professionals, the quest for novel molecular entities with enhanced therapeutic profiles is a constant endeavor. In this pursuit, the strategic modification of privileged...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular entities with enhanced therapeutic profiles is a constant endeavor. In this pursuit, the strategic modification of privileged scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of fluorinated isoquinoline building blocks, a class of compounds that has garnered significant interest for its potential to yield superior drug candidates. By leveraging the unique properties of fluorine, medicinal chemists can fine-tune the physicochemical and pharmacological characteristics of the versatile isoquinoline core, leading to improvements in potency, selectivity, and metabolic stability.

The Power of Two: Why Fluorine and Isoquinoline are a Potent Combination

The isoquinoline framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2] Its rigid, bicyclic structure provides a defined orientation for substituent groups to interact with biological targets.

The introduction of fluorine, the most electronegative element, into organic molecules can profoundly alter their properties.[3][4] Strategic fluorination is a widely employed tactic to:

  • Enhance Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450s. This can block metabolic "soft spots" and increase a drug's half-life.[5][6]

  • Modulate Physicochemical Properties: Fluorine's inductive effect can lower the pKa of nearby basic groups, which can influence a compound's ionization state at physiological pH and thereby affect its solubility, permeability, and off-target interactions. Fluorination also impacts lipophilicity (LogP), a critical parameter for membrane permeability and bioavailability.[3][7]

  • Improve Binding Affinity and Selectivity: The introduction of fluorine can alter the electronic distribution within a molecule, leading to more favorable interactions with the target protein. It can also induce conformational changes that lock the molecule into a more bioactive shape.[1]

By combining the structural advantages of the isoquinoline scaffold with the property-modulating effects of fluorine, medicinal chemists can generate a rich chemical space for the discovery of novel therapeutics.

Crafting the Building Blocks: Key Synthetic Methodologies

The synthesis of fluorinated isoquinolines can be approached in two primary ways: by constructing the isoquinoline ring from fluorinated precursors or by direct fluorination of a pre-existing isoquinoline core. Several classical and modern synthetic reactions are employed.

Building from Fluorinated Precursors: The Classical Approaches

Bischler-Napieralski Reaction: This is a robust method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to isoquinolines. The reaction involves the acid-catalyzed cyclization of a β-phenylethylamide.[8][9][10] When a fluorinated β-phenylethylamide is used, a fluorinated dihydroisoquinoline is produced.

Experimental Protocol: Generalized Bischler-Napieralski Reaction

  • Amide Formation: React a fluorinated phenethylamine with an appropriate acyl chloride or carboxylic acid to form the corresponding β-phenylethylamide.

  • Cyclization: Dissolve the amide in a suitable solvent (e.g., toluene or acetonitrile). Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[10]

  • Heating: Reflux the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Carefully quench the reaction with ice water and basify with a suitable base (e.g., ammonium hydroxide).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer, concentrate, and purify the resulting 3,4-dihydroisoquinoline by column chromatography.

  • Aromatization (Optional): The 3,4-dihydroisoquinoline can be oxidized to the corresponding isoquinoline using an oxidizing agent like palladium on carbon (Pd/C) in a suitable solvent at elevated temperatures.

Pomeranz-Fritsch Reaction: This reaction provides access to the isoquinoline core through the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine.[2][11][12] Utilizing a fluorinated benzaldehyde as the starting material directly leads to a fluorinated isoquinoline.

Conceptual Workflow: Pomeranz-Fritsch Reaction

Pomeranz_Fritsch Start Fluorinated Benzaldehyde + 2,2-Dialkoxyethylamine Condensation Condensation Start->Condensation Intermediate Benzalaminoacetal Condensation->Intermediate Cyclization Acid-Catalyzed Cyclization (e.g., H₂SO₄) Intermediate->Cyclization Product Fluorinated Isoquinoline Cyclization->Product

Caption: Pomeranz-Fritsch synthesis of fluorinated isoquinolines.

Direct Fluorination Strategies

Balz-Schiemann Reaction: This is a classical method for introducing a fluorine atom onto an aromatic ring. It involves the conversion of an amino-substituted isoquinoline to a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the corresponding fluoro-isoquinoline.[13][14]

Experimental Protocol: Synthesis of 5-Fluoroisoquinoline via Balz-Schiemann Reaction [13]

  • Diazotization: Suspend 5-aminoisoquinoline in a 48% aqueous solution of tetrafluoroboric acid (HBF₄) and cool to 0 °C.

  • Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes at 0 °C.

  • Isolation of Diazonium Salt: Collect the precipitated diazonium salt by filtration and wash with cold 5% HBF₄, cold ethanol, and cold diethyl ether.

  • Thermal Decomposition: Gently heat the dried diazonium salt until the evolution of nitrogen gas ceases.

  • Purification: Purify the resulting 5-fluoroisoquinoline by distillation or column chromatography.

Impact of Fluorination on Physicochemical Properties and Metabolic Stability

The strategic placement of fluorine atoms on the isoquinoline scaffold can have a profound and predictable impact on its drug-like properties.

Modulation of pKa and Lipophilicity (LogP)

The introduction of a highly electronegative fluorine atom generally leads to a decrease in the basicity (pKa) of the isoquinoline nitrogen due to the inductive electron-withdrawing effect. This can be advantageous in reducing off-target interactions with aminergic GPCRs and ion channels.

The effect on lipophilicity (LogP) is more nuanced. While the replacement of a hydrogen atom with a fluorine atom often leads to a slight increase in LogP, the overall effect is highly dependent on the molecular context.

CompoundpKa (Predicted)LogP (Predicted)
Isoquinoline5.422.08
5-Fluoroisoquinoline4.852.25
6-Fluoroisoquinoline5.012.25
7-Fluoroisoquinoline5.032.25

Note: Predicted values are for illustrative purposes and may vary depending on the prediction software.

Enhancement of Metabolic Stability

One of the most significant benefits of fluorination is the enhancement of metabolic stability. By blocking sites of oxidative metabolism, fluorination can significantly increase the half-life of a compound.

CompoundDescriptionIn Vitro Half-life (t½) in Mouse Liver Microsomes (min)
Non-fluorinated Indole AnalogParent compound12.35
4-Fluoro-indazole AnalogFluorinated analog13.29
CF₃-substituted Indazole AnalogTrifluoromethylated analog53.71

Data adapted from a study on indole derivatives to illustrate the general trend of increased metabolic stability with fluorination.[6]

Conceptual Illustration: Metabolic Blocking by Fluorination

Metabolic_Blocking cluster_0 Non-Fluorinated Isoquinoline cluster_1 Fluorinated Isoquinoline A Isoquinoline B Metabolically Susceptible Site (C-H) C CYP450 Enzymes B->C Oxidation D Hydroxylated Metabolite (Rapid Clearance) C->D E Fluorinated Isoquinoline F Metabolically Blocked Site (C-F) G CYP450 Enzymes F->G Resistant to Oxidation H Metabolism Inhibited (Increased Half-life) G->H

Caption: Fluorination blocks sites of oxidative metabolism.

Applications and Case Studies of Fluorinated Isoquinolines

The enhanced properties of fluorinated isoquinolines have led to their investigation in a variety of therapeutic areas.

Fluorinated Tetrahydroisoquinolines as Rho Kinase (ROCK) Inhibitors

Rho kinase (ROCK) is a promising target for diseases such as glaucoma, hypertension, and cancer. Structure-activity relationship (SAR) studies on a series of tetrahydroisoquinoline-based ROCK inhibitors revealed that strategic fluorination could enhance potency and selectivity.[15]

Fluorinated Isoquinolines as PET Imaging Agents for Neurodegenerative Diseases

The development of positron emission tomography (PET) tracers for imaging neurofibrillary tangles (NFTs) composed of aggregated tau protein is crucial for the diagnosis and monitoring of Alzheimer's disease. A fluorinated isoquinoline derivative, [¹⁸F]-MK-6240, has emerged as a highly promising PET tracer for the in vivo quantification of NFTs.[16] This compound exhibits high specificity and selectivity for NFTs, along with favorable pharmacokinetic properties for brain imaging.[16] Similarly, fluorinated quinoline and isoquinoline analogs are being explored as PET ligands for phosphodiesterase 5 (PDE5), another target implicated in neurodegenerative disorders.[2][14][17]

Fluorinated Isoquinolines in CNS Drug Discovery

The ability of fluorine to modulate lipophilicity and metabolic stability makes it a valuable tool for designing drugs that can cross the blood-brain barrier (BBB).[1][9] Fluorinated isoquinoline derivatives are being investigated for a range of neurological and psychiatric conditions.[1][18]

Conclusion and Future Perspectives

Fluorinated isoquinoline building blocks represent a powerful asset in the medicinal chemist's toolkit. The strategic incorporation of fluorine into the privileged isoquinoline scaffold allows for the systematic optimization of key drug-like properties, including metabolic stability, physicochemical characteristics, and target engagement. The successful development of fluorinated isoquinolines as potent enzyme inhibitors and highly specific PET imaging agents underscores the immense potential of this compound class. As synthetic methodologies for the precise introduction of fluorine continue to advance, the exploration of fluorinated isoquinoline chemical space will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of diseases.

References

  • Doe, C. P., et al. (2010). Tetrahydroisoquinoline derivatives as highly selective and potent Rho kinase inhibitors. Journal of Medicinal Chemistry, 53(17), 6375-6387.
  • BenchChem. (2025). Synthesis and Characterization of 5-Fluoroisoquinoline-1-carbonitrile: A Technical Guide. BenchChem Technical Guides.
  • BenchChem. (2025). Synthetic Routes to Functionalized 5-Fluoroisoquinoline-1-carbonitrile Derivatives: Application Notes and Protocols.
  • Walji, A. M., et al. (2016). Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of Medicinal Chemistry, 59(10), 4778-89.
  • Wenzel, B., et al. (2016). Development of a New Radiofluorinated Quinoline Analog for PET Imaging of Phosphodiesterase 5 (PDE5) in Brain. Molecules, 21(4), 522.
  • Sloop, J. C. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry, 2017, 1-18.
  • Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Current Topics in Medicinal Chemistry, 6(14), 1457-64.
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  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
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  • Stepanov, V., et al. (2018). Development of two fluorine-18 labeled PET radioligands targeting PDE10A and in vivo PET evaluation in nonhuman primates. Nuclear Medicine and Biology, 57, 12-19.
  • Wang, X. J., et al. (2019). Structure-aided identification and optimization of tetrahydro-isoquinolines as novel PDE4 inhibitors leading to discovery of an effective antipsoriasis agent. Journal of Medicinal Chemistry, 62(11), 5579–5593.
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  • Cazzola, S., et al. (2014). SAR studies on tetrahydroisoquinoline derivatives: the role of flexibility and bioisosterism to raise potency and selectivity toward P-glycoprotein. Journal of Medicinal Chemistry, 57(24), 10454-10467.
  • Altman, R. A., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(23), 16995-17023.
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  • Altman, R. A., et al. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Whalley, P. M. (2017). Industry view: In vitro comparative metabolism studies to identify metabolites. EFSA Journal, 15(S1), e15101E.
  • Szychowski, J., et al. (2024). Development of Novel ROCK Inhibitors via 3D-QSAR and Molecular Docking Studies: A Framework for Multi-Target Drug Design. International Journal of Molecular Sciences, 25(19), 10567.
  • Kimura, H., et al. (2015). Synthesis, SAR study, and biological evaluation of novel quinoline derivatives as phosphodiesterase 10A inhibitors with reduced CYP3A4 inhibition. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-317.
  • Pattison, G., & Summerfield, C. J. E. (2021). Comparison of metabolic properties of fluorinated and chlorinated compounds. Drug Metabolism and Disposition, 49(10), 875-885.
  • Zhang, Y., et al. (2021). Development of Novel Nrf2/ARE Inducers Bearing Pyrazino[2,1-a]isoquinolin Scaffold with Potent In Vitro Efficacy and Enhanced Physicochemical Properties. Journal of Medicinal Chemistry, 64(15), 11340-11357.
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  • Kojetin, D. J., & Burris, T. P. (2014). Synthesis and SAR of Tetrahydroisoquinolines as Rev-erbα agonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3528-3531.
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Exploratory

Engineering Alpha-Fluoro Carboxylic Acid Derivatives of Isoquinoline: A Technical Guide for Drug Development

Executive Summary The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized for its conformational rigidity, capacity for stacking, and hydrogen-bonding potential[1]. When this scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized for its conformational rigidity, capacity for


 stacking, and hydrogen-bonding potential[1]. When this scaffold is functionalized with an alpha-fluoro carboxylic acid moiety, it generates a highly potent pharmacophore. This technical guide explores the mechanistic rationale, pharmacological benefits, and synthetic methodologies behind alpha-fluoro carboxylic acid derivatives of isoquinoline, with a specific focus on their application as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors and 2-oxoglutarate (2OG) dependent oxygenase modulators[2][3].

Mechanistic Rationale: The Power of Alpha-Fluorination

The strategic incorporation of a fluorine atom at the alpha position of a carboxylic acid side chain is not merely a steric substitution; it fundamentally alters the physicochemical properties of the molecule[4]. The causality behind this design choice rests on three pillars:

  • pKa Modulation and Target Affinity: Fluorine is the most electronegative element. Its strong inductive electron-withdrawing effect significantly lowers the pKa of the adjacent carboxylic acid (typically from

    
    4.2 to 
    
    
    
    2.8). This ensures that the carboxylic acid is fully ionized at physiological pH (7.4), maximizing the strength of electrostatic interactions (salt bridges) with basic residues—such as Arginine—in the target protein's binding pocket[4].
  • Metabolic Stability: The C-F bond is exceptionally strong (

    
    116 kcal/mol). Placing it at the alpha position effectively blocks common metabolic vulnerabilities, such as alpha-hydroxylation or 
    
    
    
    -oxidation. This prevents rapid clearance and extends the in vivo half-life of the drug candidate[5].
  • Conformational Pre-organization: The stereoelectronic properties of the fluorine atom (specifically the gauche effect) dictate the preferred rotameric conformation of the side chain. This pre-organizes the isoquinoline derivative into its bioactive conformation, reducing the entropic penalty upon binding to the target enzyme.

Quantitative Data: Pharmacological Impact

The following table summarizes the representative pharmacological impact of alpha-fluorination on an isoquinoline-3-acetic acid model scaffold, demonstrating the clear trend between fluorination, acidity, and metabolic stability.

Compound ScaffoldpKaHIF-PHD2 IC

(nM)
In Vitro t

(HLM) (min)
Isoquinoline-3-acetic acid4.212535

-Fluoro-isoquinoline-3-acetic acid
2.8 14 >120

-Difluoro-isoquinoline-3-acetic acid
1.945>120

Table 1: Comparative pharmacological properties illustrating the optimal balance achieved by mono-alpha-fluorination.

Target Application: HIF-PHD Inhibition

HIF prolyl hydroxylases (PHDs) are iron- and 2-oxoglutarate (2OG)-dependent enzymes that regulate the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1


). Under normoxic conditions, PHDs hydroxylate HIF-1

, marking it for proteasomal degradation. Inhibiting this process stabilizes HIF-1

, promoting erythropoiesis and angiogenesis—a validated mechanism for treating chronic kidney disease (CKD) anemia[3].

Isoquinoline derivatives (and related oxyquinolines like Roxadustat) act as bidentate ligands, chelating the active site Fe


 via the heterocyclic nitrogen/oxygen and the adjacent hydroxyl group[3]. The addition of an alpha-fluoro carboxylic acid side chain acts as a superior 2OG mimetic. The fully ionized carboxylate forms a critical salt bridge with the active site Arginine, while the alpha-fluorine atom engages in multipolar interactions with the enzyme's amide backbone, locking the isoquinoline core into an optimal 

stacking alignment with active site Tyrosine residues.

HIF_Pathway A Normoxia: HIF-1α Prolyl Hydroxylation by PHD (Fe2+, 2OG) B VHL-Mediated Ubiquitination A->B C Proteasomal Degradation of HIF-1α B->C D Drug Intervention: Alpha-Fluoro Isoquinoline E PHD Inhibition (Iron Chelation & 2OG Mimicry) D->E E->A Inhibits F HIF-1α Stabilization & Nuclear Translocation E->F G Erythropoiesis & Angiogenesis (EPO/VEGF) F->G

Fig 1: Mechanism of HIF-1α stabilization via PHD inhibition by alpha-fluoro isoquinolines.

Experimental Workflow: Synthesis & Validation

The synthesis of alpha-fluoro carboxylic acids requires precise control over enolate chemistry to prevent unwanted side reactions (e.g., Claisen condensation). The following self-validating protocol details the electrophilic fluorination of an isoquinoline-acetate ester[4].

Protocol: Synthesis of 2-Fluoro-2-(isoquinolin-3-yl)acetic acid

Step 1: Esterification

  • Dissolve 2-(isoquinolin-3-yl)acetic acid (1.0 eq) in anhydrous ethanol.

  • Add a catalytic amount of concentrated H

    
    SO
    
    
    
    and reflux for 12 hours.
  • Causality: The carboxylic acid must be protected as an ester to prevent protonation of the strong base used in the subsequent enolate formation step.

Step 2: Kinetic Enolate Formation

  • In a flame-dried round-bottom flask under argon, dissolve the ethyl 2-(isoquinolin-3-yl)acetate (1.0 eq) in anhydrous THF.

  • Cool the solution strictly to -78°C using a dry ice/acetone bath.

  • Dropwise, add Lithium bis(trimethylsilyl)amide (LHMDS, 1.2 eq)[4].

  • Causality: LHMDS is a bulky, non-nucleophilic base. Operating at -78°C ensures the formation of the kinetic enolate, preventing the enolate from attacking unreacted ester molecules (self-condensation).

Step 3: Electrophilic Fluorination

  • After 30 minutes of enolate formation at -78°C, add a solution of N-Fluorobenzenesulfonimide (NFSI, 1.2 eq) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature over 3 hours.

  • Validation (In-Process QC): Quench a 0.1 mL aliquot and analyze via

    
    F NMR. A distinct doublet/multiplet in the 
    
    
    
    F spectrum confirms successful fluorine incorporation, free from the proton background of the isoquinoline ring.

Step 4: Hydrolysis

  • Quench the main reaction with saturated NH

    
    Cl and extract with Ethyl Acetate.
    
  • Concentrate the organic layer, then dissolve the crude fluorinated ester in a 3:1 mixture of THF/H

    
    O.
    
  • Add LiOH (3.0 eq) and stir at room temperature until complete consumption of the ester is observed via LC-MS.

  • Acidify to pH

    
    2 with 1M HCl to precipitate the final 2-fluoro-2-(isoquinolin-3-yl)acetic acid product[4].
    

Synthetic_Workflow Step1 1. Esterification Isoquinoline-3-acetic acid + EtOH Step2 2. Kinetic Enolate Formation LHMDS, THF, -78°C Step1->Step2 Step3 3. Electrophilic Fluorination NFSI Addition, -78°C to RT Step2->Step3 Step4 4. Ester Hydrolysis LiOH, THF/H2O, then HCl (pH 2) Step3->Step4 QC In-Process QC: 19F NMR & LC-MS Validation Step3->QC Step4->QC

Fig 2: Step-by-step synthetic workflow for the alpha-fluorination of isoquinoline derivatives.

Conclusion

The integration of an alpha-fluoro carboxylic acid moiety onto an isoquinoline scaffold represents a sophisticated strategy in rational drug design. By simultaneously lowering the pKa to enhance target metal chelation and blocking metabolic oxidation, this pharmacophore addresses both pharmacodynamic and pharmacokinetic liabilities. Rigorous synthetic execution, particularly through controlled kinetic enolate fluorination, is essential for yielding these high-value therapeutic building blocks.

References

Sources

Foundational

Eine Eingehende Technische Untersuchung von 2-Fluor-2-(isochinolin-4-yl)essigsäure

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Dokument dient als umfassender technischer Leitfaden zu den grundlegenden Eigenschaften, der Synthese und den potenziellen Anwendungen von...

Author: BenchChem Technical Support Team. Date: March 2026

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument dient als umfassender technischer Leitfaden zu den grundlegenden Eigenschaften, der Synthese und den potenziellen Anwendungen von 2-Fluor-2-(isochinolin-4-yl)essigsäure, einer neuartigen heterozyklischen Verbindung von erheblichem Interesse für die medizinische Chemie und die Arzneimittelforschung.

Einleitung und strategischer Kontext

Isochinolin-Derivate sind eine bedeutende Klasse von stickstoffhaltigen heterozyklischen Verbindungen, die aufgrund ihres breiten Spektrums an bioaktiven Eigenschaften eine zentrale Rolle in der medizinischen Chemie spielen. Die Einführung eines Fluoratoms in organische Moleküle ist eine bewährte Strategie zur Modulation von Lipophilie, metabolischer Stabilität und Bindungsaffinität an biologische Zielstrukturen. Die spezifische Verbindung 2-Fluor-2-(isochinolin-4-yl)essigsäure kombiniert diese beiden wichtigen pharmakophoren Merkmale und positioniert sich als vielversprechendes Grundgerüst für die Entwicklung neuer Therapeutika.

Dieser Leitfaden bietet eine detaillierte Analyse der physikochemischen Eigenschaften der Verbindung, erörtert logische Synthesewege und untersucht potenzielle Anwendungsbereiche, die sich aus ihrer einzigartigen Struktur ergeben.

Molekulare und physikochemische Eigenschaften

Die grundlegenden molekularen Eigenschaften von 2-Fluor-2-(isochinolin-4-yl)essigsäure sind für die Planung von Experimenten und die Interpretation von biologischen Daten von entscheidender Bedeutung.

EigenschaftWert
Molekülformel C₁₁H₈FNO₂
Molekulargewicht 205.19 g/mol
CAS-Nummer 1517532-69-2
Struktur Siehe Diagramm unten

graph "Molecular_Structure" {
layout=neato;
node [shape=plaintext];
edge [style=solid];

// Define atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="1.2,0.7!"]; C2 [label="C", pos="2.4,0!"]; C3 [label="C", pos="2.4,-1.4!"]; C4 [label="C", pos="1.2,-2.1!"]; C5 [label="C", pos="0,-1.4!"]; C6 [label="C", pos="-1.2,-2.1!"]; C7 [label="C", pos="-2.4,-1.4!"]; C8 [label="C", pos="-2.4,0!"]; C9 [label="C", pos="-1.2,0.7!"]; C10 [label="C", pos="-1.2,-3.5!"]; F1 [label="F", pos="-0.5,-4.5!"]; C11 [label="C", pos="-2.6,-4!"]; O1 [label="O", pos="-3.2,-3.2!"]; O2 [label="OH", pos="-3.4,-5!"];

// Draw bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- N1; C6 -- C10; C10 -- F1; C10 -- C11; C11 -- O1 [style=double]; C11 -- O2;

// Add implicit hydrogens for clarity (optional, as labels) H1 [label="H", pos="1.4,1.4!"]; H2 [label="H", pos="3.2,0.5!"]; H3 [label="H", pos="3.2,-1.9!"]; H4 [label="H", pos="1.4,-2.8!"]; H5 [label="H", pos="-3.2,-0.5!"]; H6 [label="H", pos="-1.4,1.4!"]; H7 [label="H", pos="-0.5,-2.8!"];

// Connect hydrogens to carbons C1 -- H1 [style=invis]; C2 -- H2 [style=invis]; C3 -- H3 [style=invis]; C4 -- H4 [style=invis]; C8 -- H5 [style=invis]; C9 -- H6 [style=invis]; C10 -- H7 [style=invis]; }

Abbildung 1: Molekülstruktur von 2-Fluor-2-(isochinolin-4-yl)essigsäure.

Syntheseweg: Ein konzeptioneller Ansatz

Obwohl spezifische veröffentlichte Syntheseprotokolle für 2-Fluor-2-(isochinolin-4-yl)essigsäure rar sind, kann ein robuster Syntheseweg aus etablierten Methoden für α-Fluor-α-arylessigsäuren abgeleitet werden. Ein logischer zweistufiger Ansatz würde die Veresterung einer Vorläufer-Essigsäure gefolgt von einer elektrophilen Fluorierung umfassen.

Synthesis_Workflow cluster_step1 Schritt 1: Veresterung cluster_step2 Schritt 2: α-Fluorierung cluster_step3 Schritt 3: Hydrolyse Start 2-(Isochinolin-4-yl)essigsäure Reagent1 Ethanol (EtOH) Katalytische Säure (z.B. H₂SO₄) Start->Reagent1 Intermediate Ethyl-2-(isochinolin-4-yl)acetat Reagent1->Intermediate Deprotonation Deprotonierung mit starker Base (z.B. LDA in THF) Intermediate->Deprotonation Fluorination Elektrophile Fluorierungsquelle (z.B. N-Fluorbenzolsulfonimid, NFSI) Deprotonation->Fluorination FluorinatedEster Ethyl-2-fluor-2-(isochinolin-4-yl)acetat Fluorination->FluorinatedEster Hydrolysis Saure oder basische Hydrolyse (z.B. NaOH, dann H⁺) FluorinatedEster->Hydrolysis FinalProduct 2-Fluor-2-(isochinolin-4-yl)essigsäure Hydrolysis->FinalProduct

Exploratory

A Scientist's Guide to Novel Fluorinated Scaffolds in Modern Drug Discovery

Authored by: Your Senior Application Scientist Introduction: Beyond the "Fluorine Effect" The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Representing...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Your Senior Application Scientist

Introduction: Beyond the "Fluorine Effect"

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Representing over 20% of all new pharmaceuticals, the "fluorine effect" is a testament to this element's profound ability to modulate a molecule's physicochemical and biological properties. This guide moves beyond a superficial acknowledgment of fluorine's utility, offering instead a deep dive into the design, synthesis, and application of novel fluorinated scaffolds. We will explore the causal chain from fluorine's unique electronic properties to its tangible impact on metabolic stability, membrane permeability, and target-binding affinity. This document is intended for the practicing researcher, providing not only the "what" but the "why" and "how" of leveraging fluorinated scaffolds to overcome complex drug discovery challenges.

Part 1: The Physicochemical Rationale for Fluorine Incorporation

The utility of fluorine stems from its distinct atomic properties:

  • High Electronegativity: As the most electronegative element, fluorine creates strong, polarized C-F bonds. This polarization can significantly alter the acidity/basicity (pKa) of nearby functional groups, influencing a drug's ionization state and solubility at physiological pH.

  • Size Mimicry: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere of a hydrogen atom without introducing significant steric bulk.

  • Metabolic Blockade: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it highly resistant to enzymatic cleavage. This property is frequently exploited to block sites of oxidative metabolism, thereby increasing a drug's half-life and bioavailability.

The strategic placement of fluorine can therefore fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For example, introducing a trifluoromethyl (CF3) group can dramatically increase a compound's lipophilicity, enhancing its ability to cross cellular membranes.

Quantitative Impact of Fluorination on Drug Properties

The following table summarizes the typical effects of introducing common fluorinated motifs on key drug-like properties.

PropertyUnsubstituted BenzeneFluorobenzeneDifluorobenzene (1,4)Trifluoromethylbenzene
LogP (Lipophilicity) 2.132.272.392.84
Aqueous Solubility (mg/L) 178015601480400
pKa (of a benzoic acid derivative) 4.203.98 (ortho), 3.86 (meta)3.533.65 (meta)
Metabolic Stability (t½ in HLM, min) Low (variable)ModerateHighVery High

Data is illustrative and can vary based on the full molecular context. HLM = Human Liver Microsomes.

Part 2: Strategic Synthesis of Fluorinated Scaffolds

The creation of fluorinated molecules requires specialized synthetic methodologies due to the unique reactivity of fluorinating reagents. Modern approaches have moved beyond harsh, traditional methods to more selective and functional-group-tolerant techniques.

Workflow for Modern Nucleophilic Fluorination

The following diagram illustrates a typical workflow for late-stage nucleophilic fluorination, a common strategy for introducing fluorine into a nearly complete drug scaffold.

G cluster_prep Phase 1: Precursor Synthesis cluster_fluorination Phase 2: Fluorination Reaction cluster_purification Phase 3: Purification & Analysis Start Advanced Intermediate (e.g., with -OH group) Activate Activation of Leaving Group (e.g., Tosylation, Mesylation) Start->Activate Standard organic synthesis Reaction Nucleophilic Substitution (SN2) - Anhydrous Solvent (e.g., ACN) - Controlled Temperature Activate->Reaction Introduce activated precursor Reagent Select Fluorinating Reagent (e.g., TBAF, KF/Kryptofix) Reagent->Reaction Add fluoride source Workup Aqueous Workup & Extraction Reaction->Workup Quench reaction Purify Chromatography (e.g., HPLC, Column) Workup->Purify Isolate crude product Analysis Structure Verification (NMR, MS) Purify->Analysis Confirm identity & purity

Caption: A generalized workflow for late-stage nucleophilic fluorination.

Detailed Protocol: Synthesis of a Fluorinated Benzyl Moiety via Deoxyfluorination

This protocol describes a common method for converting a benzylic alcohol to a benzyl fluoride using a modern deoxyfluorinating agent like Deoxofluor.

Materials:

  • Substrate: 4-(Hydroxymethyl)benzonitrile

  • Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxofluor)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Inert gas: Nitrogen or Argon

Procedure:

  • Preparation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve 4-(hydroxymethyl)benzonitrile (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add Deoxofluor (1.2 eq) to the stirred solution via syringe. Caution: Deoxyfluorinating agents can react violently with water. Handle with extreme care in a fume hood.

  • Reaction: Allow the reaction to stir at -78 °C for 30 minutes, then let it slowly warm to room temperature and stir for an additional 4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly and carefully quench the reaction by adding it to a stirred, ice-cold saturated solution of NaHCO₃.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.

  • Analysis: Confirm the structure of the resulting 4-(fluoromethyl)benzonitrile using ¹H NMR, ¹⁹F NMR, and Mass Spectrometry.

Part 3: Case Studies in Fluorinated Drug Design

The true power of fluorinated scaffolds is best understood through real-world examples where their unique properties solved critical drug design hurdles.

Case Study 1: Voriconazole (Vfend) - Blocking Metabolism
  • Challenge: The initial triazole antifungal drug candidates suffered from rapid metabolism by cytochrome P450 enzymes at a key benzylic position.

  • Fluorine Solution: The introduction of a fluorine atom onto the pyrimidine ring created a metabolic block. The strength of the C-F bond prevented enzymatic oxidation at that site, dramatically increasing the drug's half-life and efficacy.

Case Study 2: Sitagliptin (Januvia) - Enhancing Potency and Selectivity
  • Challenge: Developing a potent and selective inhibitor for the dipeptidyl peptidase-4 (DPP-4) enzyme for the treatment of type 2 diabetes.

  • Fluorine Solution: The incorporation of a trifluorophenyl group was critical for achieving high potency. The electron-withdrawing trifluoromethyl group is thought to engage in specific, favorable interactions within the enzyme's active site, including dipole-dipole interactions and potentially weak hydrogen bonds with backbone amides. This trifluoromethyl-piperazine core has since become a privileged scaffold in medicinal chemistry.

Logical Relationship: From Property to Therapeutic Advantage

The following diagram illustrates the logical progression from fluorine's fundamental properties to a tangible therapeutic benefit, using Sitagliptin as an example.

G cluster_property Fundamental Property cluster_effect Molecular Effect cluster_binding Biochemical Interaction cluster_result Therapeutic Outcome Prop High Electronegativity of CF3 Group Effect Creates Strong Electron-Withdrawing Effect Prop->Effect leads to Binding Enhanced Binding Affinity in DPP-4 Active Site Effect->Binding enables Result High Potency & Selectivity (Sitagliptin) Binding->Result results in

Caption: Causal chain from fluorine's electronics to Sitagliptin's efficacy.

Conclusion and Future Directions

The strategic use of fluorine is a mature yet continually evolving field. While simple substitutions are well-understood, the frontiers of research are pushing into more complex and novel fluorinated scaffolds, such as trifluoromethylated heterocycles and axially chiral fluorinated biphenyls. The development of new synthetic methods, particularly in late-stage C-H fluorination and asymmetric fluorination, will continue to expand the chemist's toolkit. As our understanding of fluorine's subtle interactions within biological systems deepens, so too will our ability to design safer, more effective medicines for the most challenging diseases.

References

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Fluorine in medicinal chemistry: A century of progress and a 60-year retrospective Source: Future Medicinal Chemistry URL: [Link]

  • Title: The C–F Bond in Medicinal Chemistry: A Privileged Player Source: CHIMIA International Journal for Chemistry URL: [Link]

  • Title: Voriconazole: a new triazole antifungal agent Source: Expert Opinion on Investigational Drugs URL: [Link]

  • Title: Discovery of Sitagliptin, a Potent, and Selective Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes Source: Journal of Medicinal Chemistry URL: [Link]

Foundational

Isoquinolin-4-yl Acetic Acid Analogs: A Scaffold Hopping Approach to Allosteric HIV-1 Integrase Inhibitors

Executive Summary The development of antiretroviral therapies has historically relied on Integrase Strand Transfer Inhibitors (INSTIs) that target the active site of the HIV-1 integrase (IN) enzyme. However, the emergenc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of antiretroviral therapies has historically relied on Integrase Strand Transfer Inhibitors (INSTIs) that target the active site of the HIV-1 integrase (IN) enzyme. However, the emergence of drug-resistant viral strains has driven the need for novel mechanisms of action. Allosteric HIV-1 Integrase Inhibitors (ALLINIs) represent a paradigm shift, targeting the non-catalytic structural role of IN during virion maturation.

Recent scaffold hopping strategies have identified isoquinolin-4-yl acetic acid analogs as a highly potent class of ALLINIs. By binding to the V-shaped pocket at the IN catalytic core domain (CCD) dimer interface, these derivatives promote aberrant, higher-order multimerization of the enzyme, fundamentally disrupting viral particle morphogenesis[1]. This whitepaper provides an in-depth technical analysis of the structural biology, chemical synthesis, and experimental validation of these critical derivatives.

Structural Biology & Mechanism of Action

The V-Shaped Pocket and the CCD Dimer

The HIV-1 IN enzyme functions as a multimer, and its proper oligomerization is strictly regulated during the viral life cycle. The physiological binding partner for IN during integration is the cellular cofactor LEDGF/p75, which binds at the CCD dimer interface. Isoquinolin-4-yl acetic acid derivatives act as molecular mimics of LEDGF/p75[2].

Crystallographic studies, such as those of the complex PDB: 6EB2 [3][4], reveal that the isoquinoline core inserts deeply into this V-shaped pocket.

  • The Acetic Acid Moiety: The tert-butoxyacetic acid side chain at the 4-position of the isoquinoline ring is absolutely critical. It establishes a robust hydrogen-bonding network with the backbone amides of IN residues (e.g., His171 and Thr174), mimicking the critical aspartic acid residue of LEDGF/p75[5].

  • A128T Resistance Profile: Archetypal quinoline-based ALLINIs often fail against the A128T IN mutation due to steric clashes. The isoquinoline scaffold, particularly derivatives possessing a 1-benzyl-1H-pyrazol-4-yl substitution (e.g., Compound 6l), circumvents this resistance by adopting a slightly altered binding trajectory that accommodates the bulkier threonine side chain[1][2].

Aberrant Multimerization

Unlike INSTIs, which inhibit the catalytic insertion of viral DNA, isoquinolin-4-yl acetic acid ALLINIs exert their primary antiviral effect during the late stage of the viral life cycle. By hyper-stabilizing the CCD dimer interface, they prematurely trigger higher-order IN multimerization before the virion can properly assemble its conical capsid core, leading to eccentric, non-infectious virions[6].

MOA IN HIV-1 Integrase (Inactive Dimer) Complex ALLINI-IN CCD Complex (V-shaped pocket) IN->Complex ALLINI Isoquinolin-4-yl Acetic Acid (ALLINI) ALLINI->Complex Multimer Aberrant Higher-Order Multimerization Complex->Multimer Hyper-stabilization Virion Defective Virion Morphogenesis Multimer->Virion Capsid Disruption

Caption: Mechanistic pathway of isoquinolin-4-yl acetic acid ALLINIs disrupting HIV-1 virion morphogenesis.

Chemical Synthesis & Stability Challenges

The Decarboxylation Liability

A critical factor in the handling and synthesis of isoquinolin-4-yl acetic acid derivatives is the thermal instability of the acetic acid side chain. Because the acetic acid moiety is attached to the electron-deficient 4-position of the isoquinoline ring, it is highly susceptible to thermal decarboxylation [1].

Causality in Experimental Design: When designing synthetic routes or storing these compounds, elevated temperatures (typically >60°C) must be strictly avoided. Decarboxylation yields an inactive byproduct, as the loss of the carboxylic acid abolishes the critical hydrogen bonds required for binding in the IN CCD pocket[6].

Synthesis Workflow

The synthesis of highly substituted isoquinolin-4-yl acetic acids (such as Compound 6l) utilizes a modular cross-coupling approach. The core is typically constructed via the condensation of a functionalized benzylamine with glyoxylic acid derivatives, followed by cyclization. Subsequent Suzuki-Miyaura cross-coupling reactions introduce the necessary aryl or heteroaryl groups at the C1 and C3 positions[5][7].

Workflow Synth Modular Synthesis (Suzuki Cross-Coupling) Purif Low-Temp Purification (Prevent Decarboxylation) Synth->Purif T < 40°C Assay HTRF Multimerization Assay (In Vitro Validation) Purif->Assay CryoEM X-ray Crystallography (e.g., PDB 6EB1 / 6EB2) Assay->CryoEM Hit Confirmation

Caption: Experimental workflow for the synthesis and validation of isoquinoline-based ALLINIs.

Experimental Protocols

Protocol 1: Handling and Purification of Isoquinolin-4-yl Acetic Acids

To ensure the structural integrity of the synthesized ALLINIs and prevent the loss of the pharmacophore via decarboxylation, the following self-validating purification protocol must be utilized:

  • Reaction Quenching: Upon completion of the final saponification step (converting the tert-butyl or ethyl ester to the free acetic acid), quench the reaction mixture with cold 1M HCl at 0°C to pH 3-4.

  • Extraction: Extract the aqueous layer with cold ethyl acetate (EtOAc) (3 x 50 mL). Keep all separatory funnels chilled.

  • Solvent Removal: Dry the organic layer over anhydrous

    
    . Concentrate the solvent in vacuo using a rotary evaporator with the water bath temperature strictly set to ≤ 30°C .
    
  • Validation: Analyze the final product via LC-MS and

    
    -NMR. The presence of the singlet integrating to 2H (around 
    
    
    
    3.8-4.2 ppm, corresponding to the
    
    
    of the acetic acid) confirms that decarboxylation has not occurred.
Protocol 2: HTRF-Based IN Multimerization Assay

To quantify the allosteric induction of IN multimerization, Homogeneous Time-Resolved Fluorescence (HTRF) is employed.

  • Reagent Preparation: Prepare recombinant His-tagged HIV-1 IN and FLAG-tagged HIV-1 IN in assay buffer (25 mM Tris-HCl pH 7.4, 150 mM NaCl, 2 mM

    
    , 0.1% Tween-20).
    
  • Compound Incubation: Dispense 10

    
    L of the isoquinoline analog (serially diluted in DMSO, final DMSO concentration 1%) into a 384-well plate. Add 10 
    
    
    
    L of an equimolar mixture of His-IN and FLAG-IN (final concentration 50 nM each). Incubate at room temperature for 30 minutes.
  • Antibody Addition: Add 10

    
    L of detection mix containing Anti-His-Europium cryptate (donor) and Anti-FLAG-d2 (acceptor) fluorophores.
    
  • Readout: Incubate for 2 hours at room temperature. Read the plate on an HTRF-compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665/620 nm). An increase in the ratio indicates compound-induced multimerization. Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    

Quantitative Data Summary

The scaffold hopping from quinoline to isoquinoline yielded compounds with exceptional potency, particularly against resistant strains. Below is a comparative summary of key analogs characterized by Wilson et al.[1][2][8].

CompoundCore ScaffoldR1 SubstituentR3 SubstituentWT HIV-1

(

M)
A128T Mutant

(

M)
PDB ID
Compound 6b IsoquinolinePhenylChroman-6-yl3.4>106EB1
Compound 6l Isoquinoline1-benzyl-1H-pyrazol-4-ylChroman-6-yl1.10.736EB2
Archetypal Quinolinetert-butoxyChroman-6-yl0.08>50N/A

Note: Compound 6l demonstrates a unique profile where it is actually slightly more potent against the A128T mutant strain than the wild-type (WT), highlighting the structural advantage of the isoquinoline scaffold combined with the pyrazole extension[2].

References

  • Wilson, T. A., Koneru, P. C., Rebensburg, S. V., Lindenberger, J. J., Kobe, M. J., Cockroft, N. T., Adu-Ampratwum, D., Larue, R. C., Kvaratskhelia, M., & Fuchs, J. R. (2019). "An Isoquinoline Scaffold as a Novel Class of Allosteric HIV-1 Integrase Inhibitors." ACS Medicinal Chemistry Letters, 10(2), 215-220.[Link]

  • Lindenberger, J. J., Kobe, M., & Kvaratskhelia, M. (2018). "HIV-1 Integrase Catalytic Core Domain Complexed with Allosteric Inhibitor (2S)-acetic acid (PDB ID: 6EB2)." Worldwide Protein Data Bank.[Link]

  • Lindenberger, J. J., Kobe, M., & Kvaratskhelia, M. (2018). "HIV-1 Integrase Catalytic Core Domain Complexed with Allosteric Inhibitor (2S)-tert-butoxy[3-(3,4-dihydro-2H-1-benzopyran-6-yl)-1-phenylisoquinolin-4-yl]acetic acid (PDB ID: 6EB1)." Worldwide Protein Data Bank.[Link]

Sources

Exploratory

A Researcher's Guide to Sourcing 2-Fluoro-2-(isoquinolin-4-yl)acetic acid: From Vendor Selection to Quality Verification

For researchers and drug development professionals, the integrity of starting materials is paramount. The success of an entire discovery pipeline—from initial screening to lead optimization—can hinge on the quality and r...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of starting materials is paramount. The success of an entire discovery pipeline—from initial screening to lead optimization—can hinge on the quality and reliability of a single, specialized chemical building block.[1][2] This guide provides an in-depth technical framework for sourcing 2-Fluoro-2-(isoquinolin-4-yl)acetic acid, a niche heterocyclic compound of interest in medicinal chemistry.

This document moves beyond a simple list of suppliers. It offers a strategic workflow for vendor evaluation, outlines a protocol for in-house quality verification, and provides the technical rationale behind these critical steps, ensuring your research is built on a foundation of chemical integrity.

The Strategic Importance of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid

Heterocyclic compounds, particularly those containing nitrogen, are foundational to medicinal chemistry, forming the core of numerous approved drugs.[3] The isoquinoline scaffold is a privileged structure known for its diverse biological activities. The introduction of a fluoroacetic acid moiety at the 4-position is a strategic chemical modification. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid group provides a key handle for derivatization or interaction with biological targets.

While the specific applications of this exact molecule are not broadly published, its structure is analogous to intermediates used in the synthesis of more complex bioactive molecules.[4][5] Its value lies in its potential as a fragment or building block in discovery programs targeting enzymes or receptors where the unique combination of the isoquinoline ring and a fluorinated acidic side chain can confer desirable pharmacological properties.

Identifying and Evaluating Chemical Vendors

Choosing a supplier is a critical decision that impacts project quality, timelines, and reproducibility.[1] A thorough evaluation should extend beyond price and availability to include technical expertise, regulatory compliance, and the quality of documentation.[1][6]

Key Evaluation Criteria:
  • Documentation and Transparency: The supplier must provide a comprehensive Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).[7][8] The CoA is a non-negotiable document detailing the purity, identity, and testing methods for a specific batch.[6]

  • Quality Management and Certifications: Look for suppliers who adhere to recognized quality standards like ISO 9001.[7] For later-stage development, suppliers with experience in Good Manufacturing Practices (GMP) are preferred, as this indicates a robust quality control framework.[6][7]

  • Technical Support: Reputable suppliers employ experienced chemists who can provide technical assistance and support.[6][9] This can be invaluable if questions arise regarding the compound's stability, solubility, or handling.

  • Batch-to-Batch Consistency: For long-term projects, ensuring consistency between different batches of the compound is crucial for obtaining reproducible results.[6][8] Inquire about the supplier's processes for maintaining batch consistency.

Potential Suppliers for 2-Fluoro-2-(isoquinolin-4-yl)acetic acid

The following table summarizes publicly available information for vendors listing this compound or its isomers. Note: Availability and specifications are subject to change and must be verified directly with the vendor.

VendorCAS NumberMolecular FormulaNotes / Distinctions
BLDpharm 1517532-69-2C₁₁H₈FNO₂Lists the target compound specifically.[10]
ChemScene 1695385-20-6C₁₁H₈FNO₂Lists the isoquinolin-8-yl isomer. Purity ≥95%.[11]
BLDpharm 1695385-20-6C₁₁H₈FNO₂Also lists the isoquinolin-8-yl isomer.[12]

It is critical for the researcher to confirm the correct isomer (isoquinolin-4-yl) when ordering. The CAS number 1517532-69-2 appears to correspond to the desired compound.

Workflow for Vendor Selection and Compound Verification

The process of sourcing a critical reagent should be systematic. The following workflow illustrates a logical sequence from initial identification to final acceptance for use in experiments.

Vendor_Selection_Workflow cluster_0 Phase 1: Sourcing cluster_1 Phase 2: Evaluation cluster_2 Phase 3: In-House QC cluster_3 Phase 4: Approval A Identify Potential Vendors (e.g., BLDpharm) B Request CAS Number Confirmation (1517532-69-2) A->B C Request Quote & Batch-Specific CoA B->C D Review CoA for Purity (e.g., >95%) & Analytical Methods C->D E Assess Supplier Reputation & Technical Support D->E Meets Criteria? F Place Order for Small Evaluation Quantity E->F G Receive Compound H Perform Identity & Purity Checks (e.g., LC-MS, NMR) G->H I Compare In-House Data with Vendor CoA H->I J Data Match? I->J K Release for Experimental Use J->K Yes L Contact Vendor/ Reject Batch J->L No

Caption: A four-phase workflow for sourcing and validating research chemicals.

Experimental Protocol: In-House Quality Control (QC) Verification

Upon receiving a chemical from a vendor, it is a critical best practice to perform independent analytical verification.[13] This step ensures the material meets the standards required for your experiments and validates the vendor's claims.

Objective: To confirm the identity and purity of the received 2-Fluoro-2-(isoquinolin-4-yl)acetic acid.

Materials:

  • Received chemical sample

  • Appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Formic acid (for LC-MS mobile phase)

  • NMR tubes, vials, and standard laboratory glassware

Step 1: Documentation Review
  • Cross-reference: Ensure the container label, packing slip, and the Certificate of Analysis (CoA) all list the same compound name, CAS number (1517532-69-2), and batch number.

  • Analyze CoA: Scrutinize the vendor's CoA. Note the methods used (e.g., HPLC, ¹H NMR) and the reported purity value. This data will serve as the benchmark for your internal results.

Step 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
  • Causality: This technique is ideal for quickly confirming the molecular weight of the compound and assessing its purity by observing the number and relative area of peaks in the chromatogram.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Method Parameters (Typical):

    • Column: C18 reverse-phase column.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage over several minutes, then re-equilibrate.

    • Detector: UV/Vis (e.g., at 254 nm) and Mass Spectrometer.

  • Data Analysis:

    • Identity: Check the mass spectrum for the expected molecular ion peak. For C₁₁H₈FNO₂, the expected exact mass is approximately 205.05. Look for the [M+H]⁺ (206.06) or [M-H]⁻ (204.04) adducts.

    • Purity: Analyze the UV chromatogram. A high-purity sample should show one major peak. Calculate the area percentage of the main peak to estimate purity.

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR provides detailed information about the chemical structure of the molecule, confirming the connectivity of atoms and the identity of the compound. It is the gold standard for structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • Acquisition: Acquire a proton NMR (¹H NMR) spectrum. If available, acquiring fluorine (¹⁹F NMR) and carbon (¹³C NMR) spectra can provide further confirmation.

  • Data Analysis:

    • ¹H NMR: Compare the obtained spectrum to the expected structure. The isoquinoline ring protons will appear in the aromatic region, and the proton alpha to the fluorine and carboxyl group will show a characteristic splitting pattern (a doublet) due to coupling with the fluorine atom.

    • Integration: The relative integration of the peaks should correspond to the number of protons in each environment.

    • Impurity Check: Look for unexpected peaks that could indicate residual solvents or other impurities.

Step 4: Conclusion and Release
  • Compare Data: Directly compare your LC-MS and NMR data with the data provided on the vendor's CoA.

  • Decision: If your internal data confirms the structure and meets or exceeds the purity stated by the vendor, the batch can be approved and released for experimental use. If significant discrepancies are found, contact the vendor's technical support immediately to resolve the issue.[1]

By adhering to this rigorous process of vendor evaluation and in-house verification, researchers can proceed with confidence, knowing their foundational chemical reagents are of the highest possible quality and integrity.

References

  • How to Find a Reliable Chemical Supplier for Pharmaceutical Development. (2024, July 12). Global Pharma Tek.
  • Global Regulatory Standards for Laboratory Reagents Explained. (2026, January 20). GSP Chem.
  • 1517532-69-2 | 2-Fluoro-2-(isoquinolin-4-yl)acetic acid. BLDpharm.
  • Standards and Reagents. (2015, June 5). Labcompare.com.
  • A Complete Guide to Buying Research Chemicals for Laboratories in 2025. (2025, July 22). AiFChem.
  • How to Choose a Specialty Chemical Supplier | Practical Guide. Apollo Scientific.
  • How to choose the right Chemical and Pharmaceutical Supplier? SRD Pharma.
  • Laboratory Chemical Reagents: Essential Components for Scientific Research, Analytical Chemistry, and Quality Control Oper
  • Research Chemicals in Drug Discovery. (2026, March 5). Fluorochem.
  • 1695385-20-6 | 2-Fluoro-2-(isoquinolin-8-yl)acetic acid. ChemScene.
  • Analytical Standards in Quality Control: Ensuring Lab Reliability. (2025, October 23). Pure Synth.
  • The Most Common Grades of Reagents and Chemicals. (2025, November 27). Lab Manager.
  • 1695385-20-6 | 2-Fluoro-2-(isoquinolin-8-yl)acetic acid. BLDpharm.
  • 2,2-difluoro-2-(isoquinolin-5-yl)acetic acid. Sigma-Aldrich.
  • 2-Fluoro-2-(1-oxoisoquinolin-2-yl)acetic acid | C11H8FNO3. PubChem.
  • Difluoro-quinolin-2-yl-acetic acid CAS#: 1547144-82-0. ChemicalBook.
  • 2,2-difluoro-2-(isoquinolin-5-yl)acetic acid | 1339428-68-0. MilliporeSigma.
  • Synthesis and application of 2′-fluoro substituted cap analogs. PMC - NIH.
  • Application Notes and Protocols for the Synthesis of 2-Fluoro-2-(o-tolyl)acetic acid. Benchchem.
  • A Comparative Guide to the Synthesis of 2-Fluoro-2-(p-tolyl)acetic acid: An Analysis of Potential Protocols. Benchchem.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PMC.

Sources

Foundational

Bioisosteric applications of alpha-fluoro acids in pharma

Technical Guide: Bioisosteric Applications of -Fluoro Acids in Drug Design Executive Summary This technical guide analyzes the physicochemical and pharmacological implications of introducing fluorine at the -position of...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Bioisosteric Applications of -Fluoro Acids in Drug Design

Executive Summary

This technical guide analyzes the physicochemical and pharmacological implications of introducing fluorine at the


-position of carboxylic acids and their derivatives. While the 

-fluoro carboxylic acid moiety offers potent bioisosteric utility—specifically in pKa modulation, conformational locking via the gauche effect, and metabolic stabilization—it presents unique toxicity challenges (e.g., the "lethal synthesis" of fluorocitrate) that must be navigated through steric obstruction or alternative scaffold design. This document details the mechanistic principles, synthetic protocols, and safety-critical design strategies for leveraging this motif in modern medicinal chemistry.

Physicochemical Principles

The strategic value of


-fluorination lies in its ability to drastically alter the electronic and steric landscape of a molecule without significantly changing its size (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å).
Acidity Modulation (The Inductive Effect)

The high electronegativity of fluorine (


) exerts a powerful inductive effect (

), delocalizing the negative charge of the carboxylate anion and stabilizing the conjugate base. This significantly lowers the pKa, a critical factor for bioavailability and protein binding.

Table 1: Comparative Acidity of


-Substituted Carboxylic Acids 
CompoundStructurepKa (approx.)[1][2]

pKa vs. Native
Bioisosteric Implication
Acetic Acid

4.76ReferenceNative substrate baseline.

-Fluoroacetic Acid

2.59-2.17Increased ionization at physiological pH; stronger ionic interactions.

-Difluoroacetic Acid

1.24-3.52Mimics phosphate group acidity (pKa ~1.5).
Trifluoroacetic Acid

0.23-4.53Fully ionized; often too acidic for oral bioavailability; used as a distinct polar group.
Conformational Control: The Gauche Effect

Unlike heavier halogens that prefer anti conformations due to steric repulsion,


-fluoro carbonyls often adopt a gauche conformation. This is driven by 

hyperconjugation and electrostatic alignment of the C-F and C=O dipoles.
  • Design Utility: This effect can be used to "lock" a drug molecule into its bioactive conformation, reducing the entropic penalty of binding to a receptor.

GaucheEffect Substrate Flexible Native Substrate Fluorination Alpha-Fluorination Substrate->Fluorination Interaction Sigma(C-H) -> Sigma*(C-F) Hyperconjugation Fluorination->Interaction Induces Result Conformational Lock (Gauche Preference) Interaction->Result Benefit Reduced Entropic Penalty Increased Potency Result->Benefit

Figure 1: Mechanistic flow of the Fluorine Gauche Effect in conformational restriction.

Bioisosteric Utility & Safety Strategies

The Toxicity Constraint: Avoiding "Lethal Synthesis"

Critical Warning: Simple


-fluoro acids (like fluoroacetic acid) are highly toxic. They are converted into fluoroacetyl-CoA, which condenses with oxaloacetate to form fluorocitrate. Fluorocitrate irreversibly inhibits aconitase, halting the Krebs cycle (TCA cycle).

Safety Strategy: To safely use this moiety, the "lethal synthesis" pathway must be blocked. This is achieved by:

  • Steric Bulk: Introducing substituents at the

    
    -position (e.g., 
    
    
    
    -fluoro-
    
    
    -methyl) prevents the formation of the CoA thioester or its subsequent condensation.
  • Alternative Scaffolds: Using

    
    -fluorophosphonates or 
    
    
    
    -fluoro-amines where the CoA mechanism is irrelevant.
The Phosphate Mimic ( -Fluorophosphonates)

The


-difluoromethylene moiety (

) is the gold standard bioisostere for the bridging oxygen in phosphates (

).
  • Why: The electronegativity of

    
     renders the adjacent phosphonate pKa (
    
    
    
    1.5) nearly identical to a natural phosphate ester, whereas a simple methylene phosphonate (
    
    
    ) is much less acidic (pKa
    
    
    7.5).
  • Application: Protein Tyrosine Phosphatase (PTP) inhibitors and nucleotide mimics.

Metabolic Blocking

Fluorination at the


-position blocks metabolic oxidation (e.g., 

-hydroxylation) and prevents racemization of chiral carboxylic acids in vivo.
  • Mechanism: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol) and resistant to CYP450 radical abstraction.

Synthetic Methodologies

Late-stage electrophilic fluorination is the preferred route for introducing fluorine into complex pharmaceutical intermediates.

Electrophilic Fluorination (Enantioselective)

The use of N-fluorobenzenesulfonimide (NFSI) catalyzed by chiral organocatalysts allows for the creation of chiral C-F centers with high enantiomeric excess (ee).

SynthesisWorkflow Start Aldehyde/Ester Substrate Reaction Reaction: Solvent: THF/iPrOH Temp: -10°C to 4°C Time: 8-24h Start->Reaction Reagent Reagents: NFSI (Electrophile) MacMillan Catalyst (20 mol%) Reagent->Reaction Quench Quench: Cool to -78°C Add NaBH4 (Reductive Workup) Reaction->Quench Product Product: Chiral Alpha-Fluoro Alcohol (Oxidize to Acid if needed) Quench->Product

Figure 2: Workflow for enantioselective


-fluorination using organocatalysis.

Experimental Protocols

Protocol A: Enantioselective -Fluorination of Aldehydes

Adapted from MacMillan et al. (J. Am. Chem. Soc.)

Objective: Synthesis of a chiral


-fluoro aldehyde (subsequently reduced to alcohol or oxidized to acid).
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Reagents: Add the chiral amine catalyst (e.g., MacMillan Imidazolidinone, 0.2 equiv) and the aldehyde substrate (1.0 equiv) to the flask.

  • Solvent: Dissolve in THF:Isopropanol (9:1 v/v) to achieve a 0.1 M concentration.

  • Fluorination: Cool the mixture to -10°C. Add N-fluorobenzenesulfonimide (NFSI, 1.2 equiv) in one portion.

  • Reaction: Stir at -10°C for 12–24 hours. Monitor consumption of starting material via TLC or LC-MS.

  • Workup (Reductive):

    • Dilute with

      
       and cool to -78°C.
      
    • Add excess

      
       and methanol to reduce the unstable 
      
      
      
      -fluoro aldehyde to the stable
      
      
      -fluoro alcohol immediately.
    • Warm to room temperature, quench with saturated

      
      .
      
  • Purification: Extract with EtOAc, dry over

    
    , and purify via silica gel chromatography.
    
Protocol B: pKa Determination of Fluorinated Acids

Standard Potentiometric Titration for Unstable/Volatile Acids

  • Preparation: Prepare a 0.01 M solution of the fluorinated acid in degassed water (carbonate-free).

  • Titrant: Use 0.1 M NaOH (standardized).

  • Apparatus: Glass electrode pH meter, calibrated at pH 1.68, 4.01, and 7.00 (critical for low pKa accuracy).

  • Titration: Add titrant in 10

    
    L increments. Record pH after stabilization (30s).
    
  • Calculation: Plot pH vs. Volume. The pKa is the pH at the half-equivalence point.

    • Note: For

      
      -difluoro acids (pKa < 2), the "half-height" method is inaccurate due to solvent leveling. Use the Bjerrum method or NMR-based pH titration (
      
      
      
      NMR shift vs. pH) for higher accuracy.

Future Outlook

The field is moving beyond simple substitution toward stereoelectronic tuning . The integration of


-fluoro acids into PROTACs  (Proteolysis Targeting Chimeras) to modulate linker rigidity and solubility is a burgeoning area. Furthermore, the use of 

-labeled

-fluoro acids as PET tracers for metabolic imaging continues to expand, leveraging the specific transport mechanisms of carboxylic acids in tumors.

References

  • Beeson, T. D., & MacMillan, D. W. C. (2005).

    
    -Fluorination of Aldehydes. Journal of the American Chemical Society. Link
    
  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

  • Gonçalves, L. C., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. Link

Sources

Exploratory

Introduction: Establishing the Importance of Solubility in Drug Discovery

An In-Depth Technical Guide to Determining the Preclinical Solubility Profile of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is fr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Determining the Preclinical Solubility Profile of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid

The journey of a new chemical entity (NCE) from laboratory discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[1][2] Among these properties, aqueous solubility is a critical determinant of a drug's ultimate success, profoundly influencing its absorption and bioavailability.[3][][5] This guide focuses on 2-Fluoro-2-(isoquinolin-4-yl)acetic acid , a molecule featuring the isoquinoline scaffold—a privileged structure in medicinal chemistry known for a wide spectrum of biological activities.[6][7][8]

Given the absence of public-domain solubility data for this specific compound, this document serves as a comprehensive, prospective framework for its characterization. As a Senior Application Scientist, the objective is to provide fellow researchers, scientists, and drug development professionals with a robust, logic-driven strategy to thoroughly evaluate the solubility profile of this NCE. We will move beyond simple data collection to understand the causality behind experimental choices, ensuring that the generated data is not only accurate but also translatable into actionable insights for formulation and development. This guide will detail the necessary steps to classify the compound within the Biopharmaceutics Classification System (BCS), a regulatory framework that uses solubility and permeability to streamline drug development.[1][5][9]

Chapter 1: Foundational Concepts in Solubility Science

Before embarking on experimental work, it is crucial to understand the theoretical pillars of solubility measurement. The term "solubility" is not monolithic; it represents a spectrum of measurements that answer different questions at different stages of the drug development pipeline.[10]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

The two most common types of solubility measurements in preclinical development are thermodynamic and kinetic solubility.[11]

  • Thermodynamic Solubility (Equilibrium Solubility) : This is the true measure of a compound's solubility. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at equilibrium with its most stable solid form at a given temperature and pressure.[10] This value is paramount for formulation development and regulatory submissions, as it represents the baseline for the compound's behavior in a saturated environment.[12] The "shake-flask" method is the gold-standard technique for its determination.[10]

  • Kinetic Solubility : This is a high-throughput measurement that determines the concentration at which a compound, rapidly introduced from a concentrated organic stock (typically DMSO) into an aqueous buffer, begins to precipitate.[12][13] The resulting value often reflects the solubility of a metastable or amorphous form rather than the most stable crystalline form.[13][14] While not a true equilibrium value, kinetic solubility is invaluable during the early discovery phase for rapidly screening and ranking large numbers of compounds, helping to identify potential liabilities early.[11][15]

Relying solely on kinetic solubility data carries significant risks, as it can overestimate a compound's solubility, leading to incorrect assumptions about its potential for oral absorption.[14]

The Impact of Physicochemical Properties

The solubility of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid will be governed by its unique chemical structure.

  • pH and pKa : The molecule contains a carboxylic acid moiety, making it a weak acid. Its solubility is therefore expected to be highly dependent on pH.[10] At pH values below its acid dissociation constant (pKa), the compound will exist predominantly in its neutral, less soluble form. Above the pKa, it will be ionized to its conjugate base, which is significantly more soluble in aqueous media. The pKa of fluoroacetic acid is approximately 2.6, but this will be influenced by the electron-withdrawing effects of the isoquinoline ring.[16][17] A full pH-solubility profile across the physiological range (pH 1.2 to 6.8) is essential for predicting its dissolution behavior in the gastrointestinal tract.[9][18]

  • Solid-State Properties (Polymorphism) : The ability of a compound to exist in multiple crystalline forms is known as polymorphism.[19][20] Different polymorphs can exhibit distinct physicochemical properties, including solubility and dissolution rate.[19][21] Typically, a metastable polymorph will be more soluble than the most thermodynamically stable form.[21][22] It is therefore critical to characterize the solid form of the material both before and after solubility experiments (e.g., using X-ray Powder Diffraction - XRPD) to ensure the data corresponds to a known and stable crystalline form. This practice is a cornerstone of a self-validating protocol.

The Role of Biorelevant Media

While simple buffers are necessary for regulatory classification, they do not fully replicate the complex environment of the human gut.[23] The presence of bile salts and phospholipids in the intestine can significantly enhance the solubility of poorly soluble drugs through micellar solubilization.[24][25] Therefore, assessing solubility in biorelevant media is crucial for predicting in vivo performance.

  • FaSSIF (Fasted State Simulated Intestinal Fluid) : Mimics the composition of intestinal fluids on an empty stomach (pH ~6.5).[23][26]

  • FeSSIF (Fed State Simulated Intestinal Fluid) : Mimics the intestinal environment after a meal, with a lower pH (~5.0) and higher concentrations of bile salts and lipids.[23][26]

Comparing solubility in these media can provide critical insights into potential food effects on drug absorption.[23]

Chapter 2: A Phased Experimental Approach to Solubility Profiling

A structured, multi-phase approach ensures that resources are used efficiently, with high-throughput screening methods used early and more resource-intensive definitive studies reserved for optimized candidates.

G cluster_0 Phase 1: Early Discovery Screening cluster_1 Phase 2: Preclinical Development cluster_2 Analysis & Application kinetic_sol Kinetic Solubility Assay (96-Well Plate) thermo_sol Thermodynamic Solubility (Shake-Flask Method) kinetic_sol->thermo_sol ph_profile pH-Solubility Profile (pH 1.2, 4.5, 6.8) biorelevant_sol Biorelevant Solubility (FaSSIF & FeSSIF) bcs_class BCS Classification ph_profile->bcs_class formulation Formulation Strategy biorelevant_sol->formulation bcs_class->formulation

Caption: Phased workflow for comprehensive solubility characterization.

Phase 1: Kinetic Solubility Screening Protocol

Causality: This high-throughput assay is designed for rapid assessment during lead identification to quickly flag compounds with potential solubility liabilities.[11][15] It uses minimal compound and provides a rank-ordering of solubility.[2]

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid in 100% dimethyl sulfoxide (DMSO).

  • Plate Preparation: To a 96-well filter plate, add 190 µL of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.

  • Compound Addition: Add 10 µL of the 10 mM DMSO stock solution to the buffer in each well, resulting in a final concentration of 500 µM in 5% DMSO. Mix thoroughly.

  • Equilibration: Cover the plate and shake at room temperature (e.g., 300 rpm) for 1.5 to 2 hours to allow for precipitation.[27]

  • Separation: Filter the solutions through the filter plate into a clean 96-well collection plate using a vacuum manifold. This separates the dissolved compound from the precipitate.[27]

  • Quantification: Analyze the concentration of the compound in the filtrate.

    • UV-Vis Spectroscopy: Transfer an aliquot to a UV-transparent plate and measure the absorbance at the compound's λ_max.[27]

    • LC-MS/HPLC: For higher accuracy or for compounds with low UV absorbance, use a validated HPLC method with a standard calibration curve.[27]

  • Calculation: Determine the solubility by comparing the measured concentration against a set of calibration standards.

Phase 2: Definitive Thermodynamic Solubility Protocols

Causality: These experiments provide the "gold standard" equilibrium solubility data required for BCS classification and to accurately guide formulation development.[10][12] The shake-flask method ensures that the solution is in equilibrium with the most stable solid form of the compound.

  • Media Preparation: Prepare aqueous buffers at a minimum of three pH levels as required by regulatory agencies: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., acetate buffer), and pH 6.8 (e.g., phosphate buffer).[9] All experiments should be conducted at 37 ± 1 °C.[1][18]

  • Compound Addition: Add an excess amount of solid 2-Fluoro-2-(isoquinolin-4-yl)acetic acid to vials containing each buffer to create a slurry. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (37°C) for a sufficient period to reach equilibrium. A common duration is 24-48 hours.[10] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration is no longer increasing).

  • Sample Processing:

    • Allow the vials to stand to let the excess solid settle.

    • Withdraw an aliquot of the supernatant and separate the liquid from any remaining solid particles, typically by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF).[10]

  • Quantification: Analyze the concentration of the dissolved compound in the clarified supernatant using a validated stability-indicating HPLC method.

  • Solid-State Analysis: Recover the remaining solid from the vials and analyze it using a technique like X-ray Powder Diffraction (XRPD) to confirm the crystal form (polymorph) and to check for any transformations during the experiment.[19] This step is critical for data integrity.

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) according to established recipes or using commercially available instant powders.[26][28] Maintain the media at 37°C.

  • Experimental Procedure: Follow the same shake-flask procedure as described in Protocol 2.1 (steps 2-5), using FaSSIF and FeSSIF as the dissolution media.

Chapter 3: Data Analysis and Interpretation

Effective data presentation and interpretation are key to translating experimental results into a coherent development strategy.

Data Presentation

All quantitative data should be summarized in clear, well-structured tables. The following tables present hypothetical (but plausible) data for 2-Fluoro-2-(isoquinolin-4-yl)acetic acid to illustrate how results should be presented.

Table 1: Predicted Physicochemical Properties

Parameter Predicted Value Rationale
Molecular Formula C₁₁H₈FNO₂ Based on structure
Molecular Weight 205.19 g/mol Based on structure[29]
pKa (acidic) ~3.5 Estimated based on fluoroacetic acid (~2.6)[16] and the electronic influence of the isoquinoline ring.

| LogP | ~2.3 | Estimated based on similar structures.[29] |

Table 2: Hypothetical Solubility Profile of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid

Assay Type Medium pH Solubility (µg/mL)
Kinetic PBS (5% DMSO) 7.4 110
Thermodynamic 0.1 N HCl 1.2 < 1
Thermodynamic Acetate Buffer 4.5 25
Thermodynamic Phosphate Buffer 6.8 250
Thermodynamic FaSSIF 6.5 310

| Thermodynamic | FeSSIF | 5.0 | 85 |

Interpretation and Next Steps
  • pH-Dependent Solubility: The compound exhibits classic acidic behavior, with extremely low solubility at gastric pH (1.2) and increasing solubility as the pH rises into the intestinal range.[10]

  • BCS Classification: To classify the compound, one must know the highest anticipated clinical dose.[5][18] Assuming a hypothetical highest dose of 50 mg, the dose number (D₀ = Dose / (Solubility * 250 mL)) would be calculated. At pH 6.8 (solubility = 0.25 mg/mL), D₀ = 50 / (0.25 * 250) = 0.8. Since D₀ is less than 1, the drug would be considered "highly soluble" according to BCS criteria.[1][18] However, at pH 1.2, its solubility is very low, which could be a biopharmaceutical challenge.

  • Biorelevant Media Insights: The higher solubility in FaSSIF compared to the pH 6.8 buffer suggests that bile salts and lecithin aid in solubilization, which is favorable for absorption in the fasted state.[25] The lower solubility in FeSSIF compared to FaSSIF suggests a potential for a negative food effect, where co-administration with food might decrease absorption. This is contrary to what is often seen for lipophilic drugs but could be due to complex interactions within the fed-state medium.[23]

  • Guiding Formulation: Based on these results, formulation strategies would focus on preventing precipitation in the stomach and ensuring rapid dissolution in the upper intestine. For a BCS Class I or III compound (high solubility), a simple immediate-release oral solid dosage form might be sufficient. If permeability is low (Class III), absorption might still be limited. If the compound were found to be poorly soluble (BCS Class II or IV), strategies like salt formation (to increase dissolution rate) or amorphous solid dispersions would be considered.[30][31]

G Amorphous Amorphous Solid Metastable Metastable Polymorph Amorphous->Metastable Conversion (Time, Energy) KineticSol Kinetic Solubility (Apparent, Higher Value) Amorphous->KineticSol Often Measured In Kinetic Assays Stable Stable Polymorph Metastable->Stable Conversion (Time, Energy) Metastable->KineticSol Can Contribute To ThermoSol Thermodynamic Solubility (Equilibrium, Lower Value) Stable->ThermoSol Defines Equilibrium

Caption: Relationship between solid state and solubility measurements.

Conclusion

A thorough and methodologically sound characterization of solubility is not merely a data-gathering exercise; it is a fundamental pillar of risk mitigation in preclinical drug development. For a novel candidate like 2-Fluoro-2-(isoquinolin-4-yl)acetic acid, the phased approach detailed in this guide—from high-throughput kinetic screening to definitive thermodynamic profiling across a range of pH and biorelevant media—provides a comprehensive roadmap. By integrating an understanding of the underlying physicochemical principles with robust, self-validating experimental protocols, researchers can generate high-quality, interpretable data. This data is essential for accurate BCS classification, for guiding rational formulation design, and ultimately, for increasing the probability of successfully advancing a promising therapeutic candidate to the clinic.

References

  • Giron, D., et al. (2008). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC. Available at: [Link]

  • Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. Available at: [Link]

  • Biorelevant.com. FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Hilaris. Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris. Available at: [Link]

  • Dissolution Technologies. (2009, August 25). Instant FaSSIF and FeSSIF—Biorelevance Meets Practicality. Dissolution Technologies. Available at: [Link]

  • ManTech Publications. (2023, September 15). Polymorphism and Its Impact on Drug Bioavailability: Understanding Solid-State Variability. ManTech Publications. Available at: [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. Available at: [Link]

  • Balewski, Ł., & Kornicka, A. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Dressman, J. B., et al. (2007). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Research. Available at: [Link]

  • Veeprho. (2025, November 6). Effect of Polymorphism Formulations. Veeprho. Available at: [Link]

  • Prasanthi, N. L., et al. (2016). A Review on Polymorphism Perpetuates Pharmaceuticals. Prime Scholars. Available at: [Link]

  • Interchim. Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Interchim. Available at: [Link]

  • Brittain, H. G. (2011). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2012). kinetic versus thermodynamic solubility temptations and risks. PubMed. Available at: [Link]

  • WHO. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. World Health Organization. Available at: [Link]

  • University of Huddersfield Research Portal. (2016, December 16). Solubility Determinations for Pharmaceutical API. University of Huddersfield Research Portal. Available at: [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]

  • Millipore. MultiScreen Solubility Filter Plate. Millipore. Available at: [Link]

  • Patel, N. D., et al. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PMC. Available at: [Link]

  • Pharmaceutical Outsourcing. (2015, May 28). Trends in Enhancing API Solubility. Pharmaceutical Outsourcing. Available at: [Link]

  • UPF. Solubility determination of compounds of pharmaceutical interest. UPF. Available at: [Link]

  • PubChem. 2-Fluoro-2-(1-oxoisoquinolin-2-yl)acetic acid. PubChem. Available at: [Link]

  • ResearchGate. (2020). Solubility profile of API at different pH mediums in distilled water... ResearchGate. Available at: [Link]

  • Zenodo. ROLE OF ISOQUINOLINE IN DRUG DISCOVERY. Zenodo. Available at: [Link]

  • ResearchGate. (2023, April 5). How to measure solubility for drugs in oils/emulsions?. ResearchGate. Available at: [Link]

  • Pharmacology Discovery Services. Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. Available at: [Link]

  • PubChem. Fluoroacetic acid. PubChem. Available at: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

  • PharmaCompass.com. Fluoroacetic Acid. PharmaCompass.com. Available at: [Link]

  • MDPI. (2024, March 13). Trifluoroacetic Acid: Toxicity, Sources, Sinks and Future Prospects. MDPI. Available at: [Link]

  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]

  • MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • American Pharmaceutical Review. (2018, October 11). Preclinical Tools for De-Risking and Accelerating Oral Drug Development. American Pharmaceutical Review. Available at: [Link]

  • IJPSR. (2026, February 1). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. PMC. Available at: [Link]

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. Available at: [Link]

  • PubMed. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PubMed. Available at: [Link]

  • ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. International Council for Harmonisation. Available at: [Link]

  • NIST. Fluoroacetic acid. NIST WebBook. Available at: [Link]

  • Gattefossé. (2024, October 25). Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formulations. Gattefossé. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid

Synthesis of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid from isoquinoline Executive Summary & Strategic Rationale This technical guide details the synthesis of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid , a critical fluorina...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid from isoquinoline

Executive Summary & Strategic Rationale

This technical guide details the synthesis of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid , a critical fluorinated building block for medicinal chemistry programs targeting kinases and GPCRs. The introduction of a fluorine atom at the


-position of the acetic acid side chain is a bioisosteric strategy used to block metabolic oxidation, modulate pKa (increasing acidity), and enhance lipophilicity compared to the parent acetic acid.
Synthetic Strategy: The "Construct-then-Fluorinate" Approach

Direct fluorination of the isoquinoline heterocycle is non-selective. Therefore, this protocol employs a Late-Stage Electrophilic Fluorination strategy. The workflow is designed around three distinct modules:

  • Scaffold Activation: Regioselective bromination of isoquinoline.

  • Chain Extension: Palladium-catalyzed

    
    -arylation to install the carbon framework.
    
  • Functionalization: Electrophilic fluorination of the enolate intermediate.[1]

This modular approach allows for intermediate validation at every step, ensuring high fidelity in the final output.

Reaction Pathway Visualization

The following diagram illustrates the logical flow and chemical transformations required.

SynthesisPath Isoquinoline Isoquinoline (Starting Material) BromoIQ 4-Bromoisoquinoline (Intermediate A) Isoquinoline->BromoIQ Br2, AlCl3 180°C Malonate Diethyl 2-(isoquinolin-4-yl)malonate (Intermediate B) BromoIQ->Malonate Diethyl Malonate CuI, Cs2CO3 Ester Ethyl 2-(isoquinolin-4-yl)acetate (Intermediate C) Malonate->Ester 1. Hydrolysis/Decarboxylation 2. EtOH, H2SO4 FluoroEster Ethyl 2-fluoro-2-(isoquinolin-4-yl)acetate (Intermediate D) Ester->FluoroEster LiHMDS, NFSI -78°C Target 2-Fluoro-2-(isoquinolin-4-yl)acetic acid (Final Product) FluoroEster->Target LiOH, THF/H2O

Caption: Stepwise transformation from Isoquinoline to the target fluorinated acid via a malonate coupling strategy.

Detailed Experimental Protocols

Module 1: Regioselective Bromination (Synthesis of 4-Bromoisoquinoline)

Objective: To install a reactive handle at the C4 position. Challenge: Electrophilic aromatic substitution on isoquinoline typically favors the C5 or C8 positions in strongly acidic media. Solution: High-temperature bromination of the hydrochloride salt or the "swamping catalyst" method forces substitution at C4.

Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to an alkaline scrubber (to trap HBr gas).

  • Loading: Charge the flask with Isoquinoline (12.9 g, 100 mmol) and AlCl

    
     (26.6 g, 200 mmol). Note: AlCl
    
    
    
    acts as a Lewis acid to coordinate the nitrogen, deactivating the ring but directing the bromine to the 4-position.
  • Bromine Addition: Heat the neat mixture to 75-80°C until a melt forms. Add Bromine (Br

    
    , 5.5 mL, 110 mmol) dropwise over 1 hour.
    
  • Reaction: Increase temperature to 180°C and stir for 4 hours. The mixture will be a dark, viscous oil.

  • Workup: Cool to ~80°C and carefully pour onto crushed ice (500 g). Basify with 50% NaOH solution to pH 10. Extract with Dichloromethane (3 x 100 mL).

  • Purification: Dry organics over Na

    
    SO
    
    
    
    and concentrate. Purify via vacuum distillation (bp 140-145°C @ 15 mmHg) or recrystallization from hexane.
    • Checkpoint: Product should be a white to off-white solid (mp 39-41°C).

Module 2: Carbon Chain Installation (Malonate Coupling & Decarboxylation)

Objective: To convert the C-Br bond into the acetic acid scaffold. Method: Copper-catalyzed coupling with diethyl malonate followed by decarboxylation. This is preferred over direct arylation for robustness.

Protocol:

  • Coupling:

    • In a dry Schlenk flask, combine 4-Bromoisoquinoline (10.4 g, 50 mmol), Diethyl malonate (16.0 g, 100 mmol), Cs

      
      CO
      
      
      
      (32.5 g, 100 mmol), and CuI (950 mg, 5 mmol).
    • Add 2-Picolinic acid (1.23 g, 10 mmol) as ligand and DMSO (100 mL).

    • Heat at 100°C for 24 hours under Argon.

    • Workup: Dilute with water/EtOAc.[2] Wash organic layer with brine.[2][3][4] Flash chromatography (Hexane/EtOAc 4:1) yields Diethyl 2-(isoquinolin-4-yl)malonate .

  • Decarboxylation to Ester:

    • Note: Direct decarboxylation to the acid followed by re-esterification is standard to ensure purity before fluorination.

    • Reflux the malonate intermediate in 6M HCl (100 mL) for 12 hours. (Yields 4-isoquinolineacetic acid).[5]

    • Dissolve the crude acid in Ethanol (100 mL) with H

      
      SO
      
      
      
      (1 mL) and reflux for 4 hours.
    • Neutralize with NaHCO

      
      , extract with EtOAc, and concentrate.[2]
      
    • Checkpoint: Ethyl 2-(isoquinolin-4-yl)acetate obtained as a pale yellow oil.

    • Data Validation:

      
      H NMR (CDCl
      
      
      
      ) should show a singlet at
      
      
      4.05 ppm (2H, -CH
      
      
      -) and the characteristic isoquinoline protons.
Module 3: Electrophilic Fluorination (The Critical Step)

Objective: Introduction of the fluorine atom at the


-carbon.[2][6][7]
Reagents:  LiHMDS (Base) and NFSI (N-Fluorobenzenesulfonimide).

Protocol:

  • Enolate Formation:

    • Dissolve Ethyl 2-(isoquinolin-4-yl)acetate (2.15 g, 10 mmol) in anhydrous THF (50 mL).

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add LiHMDS (1.0 M in THF, 12 mL, 12 mmol) dropwise over 15 minutes.

    • Critical: Stir at -78°C for 45 minutes to ensure complete deprotonation without self-condensation.

  • Fluorination:

    • Dissolve NFSI (3.78 g, 12 mmol) in anhydrous THF (20 mL).

    • Add the NFSI solution dropwise to the enolate at -78°C.

    • Stir at -78°C for 2 hours, then allow to warm to room temperature over 4 hours.

  • Workup:

    • Quench with saturated NH

      
      Cl solution. Extract with EtOAc.[2][3]
      
    • Purification: Flash chromatography on silica gel (Hexane/EtOAc gradient). The fluorinated product is slightly less polar than the starting material.

    • Checkpoint: Ethyl 2-fluoro-2-(isoquinolin-4-yl)acetate .

    • Data Validation:

      
      F NMR should show a doublet (coupling to H) around -180 to -190 ppm. 
      
      
      
      H NMR will show the
      
      
      -proton as a doublet (
      
      
      Hz).
Module 4: Hydrolysis to Final Product

Protocol:

  • Dissolve the fluoro-ester (1.0 eq) in THF/Water (1:1).

  • Add LiOH

    
    H
    
    
    
    O (2.0 eq). Stir at room temperature for 2 hours.
  • Isolation: Acidify carefully with 1M HCl to pH 3-4. Extract with EtOAc (3x).[2][3][8]

  • Dry over Na

    
    SO
    
    
    
    and concentrate to yield 2-Fluoro-2-(isoquinolin-4-yl)acetic acid .

Data Summary & Troubleshooting

ParameterSpecification / Expected ValueTroubleshooting Notes
Appearance White to off-white powderYellowing indicates oxidation; recrystallize from EtOH.

H NMR (

-H)
Doublet,

~6.0-6.5 ppm,

Hz
If singlet: Fluorination failed. If multiplet: Check for elimination byproducts.

F NMR
Doublet,

-180 to -190 ppm
Single peak at different shift implies N-fluorination (rare) or impurity.
Mass Spec (ESI) [M+H]

consistent with MW ~205.18
Check for [M+H+18] (ammonium adduct) if using NH

buffers.
Yield (Step 3) 60-75%If low, ensure anhydrous THF and fresh LiHMDS. Moisture kills the enolate.

Safety & Handling

  • Bromine (Br

    
    ):  Highly toxic and corrosive. Use a proper scrubber.
    
  • NFSI: Generally stable but is a strong oxidant. Store in a cool, dry place.

  • Isoquinoline derivatives: Treat as potential bioactive agents.[4] Wear full PPE.

References

  • Bromination of Isoquinoline

    • Bergstrom, F. W.; Rodda, J. H. "The Preparation of 4-Bromoisoquinoline." J. Am. Chem. Soc.1940, 62, 3030–3032.
  • Synthesis of 4-Isoquinolineacetic Acid Derivatives

    • Shibata, T. et al. "Iridium-catalyzed C-H bond activation at the C4-position of isoquinolines." Tetrahedron Lett.2010, 51, 167-169.
  • Electrophilic Fluorination Protocols (General & Specific)

    • BenchChem Application Note. "An In-depth Technical Guide to 2-Fluoro-2-(o-tolyl)acetic acid.
    • Differding, E.; Ofner, H.
  • General Isoquinoline Functionalization

    • Organic Chemistry Portal. "Synthesis of Isoquinolines."

Sources

Application

Application Notes &amp; Protocols: Electrophilic Fluorination of Isoquinoline Acetates

Introduction: The Strategic Value of Fluorinated Isoquinolines The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Isoquinolines

The isoquinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] The strategic incorporation of fluorine atoms into these scaffolds is a cornerstone of modern medicinal chemistry.[3] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[3][4] Consequently, the development of robust and selective methods for the late-stage fluorination of complex molecules like isoquinolines is of paramount importance to drug discovery and development professionals.[5][6][7]

This guide provides an in-depth overview and detailed protocols for the electrophilic fluorination of isoquinoline derivatives, focusing on C-H functionalization. We will explore the underlying mechanisms, provide step-by-step experimental procedures using common N-F reagents, and discuss key considerations for reaction optimization and safety.

Mechanistic Overview: The Electrophilic Aromatic Substitution (SEAr) Pathway

The direct fluorination of the isoquinoline core typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism.[4] Isoquinoline is an electron-deficient heterocycle, which makes direct C-H functionalization challenging.[6][8] However, strategic placement of activating groups or the use of highly reactive fluorinating agents can overcome this hurdle.

The key steps in the process are:

  • Generation of the Electrophile: N-F reagents, such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), serve as a source of an electrophilic fluorine ("F+").[9][10] These reagents feature an electron-withdrawing group attached to the nitrogen, which polarizes the N-F bond and renders the fluorine atom susceptible to nucleophilic attack.[10][11]

  • Nucleophilic Attack: The electron-rich π-system of the isoquinoline ring attacks the electrophilic fluorine atom. The regioselectivity of this attack is governed by the electronic properties of the isoquinoline ring and its substituents.

  • Formation of the Sigma Complex: This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.

  • Rearomatization: A base present in the reaction mixture removes a proton from the sp3-hybridized carbon bearing the new fluorine atom, restoring the aromaticity of the ring and yielding the final fluorinated isoquinoline product.

Generalized Mechanism of Electrophilic Fluorination

Electrophilic Fluorination Mechanism Generalized S_EAr Mechanism for Isoquinoline Fluorination Substrate Isoquinoline Derivative (Nucleophile) Intermediate Sigma Complex (Wheland Intermediate) Substrate->Intermediate π-system attacks 'F+' Reagent N-F Reagent (e.g., Selectfluor®) 'F+' Source Product Fluorinated Isoquinoline Intermediate->Product Deprotonation & Rearomatization Byproduct Protonated Base + N-Reagent Remnant Base Base

Caption: Generalized SEAr mechanism for isoquinoline fluorination.

Key Reagents for Electrophilic Fluorination

The choice of fluorinating agent is critical and depends on the substrate's reactivity, desired selectivity, and reaction conditions. Two of the most common and effective reagents are Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[4][9]

ReagentStructureKey Characteristics
Selectfluor® (F-TEDA-BF₄)1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)A highly reactive, crystalline solid that is stable in air and moisture. It is soluble in polar solvents like acetonitrile and water and is one of the most powerful electrophilic fluorinating agents available.[4][10]
N-Fluorobenzenesulfonimide (NFSI)A crystalline solid that is also stable and generally less aggressive than Selectfluor®, offering a different reactivity profile. It is soluble in a wider range of organic solvents.[11][12][13]

Experimental Protocols

Safety First: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Electrophilic fluorinating agents are strong oxidizers; handle with care and avoid contact with combustible materials.

Protocol 1: Direct C-H Fluorination of an Activated Isoquinoline Derivative using NFSI

This protocol is adapted from procedures for the direct fluorination of electron-rich or activated heterocycles and is particularly suited for substrates where C-H acidity is enhanced, such as at a benzylic position of an alkyl-substituted isoquinoline.[13]

Objective: To achieve monofluorination at an activated C(sp³)–H bond adjacent to the isoquinoline core.

Materials:

  • Substituted Isoquinoline (e.g., 1-methylisoquinoline) (1.0 mmol, 1.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (3.0 mmol, 3.0 equiv)[13]

  • Lithium Carbonate (Li₂CO₃) (1.1 mmol, 1.1 equiv)[13]

  • Anhydrous Acetonitrile (CH₃CN) (5-10 mL, to make 0.1–0.2 M solution)[13]

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the isoquinoline substrate (1.0 mmol), N-Fluorobenzenesulfonimide (3.0 mmol), and Lithium Carbonate (1.1 mmol).[13]

  • Solvent Addition: Add anhydrous acetonitrile to achieve a substrate concentration of 0.1–0.2 M.

    • Scientist's Note: Acetonitrile is a common choice due to its polarity, which aids in dissolving the reagents, and its relatively high boiling point for thermal reactions.

  • Reaction: Heat the reaction mixture to 65 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take 18–24 hours to reach completion.[13]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane.

  • Washing: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the fluorinated isoquinoline product.

Experimental Workflow Visualization

Experimental Workflow General Workflow for Electrophilic Fluorination A 1. Reagent Setup (Substrate, NFSI, Base) B 2. Add Anhydrous Solvent (e.g., Acetonitrile) A->B C 3. Heat & Stir (e.g., 65-75 °C) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D D->C Continue reaction E 5. Cool & Quench (Dilute with CH₂Cl₂) D->E Reaction complete F 6. Aqueous Work-up (Wash with NaHCO₃) E->F G 7. Dry & Concentrate (MgSO₄, Rotovap) F->G H 8. Purify (Column Chromatography) G->H I 9. Characterize Product (NMR, MS) H->I

Caption: A typical experimental workflow for electrophilic fluorination.

Protocol 2: Palladium-Catalyzed C-H Fluorination using NFSI with a Directing Group

For non-activated C-H bonds on the isoquinoline core, a transition-metal-catalyzed approach using a directing group is often necessary to achieve high regioselectivity. This protocol is based on palladium-catalyzed methods for heteroaromatic C-H functionalization.[12]

Objective: To achieve site-selective fluorination at the C5 or C8 position of an isoquinoline bearing a directing group at the N-position or C1 position.

Materials:

  • N-Directing Group Substituted Isoquinoline (e.g., N-(pyrimidin-2-yl)isoquinolin-1-amine) (0.2 mmol, 1.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)

  • Trifluoroacetic Acid (TFA) (0.4 mmol, 2.0 equiv)

  • N-Fluorobenzenesulfonimide (NFSI) (0.3 mmol, 1.5 equiv)[12]

  • Anhydrous Nitromethane/Acetonitrile (MeNO₂/MeCN) solvent mixture[12]

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed reaction vial under an inert atmosphere (e.g., Argon), combine the directing group-containing isoquinoline substrate (0.2 mmol), Pd(OAc)₂ (0.02 mmol), and NFSI (0.3 mmol).

  • Solvent and Additive Addition: Add the anhydrous MeNO₂/MeCN solvent mixture followed by Trifluoroacetic Acid (TFA) (0.4 mmol).[12]

    • Scientist's Note: The directing group coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond, thereby enabling regioselective activation. TFA often acts as a proton source and ligand to facilitate the catalytic cycle.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 110 °C. Stir for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove palladium black.

  • Washing: Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material via silica gel column chromatography to yield the desired regioselectively fluorinated product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Insufficient reactivity of substrate or reagent.Increase temperature. Switch to a more powerful fluorinating agent like Selectfluor®. For C-H bonds, consider if a directing-group strategy is needed.
Multiple Products / Poor Regioselectivity Multiple C-H bonds of similar reactivity.Lower the reaction temperature. Use a less reactive fluorinating agent. Employ a directing-group strategy to favor a single position.
Decomposition of Starting Material Reaction conditions are too harsh.Lower the temperature. Use a milder base if applicable (e.g., NaHCO₃ instead of Li₂CO₃). Reduce reaction time.
Difficulty in Purification Byproducts have similar polarity to the product.Optimize the eluent system for chromatography. Consider derivatization of the product or byproducts to alter polarity before purification.

Conclusion

The electrophilic fluorination of isoquinoline acetates and related derivatives is a powerful tool for accessing novel chemical matter in drug discovery. While direct fluorination of the electron-deficient isoquinoline core can be challenging, strategies involving activated substrates or transition-metal catalysis with directing groups provide reliable pathways. The protocols outlined here, utilizing the versatile N-F reagents NFSI and Selectfluor®, serve as a robust starting point for researchers. Careful consideration of the substrate's electronic properties, choice of fluorinating agent, and reaction conditions is crucial for achieving high yields and the desired regioselectivity.

References

  • Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. (2017). Journal of Chemistry.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2025). RSC Advances.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (2025). International Journal of Pharmaceutical Sciences and Research.
  • The Fluorination of C−H Bonds: Developments and Perspectives. SciSpace.
  • Application Notes and Protocols for the Synthesis of Fluorin
  • N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)
  • Direct heterobenzylic fluorination, difluorination and trifluoromethylthiolation with dibenzenesulfonamide deriv
  • Electrophilic fluorin
  • Electrophilic Fluorin
  • An overview of late-stage functionalization in today's drug discovery. (2019). Expert Opinion on Drug Discovery.
  • Late-Stage C–H Functionalization of Azines. (2023). Chemical Reviews.
  • Late-Stage C–H Functionalization of Azines.
  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. (2026). Highlights in Science, Engineering and Technology.

Sources

Method

Using Selectfluor for alpha-fluorination of carboxylic acids

Application Note: Precision -Fluorination of Carboxylic Acids using Selectfluor® Executive Summary Direct -fluorination of free carboxylic acids is a synthetic bottleneck. The high pKa of the -proton (approx.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision


-Fluorination of Carboxylic Acids using Selectfluor® 

Executive Summary

Direct


-fluorination of free carboxylic acids is a synthetic bottleneck. The high pKa of the 

-proton (approx. 24-25 for esters/acids) resists enolization, while the carboxylic acid moiety itself is prone to oxidative decarboxylation (Hunsdiecker-type pathways) in the presence of electrophilic fluorine sources.

Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is the reagent of choice for industrial scale-up due to its non-hygroscopic nature and high thermal stability (dec. >195°C) compared to


-fluorobenzenesulfonimide (NFSI) or 

gas.

This guide details two distinct protocols to achieve


-fluorination while retaining the carboxylate group :
  • The "Charge-Transfer" Protocol: A direct, metal-free method using DMAP/Selectfluor that relies on solvent control to prevent decarboxylation.

  • The "Silyl Ketene Acetal" Protocol: A robust, stepwise method for high-value substrates requiring isolation of the enol equivalent.

Strategic Analysis & Mechanism

The Divergence Problem

When reacting carboxylic acids with Selectfluor, two pathways compete. The desired pathway (A) requires an enol/enediolate intermediate to attack the electrophilic fluorine (


). The competing pathway (B) involves Single Electron Transfer (SET) from the carboxylate to Selectfluor, leading to a carboxyl radical and subsequent loss of 

(Decarboxylative Fluorination).

Critical Control Point: Water content and Solvent Polarity.

  • Aqueous/Protic Media: Favors SET and Decarboxylation (Pathway B).

  • Anhydrous/Aprotic Media: Favors Charge-Transfer complexation and

    
    -C-H functionalization (Pathway A).
    

Mechanism cluster_0 Pathway A: Anhydrous (Target) cluster_1 Pathway B: Aqueous (Avoid) Acid Carboxylic Acid (R-CH2-COOH) Complex Selectfluor-Base Complex Acid->Complex Activation Enediol Enediolate-Like Transition State Complex->Enediol No H2O (Ionic Pathway) Radical Carboxyl Radical (R-CH2-COO•) Complex->Radical H2O Present (SET Pathway) AlphaF α-Fluoro Acid (R-CHF-COOH) Enediol->AlphaF F+ Transfer Decarb Alkyl Fluoride (R-CH2-F) + CO2 Radical->Decarb -CO2

Figure 1: Mechanistic divergence. Success depends on suppressing the SET pathway by excluding water.

Protocol A: Direct -Fluorination (The DMAP Charge-Transfer Method)

Application: Best for arylacetic acids (e.g., Ibuprofen precursors, Phenylacetic acid derivatives). Mechanism: 4-Dimethylaminopyridine (DMAP) forms a charge-transfer complex with Selectfluor, modulating its reactivity to favor


 abstraction/fluorination over oxidation.
Reagents & Materials
ComponentEquiv.Role
Substrate (Arylacetic Acid)1.0Starting Material
Selectfluor® 2.5Fluorine Source
DMAP 3.0Base / Activator
Dichloromethane (DCM) [0.1 M]Solvent (Must be Anhydrous)
Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with nitrogen or argon. Note: Moisture triggers decarboxylation.

  • Complex Formation:

    • Add Selectfluor (2.5 equiv) and DMAP (3.0 equiv) to the flask.

    • Add anhydrous DCM (concentration 0.1 M relative to substrate).

    • Stir at room temperature for 10–15 minutes. You may observe a color change (often yellow/orange), indicating the formation of the Charge-Transfer (CT) complex.

  • Substrate Addition:

    • Add the Carboxylic Acid (1.0 equiv) directly to the stirring mixture.

  • Reaction:

    • Stir at 35°C (mild reflux) for 12–24 hours.

    • Monitoring: Monitor via TLC or

      
      -NMR. The product signal usually appears between -160 and -180 ppm (vs 
      
      
      
      ).
  • Quench & Workup:

    • Cool to room temperature.

    • Add 1M HCl (aq) to quench the reaction and protonate the DMAP.

    • Extract with DCM (

      
      ).
      
    • Wash combined organic layers with Brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via column chromatography (typically Hexanes/Ethyl Acetate with 1% Acetic Acid to prevent streaking).

Validation Data (Typical Yields):

  • Phenylacetic acid

    
    
    
    
    
    -Fluoro-phenylacetic acid: 82% Yield
  • 2-Naphthylacetic acid

    
     Product: 78% Yield 
    
  • Note: Aliphatic acids without aryl stabilization give lower yields (<40%) with this specific protocol.

Protocol B: Indirect Fluorination via Silyl Ketene Acetals

Application: High-value aliphatic acids, complex drug scaffolds, or when enantioselectivity is required (via chiral auxiliary). Logic: Free acids are difficult to fluorinate. Converting them to Silyl Ketene Acetals (SKA) creates a highly nucleophilic alkene that reacts instantly with Selectfluor.

Reagents & Materials
ComponentEquiv.Role
Carboxylic Acid 1.0Substrate
LiHMDS (1M in THF)2.2Strong Base
TBSCl (t-Butyldimethylsilyl chloride)2.5Silylating Agent
Selectfluor® 1.2Fluorine Source
Acetonitrile (MeCN) SolventSolvent for Fluorination step
Step-by-Step Procedure
  • Step 1: Generation of Bis-Silyl Ketene Acetal

    • Dissolve carboxylic acid (1.0 equiv) in anhydrous THF under Argon at -78°C.

    • Add LiHMDS (2.2 equiv) dropwise. Stir for 30 mins.

    • Add TBSCl (2.5 equiv) in THF.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Workup 1: Remove solvent in vacuo. Extract rapidly with dry Hexanes (to remove Li salts). Concentrate to obtain the crude Silyl Ketene Acetal. Do not chromatograph.

  • Step 2: Electrophilic Fluorination

    • Dissolve the crude SKA in anhydrous Acetonitrile (Selectfluor is insoluble in THF/DCM, soluble in MeCN).

    • Cool to 0°C .

    • Add Selectfluor (1.2 equiv) as a solid in one portion or as a slurry in MeCN.

    • Stir for 1–2 hours at 0°C

      
       RT.
      
  • Step 3: Hydrolysis (Desilylation)

    • The product at this stage is the silyl ester of the

      
      -fluoro acid.
      
    • Add KF (aq) or mild acid (1N HCl) and stir for 30 minutes to cleave the silyl ester.

    • Extract with Ethyl Acetate.

Workflow Start Start: Carboxylic Acid Step1 1. LiHMDS / TBSCl (THF, -78°C) Start->Step1 Inter Intermediate: Bis-Silyl Ketene Acetal Step1->Inter Step2 2. Selectfluor (Acetonitrile, 0°C) Inter->Step2 Solvent Switch to MeCN Step3 3. Acidic Hydrolysis (Cleave Silyl Ester) Step2->Step3 End Final Product: α-Fluoro Acid Step3->End

Figure 2: Indirect workflow via Silyl Ketene Acetal isolation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Decarboxylation (Product is R-CH2-F) Presence of Waterrigorously dry solvents; Switch to Protocol A (Anhydrous).
Low Conversion (Protocol A) Poor SolubilityEnsure DCM is used (Selectfluor/DMAP complex is soluble in DCM). Do not use Hexanes.
Low Conversion (Protocol B) Selectfluor InsolubilitySelectfluor requires Acetonitrile or DMF. It does not react well in THF.
Elimination (

-unsaturation)
Over-basic conditionsAvoid excess base during workup.

-Fluoro acids are acidic and the

-proton is labile.

Safety & Handling

  • Oxidizing Power: Selectfluor is a strong oxidant (

    
     vs SCE). It can react violently with reducing agents (amines, phosphines) if not controlled.
    
  • Thermal Stability: Stable up to approx 195°C, but avoid heating bulk quantities above 80°C in organic solvents.

  • Waste: The byproduct is the demethylated "TEDA" salt. It is water-soluble and non-toxic, simplifying disposal compared to tin or selenium reagents.

References

  • Banks, R. E. (1992).[1] 1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel family of electrophilic fluorinating agents.[1] Journal of Fluorine Chemistry.

  • Lectka, T., et al. (2004). Catalytic, Enantioselective, Electrophilic α-Fluorination of Acid Chlorides. Journal of the American Chemical Society.[2][3]

  • Xu, B., et al. (2021).[4] Divergent Strategy for the Fluorination of Phenylacetic Acid Derivatives. Organic Letters.[1][4]

  • Ritter, T., & Tang, P. (2009). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids.[5] Journal of the American Chemical Society.[2][3]

  • BenchChem. (2025). Comparative Guide: Selectfluor vs NFSI.[6][7]

Sources

Application

Application Note: Strategies and Protocols for the Amide Coupling of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid

Abstract This technical guide provides a comprehensive overview of the reaction conditions and strategic considerations for the amide coupling of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid. The presence of an α-fluoro subs...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the reaction conditions and strategic considerations for the amide coupling of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid. The presence of an α-fluoro substituent and a bulky isoquinoline moiety introduces specific challenges that necessitate optimized protocols. We will delve into the mechanistic rationale behind reagent selection, present detailed, field-proven protocols for common and advanced coupling methodologies, and offer a comparative analysis to guide researchers in choosing the most appropriate strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules incorporating the isoquinoline scaffold.

Introduction: The Challenge and Importance

The isoquinoline core is a privileged scaffold in medicinal chemistry, present in numerous biologically active molecules and natural products.[1] The formation of an amide bond is one of the most fundamental and frequently employed reactions in drug discovery to link molecular fragments.[2] The target molecule, 2-Fluoro-2-(isoquinolin-4-yl)acetic acid, presents a unique synthetic challenge due to two key structural features:

  • The α-Fluoro Substituent: Fluorine is a small, highly electronegative atom. Its placement at the α-position of the carboxylic acid increases the acidity of the carboxyl proton and exerts a strong electron-withdrawing effect. This can influence the reactivity of the activated acid intermediate and potentially open pathways for side reactions.[3]

  • Steric Hindrance: The isoquinoline ring adjacent to the stereocenter can create steric hindrance, potentially slowing the rate of reaction with the incoming amine, especially if the amine partner is also sterically demanding.

Successfully coupling this acid requires a careful selection of reagents that can overcome these electronic and steric hurdles while minimizing potential side reactions, such as racemization at the chiral center.[4] This guide will explore robust solutions to this synthetic problem.

Mechanistic Considerations: The "Why" Behind Reagent Choice

A successful amide coupling hinges on the efficient activation of the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile. The choice of coupling reagent, base, and solvent is critical and interdependent.

The Role of Coupling Reagents

Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a common and cost-effective coupling reagent. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] However, this intermediate is unstable and can rearrange to a stable, unreactive N-acylurea byproduct, which terminates the reaction and complicates purification.[6][7]

Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most effective coupling reagents, especially for challenging substrates.[4][8] HATU reacts with the carboxylate to form an OAt-active ester.[9] This ester is more stable than the O-acylisourea from EDC, reducing the risk of N-acylurea formation. Furthermore, the nitrogen atom in the HOAt leaving group is thought to provide anchimeric assistance during the aminolysis step, accelerating the formation of the desired amide bond, which is particularly beneficial for sterically hindered substrates.[10]

The Critical Function of Additives and Bases
  • Additives (HOBt, HOAt): To mitigate the side reactions associated with carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) are almost always used.[5][6] HOBt intercepts the unstable O-acylisourea intermediate to form a more stable HOBt-ester, which is less prone to racemization and side reactions.[5] HATU already contains the HOAt (1-hydroxy-7-azabenzotriazole) moiety, which functions similarly but is even more effective at accelerating coupling and suppressing racemization.[4][10]

  • Bases (DIPEA, Triethylamine): A non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is essential.[7][11] Its primary role is to deprotonate the carboxylic acid, forming a carboxylate anion that initiates the attack on the coupling reagent.[5] A bulky, non-nucleophilic base like DIPEA is preferred over less hindered bases like triethylamine because it is less likely to compete with the desired amine as a nucleophile or cause unwanted side reactions.[11]

The Acyl Fluoride Strategy: An Advanced Approach

For particularly challenging couplings involving sterically hindered acids and electron-deficient amines, converting the carboxylic acid to an acyl fluoride in situ is a powerful strategy.[12] Acyl fluorides are highly reactive acylating agents yet are generally more stable and less prone to racemization than their acyl chloride counterparts.[2] Reagents like Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) can efficiently generate acyl fluorides under mild conditions, often succeeding where standard methods fail.[2][12]

Comparative Analysis of Coupling Strategies

The selection of a coupling protocol often involves a trade-off between efficiency, cost, and the specific challenges of the substrates.

Parameter EDC/HOBt Protocol HATU Protocol Acyl Fluoride (BTFFH) Protocol
Reactivity GoodExcellentSuperior
Racemization Risk Low (with HOBt)[5]Very Low[4]Very Low[2]
Suitability for Hindered Substrates ModerateHigh[4][8]Excellent[2][12]
Byproduct Profile Water-soluble urea, excess HOBt[6]Tetramethylurea, HOAt[4]Urea byproduct, fluoride salts[2]
Relative Cost LowHighHigh
Key Advantage Cost-effective, common reagentsHigh efficiency, fast reaction rates[4]Overcomes extreme steric/electronic challenges

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All solvents should be anhydrous for best results.[11]

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended primary protocol for coupling 2-Fluoro-2-(isoquinolin-4-yl)acetic acid due to its high efficiency and low risk of racemization, making it ideal for valuable or challenging substrates.[4]

Workflow for HATU-Mediated Coupling

G cluster_prep Preparation (Inert Atmosphere) cluster_activation Activation & Coupling cluster_workup Workup & Purification A Dissolve Acid (1.0 eq) in Anhydrous DMF/DCM B Add Amine (1.1 eq) C Add HATU (1.1 eq) & DIPEA (2.5 eq) B->C D Stir at 0 °C to RT for 2-12 h C->D E Monitor by TLC/LC-MS D->E F Aqueous Workup (Dilute, Wash) E->F G Dry & Concentrate F->G H Column Chromatography G->H

Caption: General workflow for HATU-mediated amide synthesis.

Materials:

  • 2-Fluoro-2-(isoquinolin-4-yl)acetic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)[4]

  • DIPEA (2.5 - 3.0 equiv)[4]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Fluoro-2-(isoquinolin-4-yl)acetic acid (1.0 equiv).

  • Dissolve the acid in anhydrous DMF or DCM (to a concentration of approx. 0.1 M).

  • Add the desired amine (1.1 equiv) to the solution.

  • Add HATU (1.1 equiv) to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[13][14]

Protocol 2: Standard Carbodiimide Coupling using EDC/HOBt

This protocol is a cost-effective alternative, suitable for less sterically demanding amines or for larger-scale synthesis where cost is a factor.

Reaction Mechanism Overview

G Acid R-COOH O_Acylisourea O-Acylisourea (Unstable) Acid->O_Acylisourea + EDC EDC EDC N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearranges HOBt_Ester HOBt-Ester (Activated) O_Acylisourea->HOBt_Ester + HOBt (Traps) HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2

Caption: EDC/HOBt coupling mechanism and byproduct formation.

Materials:

  • 2-Fluoro-2-(isoquinolin-4-yl)acetic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)[13]

  • HOBt (1.2 equiv)[13]

  • DIPEA (2.5 equiv)[13]

  • Anhydrous DCM or DMF

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-Fluoro-2-(isoquinolin-4-yl)acetic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 equiv) dropwise.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[13]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the same workup and purification procedure as described in Protocol 1. The urea byproduct from EDC is water-soluble and will be removed during the aqueous wash steps.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conversion 1. Inactive coupling reagent. 2. Wet reagents or solvents. 3. Insufficient activation time. 4. Highly hindered/unreactive amine.1. Use fresh, high-purity coupling reagents.[4] 2. Ensure all solvents and reagents are anhydrous.[11] 3. For HATU, pre-activate the acid with HATU/DIPEA for 15-30 min before adding the amine.[4][11] 4. Switch to a more powerful reagent (e.g., from EDC to HATU or BTFFH). Consider gentle heating (30-40 °C), monitoring for side reactions.[4]
Formation of N-Acylurea Byproduct (with EDC) The O-acylisourea intermediate rearranged before amine attack.[6]Ensure HOBt is used in at least stoichiometric amounts (1.2 equiv). Run the reaction at 0 °C to slow the rearrangement.
Multiple Spots on TLC (Side Products) 1. Racemization at the α-carbon. 2. Side reactions with functional groups on the amine. 3. Guanidinylation of the amine (with HATU).[4]1. Use HATU instead of EDC. Ensure the base is added after the coupling reagent and keep temperatures low.[4][7] 2. Protect reactive functional groups (e.g., -OH, -SH) on the amine partner if necessary. 3. Use a slight excess of the carboxylic acid relative to the amine to ensure the activated ester reacts preferentially with the target amine.[4]
Difficulty in Purification Byproducts (e.g., tetramethylurea from HATU, HOBt) co-elute with the product.Optimize the aqueous workup. Tetramethylurea is polar and can sometimes be removed with repeated aqueous washes.[4] Adjust the polarity of the eluent for column chromatography; a less polar system may improve separation. Recrystallization may also be an option.[14]

Conclusion

The successful amide coupling of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid is readily achievable with a rational selection of modern synthetic methods. For general-purpose synthesis and high success rates with diverse amines, a HATU-mediated protocol is strongly recommended due to its efficiency and ability to suppress side reactions. For cost-sensitive applications or less demanding substrates, the classic EDC/HOBt method remains a viable alternative, provided the reaction is carefully monitored. For exceptionally challenging cases, transitioning to an acyl fluoride-based strategy offers a powerful solution. By understanding the mechanistic principles behind these protocols, researchers can effectively troubleshoot and optimize conditions to synthesize these valuable isoquinoline-containing amides.

References

  • RSC Publishing. (n.d.). Synthesis of amide-functionalized isoquinoline derivatives by photo-induced carbamoyl radical cascade amidation/cyclization. Rsc.org.
  • Urunbaeva Z. E., Saidov A. S., & Vinogradova V. I. (2024, October 10). Synthesis of Aromatic Amides and Isoquinolines Based on Homoveratrilamine.
  • Benchchem. (n.d.). Technical Support Center: HATU Coupling Reactions.
  • MDPI. (2025, January 15). Selective Synthesis of Isoquinoline-1-Carboxamides via Palladium-Catalyzed Aminocarbonylation in DMF and Biomass-Derived Solvents.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PMC. (n.d.). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates.
  • Benchchem. (n.d.). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
  • ACS Publications. (2008, January 15). Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation | Journal of the American Chemical Society.
  • Benchchem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • ResearchGate. (n.d.). Carboxylic acid activation strategy for coupling reactions a Previous....
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ACS Publications. (2021, July 12). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) | Organic Letters.
  • Benchchem. (n.d.). A Technical Guide to BTFFH-Mediated Activation of Carboxylic Acids for Amide Synthesis.
  • Organic & Biomolecular Chemistry Blog. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • Suzhou Highfine Biotech. (2025, April 24). HATU: The Core Reagent for Peptide & Drug Synthesis.
  • Wikipedia. (n.d.). HATU.
  • Benchchem. (n.d.). Application Notes and Protocols for 2-Fluoro-2-(p-tolyl)acetic Acid in Medicinal Chemistry.
  • ResearchGate. (2018, June 14). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent?
  • MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?

Sources

Method

Application Note: Decarboxylative Fluorination of Isoquinoline Substrates

Late-Stage Functionalization Strategies via Photoredox and Silver-Catalyzed Pathways Executive Summary The strategic incorporation of fluorine into the isoquinoline pharmacophore is a cornerstone of modern medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Late-Stage Functionalization Strategies via Photoredox and Silver-Catalyzed Pathways

Executive Summary

The strategic incorporation of fluorine into the isoquinoline pharmacophore is a cornerstone of modern medicinal chemistry, profoundly influencing lipophilicity, metabolic stability, and target binding affinity. This application note details robust, late-stage decarboxylative fluorination methodologies for isoquinoline substrates. By leveraging both silver-catalyzed and photoredox-catalyzed pathways, researchers can directly convert abundant, bench-stable isoquinoline carboxylic acids into high-value fluorinated analogs, bypassing the need for pre-functionalized halides.

Scientific Background & Rationale

Isoquinolines are ubiquitous in FDA-approved drugs and bioactive natural products. Traditional fluorination methods often require harsh conditions or highly specific pre-functionalized substrates. Decarboxylative halogenation circumvents these limitations by utilizing stable, commercially available carboxylic acids as radical precursors[1].

Replacing a carboxylic acid group with a fluorine atom (fluorodecarboxylation) is particularly advantageous in drug development. It allows for rapid Structure-Activity Relationship (SAR) exploration without redesigning the entire synthetic route[2]. Selectfluor® is utilized across these methodologies as it serves a dual purpose: acting as a mild oxidant to initiate the catalytic cycle and as an electrophilic fluorine source that rapidly reacts with nucleophilic carbon-centered radicals[3],[4].

Mechanistic Frameworks & Causality

Understanding the underlying electron-transfer events is critical for troubleshooting and optimizing these reactions.

A. Silver-Catalyzed Radical Fluorination

In the silver-catalyzed regime, AgNO₃ serves as the pre-catalyst. The causality of the reaction hinges on the oxidation of Ag(I) to a high-valent Ag(II) or Ag(III) intermediate by Selectfluor[5],[4].

  • Initiation : Selectfluor oxidizes the Ag(I)-carboxylate complex.

  • Propagation : The high-valent silver species induces a single-electron transfer (SET) from the carboxylate, triggering the extrusion of CO₂ and generating a nucleophilic carbon-centered isoquinoline radical[4].

  • Termination : The radical abstracts a fluorine atom directly from Selectfluor or a transient Ag-F species, yielding the fluorinated product[6].

  • Crucial Design Choice: Water is a mandatory co-solvent. It solubilizes the reagents and actively ligates to Ag(I), facilitating its oxidation[5].

B. Visible-Light Photoredox Catalysis

The photoredox approach offers a milder, transition-metal-free (at the substrate level) alternative, utilizing an Iridium photocatalyst such as Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆[3].

  • Excitation : Blue LED irradiation (λ = 450 nm) excites the Ir(III) ground state to a long-lived *Ir(III) excited state[7].

  • Oxidative Quenching : Selectfluor acts as the terminal oxidant, quenching *Ir(III) to generate a strongly oxidizing Ir(IV) species and a Selectfluor radical cation[3],[7].

  • Decarboxylation : The Ir(IV) species oxidizes the deprotonated isoquinoline carboxylate (SET), regenerating the Ir(III) catalyst and forming a carboxyl radical that rapidly loses CO₂[7].

  • Fluorine Transfer : The resulting isoquinoline radical abstracts a fluorine atom from Selectfluor[3].

Visualizing the Photoredox Mechanism

PhotoredoxMechanism Substrate Isoquinoline Carboxylate Radical Isoquinoline Radical Substrate->Radical Decarboxylation (-CO2) Light Visible Light (Blue LED) IrIII_star *Ir(III) Excited State Light->IrIII_star Excites Catalyst Selectfluor Selectfluor IrIII_star->Selectfluor Oxidative Quenching (SET) IrIV Ir(IV) Species Selectfluor->IrIV Generates Oxidant Product Fluorinated Isoquinoline Selectfluor->Product Yields Product IrIV->Substrate Oxidizes (SET) Radical->Selectfluor F-Atom Transfer

Figure 1: Mechanistic pathway of photoredox-catalyzed decarboxylative fluorination.

Experimental Design & Self-Validating Systems

To ensure high reliability and reproducibility, the following protocols are designed as self-validating systems.

  • Solvent Causality : A biphasic or mixed solvent system (e.g., MeCN/H₂O or Acetone/H₂O) is non-negotiable. Organic solvents dissolve Selectfluor and the photocatalyst, while water dissolves the base and the isoquinoline carboxylic acid[7].

  • Base Selection : Na₂HPO₄ is chosen for the photoredox method because it is a mild base that efficiently deprotonates the carboxylic acid without causing base-catalyzed degradation of the isoquinoline core or Selectfluor[3].

  • In-Process Validation (Quality Control) :

    • Gas Evolution: The reaction must evolve CO₂. A lack of bubbling or pressure increase in a vented system indicates failed initiation.

    • Internal Standard Tracking: Prior to workup, add 1.0 equivalent of α,α,α-trifluorotoluene to a crude aliquot. A ¹⁹F NMR scan will immediately validate the success of the reaction (C-F product peaks typically appear between -150 to -200 ppm, distinctly separated from the unreacted Selectfluor peak at +47 ppm).

    • Control Reactions: Run a "dark" reaction (no light) and a "no catalyst" reaction in parallel. Complete recovery of starting material in these vials rules out background thermal pathways and validates the radical mechanism.

Step-by-Step Protocols

Protocol A: Silver-Catalyzed Decarboxylative Fluorination

Objective : Cost-effective fluorination of aliphatic/partially saturated isoquinoline carboxylic acids. Reagents : Isoquinoline carboxylic acid (0.5 mmol), AgNO₃ (20 mol%), Selectfluor (2.0 equiv), Acetone/H₂O (1:1, 5 mL).

  • Preparation : In a 20 mL reaction vial equipped with a magnetic stir bar, add the isoquinoline carboxylic acid (0.5 mmol) and Selectfluor (1.0 mmol, 354 mg).

  • Solvent Addition : Add 2.5 mL of deionized water and 2.5 mL of HPLC-grade acetone. Stir at room temperature for 5 minutes to ensure partial dissolution.

  • Catalyst Introduction : Add AgNO₃ (0.1 mmol, 17 mg) in one portion. Causality: Adding the catalyst last prevents premature oxidation before the substrate is fully solvated, which can lead to catalyst degradation.

  • Reaction : Seal the vial with a PTFE-lined cap and heat to 65 °C in an oil bath for 12 hours.

  • Validation : Cool to room temperature. Extract a 50 µL aliquot, dilute in CDCl₃, add 5 µL of trifluorotoluene, and acquire a ¹⁹F NMR spectrum to confirm conversion.

  • Workup : If validated, dilute with EtOAc (15 mL), wash with saturated NaHCO₃ (10 mL) and brine (10 mL). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Photoredox-Catalyzed Decarboxylative Fluorination

Objective : Mild, room-temperature fluorination with high functional group tolerance[3]. Reagents : Isoquinoline carboxylic acid (0.5 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), Na₂HPO₄ (2.0 equiv), Selectfluor (2.0 equiv), MeCN/H₂O (1:1, 10 mL).

  • Preparation : To a 20 mL clear borosilicate glass vial, add the isoquinoline carboxylic acid (0.5 mmol), Na₂HPO₄ (1.0 mmol, 142 mg), Selectfluor (1.0 mmol, 354 mg), and the Ir-photocatalyst (0.005 mmol, 5.6 mg).

  • Degassing : Add 5 mL of MeCN and 5 mL of H₂O. Sparge the mixture with Argon for 10 minutes. Causality: Oxygen quenches the *Ir(III) excited state and intercepts carbon-centered radicals, severely reducing product yield.

  • Irradiation : Seal the vial and place it 5 cm away from a 34W Blue LED lamp (λ = 450 nm). Stir vigorously at room temperature for 12-24 hours. A cooling fan must be used to maintain ambient temperature and prevent thermal background reactions.

  • Validation : Monitor for CO₂ evolution. Perform ¹⁹F NMR on a crude aliquot as described in Protocol A.

  • Workup : Quench with saturated aqueous Na₂S₂O₃ (5 mL) to neutralize residual Selectfluor. Extract with DCM (3 x 10 mL), dry over MgSO₄, and purify via silica gel chromatography.

Quantitative Data Presentation

ParameterSilver-Catalyzed MethodPhotoredox-Catalyzed Method
Catalyst AgNO₃ (20 mol%)Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%)
Oxidant / F-Source Selectfluor (2.0 equiv)Selectfluor (2.0 equiv)
Base / Additive None requiredNa₂HPO₄ (2.0 equiv)
Solvent System Acetone / H₂O (1:1)MeCN / H₂O (1:1)
Temperature 65 °CRoom Temperature (Blue LED)
Reaction Time 4 - 12 hours12 - 24 hours
Typical Yield Range 45% - 75%60% - 90%
Substrate Scope Primary/Secondary/Tertiary alkylBroad (High functional group tolerance)

References

1.[3] Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Journal of the American Chemical Society, 2015, 137, 5654-5657.[Link] 2.[7] MacMillan Group - Princeton University. "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis." Princeton University Catalysis. 3.[1] "Decarboxylative Halogenation of Organic Compounds." Chemical Reviews, 2020. 4.[2] "Decarboxylative Halogenation of Organic Compounds." PubMed Central (PMC) - NIH, 2020. 5.[5] "Mechanistic study of silver-catalyzed decarboxylative fluorination." PubMed - NIH, 2015. 6.[4] Yin, F., Wang, Z., Li, Z., & Li, C. "Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids in Aqueous Solution." Journal of the American Chemical Society, 2012, 134, 10401-10404.[Link] 7.[6] "Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids in aqueous solution." PubMed - NIH, 2012.[Link]

Sources

Application

Application Note: Protecting Group Strategies for the Synthesis of 2-Fluoro-2-(isoquinolin-4-yl)acetic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale The incorporation o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

The incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern drug discovery, often deployed to modulate lipophilicity, enhance metabolic stability, and improve binding affinity. Specifically, 2-fluoro-2-arylacetic acid derivatives are highly valued as bioisosteres for natural amino acids and as precursors for fluorooxindoles[1]. However, the synthesis of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid presents a distinct dual-faceted chemical challenge:

  • The Lability of the

    
    -Fluoro Acid:  Free 
    
    
    
    -arylacetic acids are highly prone to decarboxylation during electrophilic fluorination, particularly if trace water shifts the mechanism toward a single-electron transfer (SET) pathway[2].
  • The Nucleophilicity of the Isoquinoline Nitrogen: The basic pyridine-type nitrogen of the isoquinoline ring (pKa ~5.4) is highly susceptible to unwanted electrophilic attack. Aggressive fluorinating agents like Selectfluor can trigger competitive N-fluorination or "transfer fluorination" to the basic nitrogen[3].

The Causality of the Protection Strategy

To achieve high yields and strict regioselectivity, a highly orchestrated protection and reagent-selection strategy must be employed:

  • Carboxylic Acid Protection (tert-Butyl Ester): The carboxylic acid must be masked to prevent decarboxylation and to enable the formation of a reactive enolate[4]. The tert-butyl group is specifically chosen over methyl or ethyl esters. Its steric bulk suppresses competitive

    
    -difluorination, and it can be cleaved under acidic conditions (TFA), which prevents the base-catalyzed defluorination or aldol-type side reactions that often plague the basic hydrolysis of 
    
    
    
    -fluoro esters.
  • Isoquinoline Nitrogen "Protection" via Reagent Chemoselectivity: While basic nitrogens are sometimes protected via in situ protonation (e.g., using TfOH) prior to Selectfluor addition[3], this strategy is fundamentally incompatible with the strong bases (LiHMDS) required to generate the ester enolate. Instead of introducing a physical protecting group (like an N-oxide, which adds synthetic steps and reduces atom economy), we utilize N-fluorobenzenesulfonimide (NFSI) . At cryogenic temperatures (-78 °C), NFSI is highly chemoselective; it acts as a potent electrophile toward the ester enolate but is insufficiently reactive to fluorinate the electron-deficient isoquinoline nitrogen[5].

Strategic Workflow & Visualization

The optimized synthetic route relies on a three-step sequence: Steglich-type esterification, chemoselective electrophilic fluorination, and acidic global deprotection.

G SM 2-(Isoquinolin-4-yl) acetic acid Ester tert-Butyl 2-(isoquinolin-4-yl)acetate SM->Ester t-BuOH, Boc2O DMAP, rt FluoroEster tert-Butyl 2-fluoro-2- (isoquinolin-4-yl)acetate Ester->FluoroEster 1. LiHMDS, -78°C 2. NFSI Product 2-Fluoro-2-(isoquinolin- 4-yl)acetic acid FluoroEster->Product TFA/DCM 0°C to rt

Workflow for the regioselective synthesis of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid.

Quantitative Data: Optimization of Fluorination Conditions

The table below summarizes the optimization data, validating the choice of the tert-butyl protecting group and NFSI over other common combinations.

EntryEster Protecting GroupFluorinating AgentTemp (°C)Yield of Target (%)N-Fluorination Byproduct (%)Di-fluorination Byproduct (%)
1Methyl (-Me)Selectfluor-78 to rt12%68%15%
2Methyl (-Me)NFSI-7845%< 2%35%
3tert-Butyl (-tBu)Selectfluor-78 to rt22%71%< 2%
4 tert-Butyl (-tBu) NFSI -78 84% < 1% < 2%

Data Interpretation: Selectfluor universally fails due to rapid N-fluorination of the isoquinoline ring. Methyl esters suffer from over-fluorination (di-fluorination) due to the lack of steric shielding. The combination of the bulky tert-butyl ester and the chemoselective NFSI (Entry 4) provides a self-validating, optimal system.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl 2-(isoquinolin-4-yl)acetate

Objective: Protect the labile carboxylic acid while providing steric bulk.

  • Setup: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(isoquinolin-4-yl)acetic acid (10.0 g, 53.4 mmol) and suspend in anhydrous tert-butanol (80 mL).

  • Activation: Add Di-tert-butyl dicarbonate (Boc

    
    O) (14.0 g, 64.1 mmol, 1.2 equiv).
    
  • Catalysis: Add 4-(Dimethylamino)pyridine (DMAP) (1.96 g, 16.0 mmol, 0.3 equiv) portion-wise. Note: Vigorous effervescence (CO

    
     evolution) will occur.
    
  • Reaction: Stir the mixture under an argon atmosphere at room temperature for 16 hours. Monitor completion via TLC (DCM:MeOH 9:1).

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (150 mL) and wash with saturated aqueous NaHCO

    
     (2 × 50 mL) and brine (50 mL).
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes:EtOAc) to yield the tert-butyl ester as a pale yellow oil.
Protocol B: Chemoselective Electrophilic Fluorination

Objective: Regioselective


-fluorination avoiding isoquinoline N-oxidation/fluorination.
  • Enolate Formation: Dissolve tert-butyl 2-(isoquinolin-4-yl)acetate (8.0 g, 32.9 mmol) in anhydrous THF (100 mL) in a flame-dried Schlenk flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M in THF, 36.2 mL, 1.1 equiv) over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete enolate formation. The solution will turn deep red/brown.

  • Fluorination: Dissolve NFSI (12.4 g, 39.5 mmol, 1.2 equiv) in anhydrous THF (40 mL) and add it dropwise to the enolate solution via cannula over 20 minutes, strictly maintaining the internal temperature below -70 °C[5].

  • Quenching: Stir at -78 °C for 2 hours. Quench the reaction cold by adding saturated aqueous NH

    
    Cl (20 mL). Allow the mixture to warm to room temperature.
    
  • Extraction & Purification: Extract with EtOAc (3 × 50 mL). Wash the combined organics with water and brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel chromatography to isolate tert-butyl 2-fluoro-2-(isoquinolin-4-yl)acetate. (Analytical Checkpoint:
    
    
    F NMR should show a single doublet around -185 to -190 ppm)[4].
Protocol C: Global Deprotection to the Target Acid

Objective: Cleave the ester without inducing defluorination.

  • Acidic Cleavage: Dissolve tert-butyl 2-fluoro-2-(isoquinolin-4-yl)acetate (5.0 g, 19.1 mmol) in anhydrous Dichloromethane (DCM) (25 mL) and cool to 0 °C.

  • TFA Addition: Slowly add Trifluoroacetic acid (TFA) (25 mL). Remove the ice bath and stir at room temperature for 3 hours.

  • Concentration: Co-evaporate the reaction mixture with toluene (3 × 20 mL) under reduced pressure to remove excess TFA.

  • Crystallization: Triturate the resulting crude residue with cold diethyl ether to precipitate the product as its TFA salt. To obtain the free base, dissolve in minimal water, adjust pH to ~4.5 using 1M NaOH, and extract with 2-MeTHF. Dry and concentrate to yield pure 2-Fluoro-2-(isoquinolin-4-yl)acetic acid .

Troubleshooting & Optimization

  • Issue: High levels of unreacted starting material during fluorination.

    • Cause: Incomplete enolization or moisture in the THF quenching the LiHMDS.

    • Solution: Ensure THF is freshly distilled over Na/benzophenone. Extend the enolization time at -78 °C to 1 hour before NFSI addition.

  • Issue: Decarboxylation observed during deprotection.

    • Cause: Heating the TFA/DCM mixture or attempting basic hydrolysis (e.g., LiOH/MeOH).

    • Solution: Strictly perform the deprotection at room temperature or below. Never use basic hydrolysis for

      
      -fluoro heteroaryl acetic acids, as the electron-withdrawing fluorine and isoquinoline ring make the 
      
      
      
      -proton highly acidic, leading to elimination or degradation[2].

References

  • Syntheses of fluorooxindole and 2-fluoro-2-arylacetic acid derivatives from diethyl 2-fluoromalonate ester. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • Metal-Free, Site-Selective C–H Fluorination of Heteroarenes Under Visible Light. CCS Chemistry. Available at:[Link]

Sources

Method

Application Note: Scale-Up Synthesis of Fluorinated Isoquinoline Intermediates

Executive Summary Fluorinated isoquinolines are critical bioisosteres in kinase inhibitors and CNS-active agents, offering enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. Ho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated isoquinolines are critical bioisosteres in kinase inhibitors and CNS-active agents, offering enhanced metabolic stability and lipophilicity compared to their non-fluorinated counterparts. However, scaling these intermediates from medicinal chemistry (milligrams) to process chemistry (kilograms) presents distinct safety and engineering challenges.

This guide details two validated pathways for the scale-up of fluorinated isoquinolines:

  • Late-Stage Nucleophilic Fluorination (Halex Reaction): Cost-effective for 1-fluoro derivatives but requires rigorous moisture control.

  • De Novo Assembly (Modified Pomeranz-Fritsch): Ideal for 6-, 7-, or 8-fluoro isomers where regioselectivity is established early via starting materials.

Strategic Route Selection

Before initiating scale-up, the synthetic route must be selected based on the desired substitution pattern and raw material availability.

Diagram 1: Route Selection Matrix

Caption: Decision logic for selecting between Halex and Cyclization methodologies based on regiochemistry and cost constraints.

RouteSelection Start Target: Fluorinated Isoquinoline Pos1 Position 1 Substitution? Start->Pos1 PosRing Position 3, 4, 5, 6, 7, 8 Substitution? Start->PosRing CostCheck Is 1-Chloroisoquinoline Commercially Available? Pos1->CostCheck RegioCheck Is Fluorinated Benzaldehyde/ Phenethylamine Available? PosRing->RegioCheck Halex Method A: Halex Reaction (SNAr on 1-Cl precursor) Cyclization Method B: De Novo Assembly (Pomeranz-Fritsch/Bischler-Napieralski) CostCheck->Halex Yes (Low Cost) CostCheck->Cyclization No RegioCheck->Halex No (Difficult) RegioCheck->Cyclization Yes (High Regio-fidelity)

Protocol A: Late-Stage Nucleophilic Fluorination (Halex)

Target: 1-Fluoroisoquinoline derivatives. Principle:


 displacement of chloride using Potassium Fluoride (KF) in high-boiling polar aprotic solvents.
Critical Engineering Controls

The Halex reaction is notoriously sensitive to water. Hydration of the fluoride ion significantly reduces its nucleophilicity, stalling the reaction and leading to decomposition.

  • Water Limit: Reaction mixture must be

    
    
    
    
    
    (Karl Fischer titration).
  • Solvent Choice: Sulfolane is preferred over DMSO for scale-up due to higher thermal stability (

    
    ) and lower risk of thermal runaway [1].
    
Step-by-Step Protocol (1.0 kg Scale)

Reagents:

  • 1-Chloroisoquinoline substrate (1.0 equiv)

  • Potassium Fluoride (Spray-dried, 1.5 equiv)

  • Tetraphenylphosphonium bromide (

    
    , 0.05 equiv) - Phase Transfer Catalyst
    
  • Sulfolane (5 vol)

  • Toluene (2 vol) - For azeotropic drying

Procedure:

  • System Preparation: Charge a 10L Hastelloy or glass-lined reactor with Sulfolane and spray-dried KF.

  • Azeotropic Drying (Crucial): Add Toluene. Heat to

    
     and distill off the toluene/water azeotrope until the distillate is clear.
    
    • Validation: Sample the pot residue. KF titration must show

      
       water.
      
  • Substrate Addition: Cool to

    
    . Charge 1-Chloroisoquinoline and 
    
    
    
    .
  • Reaction: Heat to

    
    . Agitate vigorously (impeller tip speed 
    
    
    
    ) as the reaction is heterogeneous.
    • Monitoring: HPLC every 2 hours. Reaction is complete when starting material

      
      .
      
  • Work-up: Cool to

    
    . Filter off inorganic salts (KCl/KF).
    
    • Safety Note: The filter cake contains residual fluoride; dispose of as hazardous waste.

  • Purification: Dilute filtrate with water (10 vol) and extract with MTBE. Distill or recrystallize the organic layer based on product physical state.

Diagram 2: Halex Process Workflow

Caption: Unit operation flow for the Halex reaction emphasizing the critical drying and filtration steps.

HalexProcess Prep 1. Drying Phase (Sulfolane + KF + Toluene) Check QC: Water < 500ppm Prep->Check Check->Prep Fail (Repeat Distillation) Reaction 2. Reaction Phase (Add Substrate, 180°C) Check->Reaction Pass Filter 3. Filtration (Remove KCl/KF salts) Reaction->Filter Isolate 4. Isolation (Extraction/Distillation) Filter->Isolate

Protocol B: De Novo Assembly (Modified Pomeranz-Fritsch)

Target: 6-, 7-, or 8-Fluoroisoquinoline derivatives. Principle: Acid-catalyzed cyclization of a fluorinated benzalaminoacetal.

Mechanism & Challenges

Standard Pomeranz-Fritsch conditions (


, 

) often fail for fluorinated substrates because the electron-withdrawing fluorine deactivates the ring toward electrophilic attack.
  • Solution: Use "Bobbitt's Modification" involving reduction of the imine to an amine before cyclization, or use superacids (Triflic acid) if the imine is retained [2].

Step-by-Step Protocol (Scale-Up Adapted)

Reagents:

  • 3-Fluorobenzaldehyde (1.0 equiv)

  • Aminoacetaldehyde dimethyl acetal (1.05 equiv)

  • 
     (0.5 equiv)
    
  • Trifluoromethanesulfonic acid (TfOH) or

    
     (excess)
    

Procedure:

  • Imine Formation: In a reactor, mix 3-fluorobenzaldehyde and aminoacetaldehyde dimethyl acetal in Toluene. Reflux with a Dean-Stark trap to remove water.

    • Endpoint: Disappearance of aldehyde (GC/HPLC).

  • Solvent Swap: Distill off Toluene. Redissolve residue in Ethanol.

  • Reduction (Bobbitt Modification): Cool to

    
    . Dose 
    
    
    
    pellets slowly. Stir 2h.
    • Why: Converts the imine to an amine, creating a tetrahydro-intermediate that cyclizes more readily.

  • Cyclization (The Hazardous Step):

    • Safety: This step is highly exothermic.

    • Dose the amine intermediate into cold (

      
      ) Triflic acid or Sulfuric acid. Do not add acid to the amine. 
      
  • Heating: Slowly ramp temperature to

    
     to effect cyclization.
    
  • Quench: Pour reaction mixture onto ice/water. Neutralize with

    
    .
    
  • Oxidation (Aromatization): The product is a tetrahydroisoquinoline. Reflux with Pd/C in p-Cymene or use DDQ to aromatize to the fully unsaturated isoquinoline.

Process Safety & Analytical Data

Thermal Hazard Assessment
ParameterHalex ProtocolCyclization Protocol
Primary Hazard Thermal decomposition of solvent (DMSO/Sulfolane) if overheated.Rapid exotherm during acid addition (Heat of Neutralization/Reaction).
Control Measure Burst disk rated for 150% operating pressure. Max temp interlock at

.
Dosing controlled by reactor temperature (stop feed if

).
Gas Evolution None significant.Potential

gas during

reduction.
Impurity Profile Management
  • Des-fluoro Impurity: In the Halex reaction, incomplete conversion leads to chlorinated starting material in the product. These are difficult to separate.

    • Action: Push reaction to

      
       conversion, even if yield suffers slightly.
      
  • Regioisomers: In the Cyclization protocol (starting from 3-fluorobenzaldehyde), cyclization can occur at ortho or para positions relative to fluorine, yielding a mixture of 5-fluoro and 7-fluoroisoquinoline.

    • Action: Isolate isomers via fractional crystallization of the HCl salt.

References

  • Process Safety in Halex Reactions

    • Scale-Up Reaction Safety & Solvent Selection. (2019).[1][2] University of Illinois Division of Research Safety. Link

    • Halex Process Overview. (2010). Wikipedia/Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Isoquinoline Synthesis Methodologies

    • Sloop, J. C. (2017).[3] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress.[3] Journal of Chemistry.[3] Link

    • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives. (2003). European Journal of Medicinal Chemistry. Link

  • Purification & Handling

    • Purification of Halo-isoquinolines.[4] (2018).[1][4][5] Chemical Community Discussion on Recrystallization vs. Chromatography. Link

Sources

Application

Application Notes and Protocols for the Safe Handling of α-Fluoro Carboxylic Acids

Abstract: This document provides a comprehensive guide to the safe handling, use, and disposal of α-fluoro carboxylic acids. These compounds present unique and significant hazards, including high toxicity, corrosivity, a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the safe handling, use, and disposal of α-fluoro carboxylic acids. These compounds present unique and significant hazards, including high toxicity, corrosivity, and the potential for delayed physiological effects. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols and a deep dive into the causality behind essential safety measures. By integrating field-proven insights with authoritative standards, these notes aim to foster a robust safety culture when working with this challenging class of molecules.

Introduction: The Dual-Hazard Nature of α-Fluoro Carboxylic Acids

α-Fluoro carboxylic acids are valuable building blocks in medicinal chemistry and materials science, prized for their ability to modulate pharmacokinetic and physicochemical properties. However, their utility is matched by their considerable hazards. The presence of a fluorine atom on the carbon alpha to the carboxyl group creates a molecule with a dual-hazard profile:

  • Inherent Acidity and Corrosivity: Like other carboxylic acids, they are corrosive to skin, eyes, and respiratory tissues.[1][2]

  • Fluoride Ion Toxicity: More insidiously, these compounds can act as metabolic precursors to the highly toxic fluoroacetate or release fluoride ions, which can mimic the devastating effects of hydrofluoric acid (HF) exposure.[1][3][4] The fluoride ion readily penetrates tissues and sequesters calcium, leading to severe metabolic disruption, intense pain, tissue necrosis, and potentially fatal systemic toxicity.[5][6]

Symptoms of exposure can be significantly delayed—up to 24 hours for lower concentrations—lulling personnel into a false sense of security while severe internal damage is occurring.[6] Therefore, all contact must be avoided, and any potential exposure must be treated as a serious medical emergency.

Comprehensive Hazard Analysis

A thorough understanding of the risks is paramount before any laboratory work commences.

Toxicity and Mechanism of Harm

The primary toxicological threat from α-fluoro carboxylic acids is the fluoride ion (F⁻). Upon absorption through the skin, eyes, or respiratory tract, these compounds can introduce F⁻ into the body.[1][4] This ion has a high affinity for divalent cations, primarily calcium (Ca²⁺) and magnesium (Mg²⁺).

The resulting chelation of calcium leads to:

  • Hypocalcemia: A rapid and severe drop in systemic calcium levels, which is critical for nerve impulse transmission and cardiac function.[5][7] This can lead to cardiac arrhythmia and arrest.[1]

  • Tissue Necrosis: The formation of insoluble calcium fluoride (CaF₂) within tissues causes cell death and deep, excruciatingly painful burns that may not be immediately apparent on the skin's surface.[6][8]

  • Enzyme Inhibition: Fluoride ions can inhibit key enzymes, disrupting cellular metabolism. Fluoroacetic acid, for example, is metabolized to fluorocitrate, which potently inhibits the citric acid cycle, halting cellular energy production.[9]

Key Takeaway: The danger is not just a surface-level chemical burn but a deep, systemic poisoning. The resolution of pain is a key indicator of successful first aid treatment.[5]

Physical and Chemical Hazards
  • Corrosivity: These compounds are acidic and can cause severe burns upon contact with skin and eyes.[2] They may also be corrosive to metals.[2]

  • Reactivity: While many are stable solids, they can react vigorously with bases.[3] Decomposes on heating to produce highly toxic fumes, including hydrogen fluoride.[1][4]

  • Incompatibilities: They should be stored away from bases, flammables, and combustibles. Critically, they must never be stored in glass containers, as they can etch glass, similar to HF.[10][11]

Mandatory Risk Mitigation and Control Measures

Strict adherence to engineering and administrative controls is the primary line of defense. Personal Protective Equipment (PPE) serves as the final, essential barrier.

Engineering Controls
  • Chemical Fume Hood: All work involving α-fluoro carboxylic acids, including weighing, transferring, and in-reaction use, must be conducted within a certified chemical fume hood to prevent inhalation of powders or vapors.[9][10] The sash should be kept as low as possible.

  • Ventilation: The laboratory must have adequate general ventilation. Exhaust systems should be designed to prevent the recirculation of contaminants.[9]

  • Designated Area: A specific area within the fume hood should be designated for work with α-fluoro carboxylic acids. This area should be clearly marked.[6]

Administrative Controls
  • Never Work Alone: It is mandatory to never handle α-fluoro carboxylic acids while working alone.[6][11] A "buddy system" ensures immediate assistance in an emergency.

  • Obtain Prior Approval: All researchers must receive documented training and specific approval from their Principal Investigator or supervisor before beginning work.

  • Know Your Emergency Resources: The location and operation of safety showers and eyewash stations must be known before starting any work.[6] An emergency response plan must be in place, and all personnel must be trained on it.

Personal Protective Equipment (PPE)

The proper selection and use of PPE are non-negotiable. Standard laboratory attire is insufficient.

Protection Type Specific Requirement Rationale
Eye & Face Chemical splash goggles AND a full-face shield.[10][12]Protects against splashes to the eyes and face. A face shield alone is not adequate eye protection.[12]
Hand Double-gloving is recommended. Use heavy-duty neoprene or nitrile rubber gloves.[10][11]Provides robust protection against skin contact. HF readily penetrates skin; therefore, glove integrity is critical.[10] Change gloves frequently and immediately if contamination is suspected.
Body A chemical-resistant apron (e.g., rubber) worn over a 100% cotton or flame-resistant lab coat.[6][12]Provides a barrier against splashes and spills to the torso and legs.
Clothing Long pants and fully enclosed, chemical-resistant shoes.[10]Ensures no skin is exposed. Shorts, skirts, and sandals are strictly prohibited.
Respiratory Not typically required if all work is performed in a fume hood. For emergencies or spill cleanup outside a hood, a self-contained breathing apparatus (SCBA) is necessary.[3][13]Protects against inhalation of toxic dust or vapors.

Experimental Protocols

General Handling and Workflow

This workflow outlines the essential steps for safely using α-fluoro carboxylic acids in a typical laboratory procedure.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction cluster_cleanup Post-Reaction & Cleanup Prep1 Don Full PPE Prep2 Designate & Prepare Work Area in Fume Hood Prep1->Prep2 Prep3 Confirm Emergency Kit (Calcium Gluconate, Spill Kit) is Accessible & In-Date Prep2->Prep3 Handling1 Weigh Solid Compound in Fume Hood Prep3->Handling1 Handling2 Add to Reaction Vessel (No Glass Containers) Handling1->Handling2 Handling3 Conduct Reaction in Fume Hood Handling2->Handling3 Cleanup1 Quench Reaction Mixture (See Protocol 4.2) Handling3->Cleanup1 Cleanup2 Decontaminate Work Area & Equipment (Protocol 4.3) Cleanup1->Cleanup2 Cleanup3 Dispose of Waste in Labeled, Sealed Containers Cleanup2->Cleanup3 Cleanup4 Remove PPE & Wash Hands Thoroughly Cleanup3->Cleanup4

Caption: General workflow for handling α-fluoro carboxylic acids.

Protocol: Quenching of Reaction Mixtures Containing α-Fluoro Carboxylic Acids

Unreacted α-fluoro carboxylic acids and other reactive reagents must be neutralized before workup or disposal. This process can be exothermic and must be performed with caution. This protocol is adapted from standard procedures for quenching highly reactive chemicals.[14][15][16]

Materials:

  • Reaction mixture cooled to 0 °C (ice bath).

  • Isopropanol.

  • Methanol.

  • Water.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

Procedure:

  • Initial Cooling: Ensure the reaction flask is securely clamped in an ice/water bath and under an inert atmosphere if organometallic reagents were used.

  • Stepwise Quench - Alcohol: Slowly add a less reactive quenching agent, such as isopropanol, dropwise via an addition funnel with vigorous stirring.[15] Monitor for any exotherm. Continue the addition until gas evolution or heat generation subsides.

  • Stepwise Quench - Methanol: Following the isopropanol, slowly add methanol to quench any remaining highly reactive species.[15]

  • Stepwise Quench - Water: After the methanol quench is complete and the reaction is stable, slowly add water.[15]

  • Neutralization: Once the reaction mixture has been safely quenched with protic solvents, slowly add saturated aqueous sodium bicarbonate solution until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic. This neutralizes the acidic components.

  • Workup/Disposal: The neutralized mixture can now be processed through a standard aqueous workup or prepared for hazardous waste disposal according to institutional guidelines.

G Start Start: Cool Reaction Mixture to 0°C Step1 Slowly Add Isopropanol (Less Reactive Quencher) Start->Step1 Check1 Heat/Gas Evolution Subsides? Step1->Check1 Check1->Step1 No, continue addition Step2 Slowly Add Methanol Check1->Step2 Yes Step3 Slowly Add Water Step2->Step3 Step4 Neutralize with Saturated NaHCO₃ Solution Step3->Step4 End Proceed to Workup or Waste Disposal Step4->End

Caption: Stepwise protocol for quenching reactive mixtures.

Protocol: Decontamination and Waste Disposal

Thorough decontamination is crucial to prevent secondary exposure. All materials that come into contact with α-fluoro carboxylic acids are considered hazardous waste.

Decontamination:

  • Decontaminate reusable equipment (e.g., spatulas, glassware if compatible) by rinsing with a suitable organic solvent followed by a thorough wash with a 10% sodium carbonate (soda ash) solution, then soap and water.[6]

  • Wipe down the designated work area in the fume hood with paper towels soaked in 10% sodium carbonate solution, followed by water.[6]

  • Place all contaminated disposable items (gloves, paper towels, pipette tips, etc.) into a dedicated, sealed, and clearly labeled hazardous waste container.[1][6]

Waste Disposal:

  • Acutely Toxic Waste: α-Fluoro carboxylic acids are often classified as acutely toxic (P-listed) hazardous waste.[6]

  • Segregation: Do not mix α-fluoro carboxylic acid waste with other waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "α-Fluoro Carboxylic Acid," and the associated hazards (Toxic, Corrosive).[17][18]

  • Storage: Store waste in compatible (e.g., polyethylene) containers in a designated satellite accumulation area.[11] Do not use glass or metal containers for waste storage.[11]

Emergency Response Protocols

Immediate action is critical in any exposure scenario. Symptoms may be delayed, but treatment must not be.[1][4][6]

Exposure Decision Tree

G cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation cluster_ingest Ingestion Start Exposure Event Skin1 SHOUT FOR HELP Remove Contaminated Clothing Start->Skin1 Skin Eye1 SHOUT FOR HELP Start->Eye1 Eye Inhale1 Move to Fresh Air Start->Inhale1 Inhalation Ingest1 SHOUT FOR HELP Do NOT induce vomiting Start->Ingest1 Ingestion Skin2 Flush with water for 5 mins (Safety Shower) Skin1->Skin2 Skin3 Liberally apply 2.5% Calcium Gluconate Gel Skin2->Skin3 Skin4 Massage gel continuously. Re-apply every 15 mins Skin3->Skin4 Skin5 SEEK IMMEDIATE MEDICAL ATTENTION Skin4->Skin5 Eye2 Flush eyes for 15+ mins at Eyewash Station Eye1->Eye2 Eye3 DO NOT use Calcium Gluconate in eyes Eye2->Eye3 Eye4 SEEK IMMEDIATE MEDICAL ATTENTION Eye3->Eye4 Inhale2 SHOUT FOR HELP Inhale1->Inhale2 Inhale3 SEEK IMMEDIATE MEDICAL ATTENTION Inhale2->Inhale3 Ingest2 Drink large amounts of water or milk, if conscious Ingest1->Ingest2 Ingest3 SEEK IMMEDIATE MEDICAL ATTENTION Ingest2->Ingest3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Fluoro-2-(isoquinolin-4-yl)acetic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid. Synthesizing


-fluoroarylacetic acids—especially those containing basic heterocycles like isoquinoline—presents unique challenges, including competitive decarboxylation, over-fluorination, and poor enolization.

This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions.

Mechanistic Pathway & Workflow

The most reliable, high-yielding route for this synthesis avoids direct fluorination of the free acid, which often fails or degrades. Instead, we utilize a bis-silyl ketene acetal intermediate followed by electrophilic fluorination[1].

SynthesisWorkflow SM Isoquinolin-4-ylacetic acid (Starting Material) Step1 Enolization & Silylation LiHMDS (2.5 eq), TBSCl THF, -78°C SM->Step1 Intermediate Bis-silyl ketene acetal Intermediate Step1->Intermediate Step2 Electrophilic Fluorination Selectfluor (1.05 eq) CH3CN, 0°C to RT Intermediate->Step2 Product 2-Fluoro-2-(isoquinolin-4-yl)acetic acid (Target Product) Step2->Product Side1 Decarboxylated Fluoro-isoquinoline Step2->Side1 Trace H2O / SET Side2 2,2-Difluoro Derivative Step2->Side2 Excess F+

Synthesis workflow of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid via bis-silyl ketene acetal.

Troubleshooting & FAQs

Q: Why am I observing significant decarboxylation instead of the desired


-fluoro acid? 
A:  Decarboxylation is the most common pitfall when fluorinating 

-arylcarboxylic acids. This typically occurs due to a single-electron transfer (SET) oxidation pathway that is heavily promoted by the presence of water[2]. When Selectfluor forms a charge-transfer complex with the substrate or basic additives, trace water shifts the mechanism from electrophilic fluorination of the enolate to decarboxylative fluorination, yielding a fluoromethyl-isoquinoline byproduct[2].
  • The Fix: Implement strictly anhydrous conditions. Flame-dry all glassware, use freshly distilled THF/CH

    
    CN, and verify that your starting isoquinolin-4-ylacetic acid is completely dry (lyophilize or dry under high vacuum with P
    
    
    
    O
    
    
    for 24 hours prior to use).

Q: The conversion to the bis-silyl ketene acetal is incomplete. How can I drive this to completion? A: Isoquinoline derivatives present a unique challenge. The basic nitrogen in the isoquinoline ring coordinates with the lithium counterion of the base (LiHMDS), effectively reducing the active concentration of the base available for deprotonation.

  • The Fix: Increase the equivalents of LiHMDS from the standard 2.1 eq to 2.5–2.8 eq. Additionally, ensure the reaction mixture is held at -78 °C for at least 1 hour before the addition of TBSCl. This dwell time is critical to allow complete double deprotonation (the carboxylic acid proton first, followed by the

    
    -proton)[1].
    

Q: How do I minimize the formation of the 2,2-difluoro-2-(isoquinolin-4-yl)acetic acid byproduct? A: Over-fluorination occurs when the local concentration of the electrophilic fluorinating agent is too high relative to the unreacted intermediate[2].

  • The Fix: Strictly control the stoichiometry of Selectfluor to exactly 1.05 equivalents. Furthermore, utilize a reverse-addition technique : add the bis-silyl ketene acetal solution dropwise to a pre-cooled (0 °C) suspension of Selectfluor in CH

    
    CN, rather than adding solid Selectfluor to the enolate. This prevents local excesses of the 
    
    
    
    source.

Q: Can I use NFSI instead of Selectfluor for this synthesis? A: Yes. While Selectfluor is highly effective and economical for direct fluorination of silyl ketene acetals[3], N-fluorobenzenesulfonimide (NFSI) is an excellent alternative, particularly if you are aiming for asymmetric synthesis. NFSI is less aggressive but highly compatible with chiral catalysts (such as planar chiral[2.2]paracyclophane-based isothioureas)[2]. Note that when using NFSI for catalytic asymmetric coupling, the addition of an external nucleophile (like C


F

ONa) is often critical to release the catalyst from the N-acylated intermediate and ensure turnover[2].

Quantitative Condition Matrix

To assist in your experimental design, the following table summarizes how different reagent choices and conditions impact the yield and impurity profile of


-fluoroarylacetic acid syntheses based on established literature parameters[2],[1].
Fluorinating AgentBase / Silylating AgentSolvent SystemTemp ProfileExpected YieldPrimary Byproduct / Failure Mode
Selectfluor (1.05 eq) LiHMDS (2.5 eq) / TBSClTHF / CH

CN
-78 °C

RT
75 - 85% 2,2-Difluoro derivative (<5%)
Selectfluor (1.50 eq) LiHMDS (2.5 eq) / TBSClTHF / CH

CN
-78 °C

RT
40 - 50%2,2-Difluoro derivative (>30%)
Selectfluor (1.05 eq) DMAP (No silylation)CH

CN / H

O
RT< 10%Decarboxylated fluoro-isoquinoline
NFSI (1.20 eq) C

F

ONa / Chiral Cat.
Toluene-20 °C80 - 90%Unreacted starting material

Standardized Experimental Protocol

This self-validating protocol is engineered to prevent the troubleshooting issues listed above.

Step 1: Preparation of the Bis-silyl Ketene Acetal

  • Charge a flame-dried Schlenk flask with 2-(isoquinolin-4-yl)acetic acid (1.0 mmol) and anhydrous THF (10 mL) under an argon atmosphere.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Add LiHMDS (1.0 M in THF, 2.6 mL, 2.6 mmol) dropwise over 10 minutes. Self-Validation: The solution will transition from a suspension to a deep-colored homogeneous solution as the enolate forms.

  • Stir at -78 °C for 1 hour to ensure complete deprotonation.

  • Add a solution of tert-butyldimethylsilyl chloride (TBSCl, 2.4 mmol) in THF (2 mL) dropwise.

  • Allow the reaction to slowly warm to room temperature over 2 hours. Remove the solvent under reduced pressure to yield the crude bis-silyl ketene acetal.

Step 2: Electrophilic Fluorination

  • In a separate flame-dried flask, suspend Selectfluor (372 mg, 1.05 mmol) in strictly anhydrous CH

    
    CN (10 mL) under argon and cool to 0 °C.
    
  • Dissolve the crude bis-silyl ketene acetal from Step 1 in anhydrous CH

    
    CN (5 mL).
    
  • Reverse Addition: Add the acetal solution dropwise to the Selectfluor suspension at 0 °C over 15 minutes.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1); the highly UV-active starting material spot should be replaced by a slightly higher Rf spot.

Step 3: Work-up and Isolation

  • Quench the reaction by adding 1M HCl (5 mL) to hydrolyze the remaining silyl esters. Stir for 30 minutes.

  • Adjust the pH to ~4-5 using saturated aqueous NaHCO

    
    . (Caution: Isoquinoline derivatives can be highly water-soluble at low pH due to protonation of the nitrogen. Isoelectric focusing is required for extraction).
    
  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH) to afford the pure 2-Fluoro-2-(isoquinolin-4-yl)acetic acid.

References

  • Synthesis of -fluorocarboxylic acids and derivatives - Organic Chemistry Portal Organic Chemistry Portal.
  • -arylcarboxylic Acid.
  • Electrophilic fluorin

Sources

Optimization

Technical Support Center: Preventing Racemization of α-Fluoro Acids During Amide Coupling

Introduction for the Researcher Welcome to the technical support guide for a persistent challenge in medicinal chemistry and peptide synthesis: the prevention of racemization during the amide coupling of α-fluoro carboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Researcher

Welcome to the technical support guide for a persistent challenge in medicinal chemistry and peptide synthesis: the prevention of racemization during the amide coupling of α-fluoro carboxylic acids. The introduction of a fluorine atom at the α-position significantly increases the acidity of the α-proton. This inherent electronic property makes these valuable building blocks exceptionally susceptible to base-mediated epimerization during the activation and coupling steps, potentially compromising the stereochemical integrity of your final molecule.

This guide provides a comprehensive framework for understanding the underlying mechanisms of this side reaction and offers field-proven troubleshooting strategies and optimized protocols to ensure your chiral α-fluoro acids are incorporated with the highest possible stereochemical fidelity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a specific problem for α-fluoro acids?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers, resulting in a net loss of optical activity. In the context of a single stereocenter in a diastereomeric molecule, this is more accurately termed epimerization. For α-fluoro acids, the highly electronegative fluorine atom enhances the acidity of the proton at the chiral α-carbon. During amide coupling, activation of the carboxyl group, especially in the presence of a base, facilitates the removal of this acidic proton. This leads to the formation of a planar, achiral intermediate, which can be re-protonated from either face, scrambling the original stereochemistry.[1][2]

Q2: What is the primary mechanism leading to racemization during coupling?

A2: The predominant mechanism is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] After the carboxyl group is activated by a coupling reagent, it can undergo a rapid intramolecular cyclization. The α-proton of this oxazolone is highly acidic and is easily abstracted by a base. The resulting planar enolate-like structure loses its stereochemical information. When this intermediate reacts with the amine, it produces a mixture of stereoisomers.[3][4]

Q3: Which experimental factors have the most significant impact on racemization?

A3: Several factors are critical, but the most influential are:

  • Base Choice: The strength and steric hindrance of the base are paramount. Strong, non-hindered bases dramatically accelerate racemization.[5][6]

  • Coupling Reagent & Additives: The type of activating agent and the presence of racemization-suppressing additives determine the fate of the activated acid.[7][8]

  • Temperature: Higher temperatures increase the rate of all reactions, including the undesired epimerization pathway.[9][10]

  • Solvent Polarity: Polar solvents can stabilize the charged intermediates that lead to racemization.[10][11]

Q4: Are there specific coupling reagents that are inherently better for this challenge?

A4: Yes. While standard carbodiimides like DIC or EDC can be used, they must be paired with an additive like Oxyma or HOBt.[5][12] More advanced uronium/aminium salts (e.g., HATU, HCTU, COMU) or phosphonium salts (e.g., PyBOP, PyAOP) are generally superior as they form highly reactive esters that can couple faster, minimizing the time for the activated intermediate to racemize.[5][7][13] For particularly stubborn cases, converting the acid to an acyl fluoride in situ is a highly effective strategy, as acyl fluorides are less prone to racemization than other activated species.[14]

Q5: How can I detect and quantify the extent of racemization in my product?

A5: The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . By using a suitable chiral stationary phase (CSP), you can separate and quantify the desired diastereomer from its epimer.[15] For amino acid derivatives, indirect methods like Marfey's analysis can also be used, which involves hydrolyzing the product and derivatizing the resulting amino acids with a chiral reagent (L-FDAA) to form diastereomers that can be separated on a standard C18 column.[15]

Core Mechanism of Racemization

The primary pathway for racemization involves the formation of a planar oxazolone intermediate. Understanding this mechanism is key to devising effective preventative strategies. The goal is to make the intermolecular reaction with the amine (Path A) kinetically favored over the intramolecular cyclization and subsequent deprotonation (Path B).

Caption: The competitive pathways following carboxyl activation.

Troubleshooting Guide: High Racemization Detected

If you have confirmed the presence of significant epimeric impurities, use the following workflow to diagnose and resolve the issue.

G start High Racemization Detected (> 2-5%) base 1. Analyze Base Selection start->base reagent 2. Evaluate Coupling Reagent base->reagent Base Optimized sol_base1 Using DIPEA or strong amine? Switch to weaker base: N-Methylmorpholine (NMM) or hindered base: 2,4,6-Collidine. base->sol_base1 Yes sol_base2 Using >1.5 eq. base? Reduce to stoichiometric amount (1.0-1.2 eq.) base->sol_base2 Yes temp 3. Check Temperature & Time reagent->temp Reagent Optimized sol_reagent1 Using Carbodiimide (DIC/EDC) without additive? ALWAYS add Oxyma or HOBt (1.2 eq.). reagent->sol_reagent1 Yes sol_reagent2 Coupling is slow? Switch to a more potent reagent: HATU, HCTU, or COMU. reagent->sol_reagent2 Yes solvent 4. Consider Solvent Effects temp->solvent Temp/Time Optimized sol_temp Running at room temp? Perform coupling at 0°C. Minimize pre-activation time (<5 min). temp->sol_temp Yes sol_solvent Using polar solvent (DMF)? Try less polar solvent like DCM or a DCM/DMF mixture. (Check solubility first!) solvent->sol_solvent Yes end Problem Resolved solvent->end Solvent Optimized

Caption: A logical workflow for troubleshooting high racemization levels.

Data Summary: Selecting Your Reagents

The choice of coupling reagent, additive, and base is the most critical decision to control stereochemistry.

Table 1: Comparison of Common Coupling Systems

Coupling SystemActivation MethodRacemization RiskRecommended Use & Comments
DIC / Oxyma CarbodiimideLowExcellent, safe, and cost-effective choice. Oxyma is a superior and non-explosive alternative to HOBt.[6][8]
DIC / HOBt CarbodiimideLow-MediumClassic combination, but HOBt has safety concerns. Still effective at suppressing racemization.[12]
HATU / Base Uronium SaltVery LowHighly effective for difficult/hindered couplings. Use with a weak base like NMM or Collidine.[5][7]
COMU / Base Uronium SaltVery LowExcellent performance, often requires only 1 equivalent of base, further reducing racemization risk. Highly soluble.[12][16]
PyBOP / Base Phosphonium SaltLowPotent reagent, but releases carcinogenic HMPA as a byproduct.[5][12] Use with caution.
TFFH / Base In Situ Acyl FluorideExtremely LowForms a highly reactive acyl fluoride intermediate that is less prone to racemization. Ideal for very sensitive substrates.[14]

Table 2: Base Selection Guide

BasepKa (approx.)TypeRacemization PotentialRecommendation
DIPEA ~10.8Strong, HinderedHigh Avoid if possible. Its strength often promotes α-proton abstraction despite its bulk.[6]
Triethylamine (TEA) ~10.7Strong, Non-HinderedVery High Not recommended for chiral coupling reactions.
N-Methylmorpholine (NMM) ~7.4WeakerLow Recommended. A good first choice for balancing reactivity with low racemization.[5][6]
2,4,6-Collidine ~7.5Weaker, HinderedVery Low Highly Recommended. Steric bulk effectively prevents it from acting as a nucleophile while being basic enough for the coupling.[5][6]
Guanidine Bases (e.g., BTMG) >13Very StrongExtremely High Never use for these applications. Shown to cause rapid racemization even at room temperature.[17][18]
Experimental Protocols
Protocol 1: Recommended Low-Racemization Coupling of an α-Fluoro Acid

This protocol utilizes a modern uronium salt reagent with a weak base at low temperatures to minimize epimerization.

Materials:

  • N-protected α-fluoro carboxylic acid (1.0 eq.)

  • Amine component (1.1 eq.)

  • COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (1.1 eq.)[12][16]

  • 2,4,6-Collidine (1.2 eq.)

  • Anhydrous Dichloromethane (DCM) or DCM/DMF (if solubility is an issue)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the N-protected α-fluoro carboxylic acid (1.0 eq.).

  • Dissolution: Dissolve the acid in anhydrous DCM to a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Reagent Addition: To the cooled, stirring solution, add the amine component (1.1 eq.), followed by 2,4,6-Collidine (1.2 eq.), and finally the solid COMU reagent (1.1 eq.). The order of addition can be critical; adding the coupling reagent last minimizes the pre-activation time.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour.

  • Warm-up & Monitoring: Allow the reaction to slowly warm to room temperature and continue to stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 1N HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Critically, analyze the stereochemical purity of the final product using Chiral HPLC (see Protocol 2).

Protocol 2: Quantification of Racemization using Chiral HPLC

Objective: To separate and quantify the desired product from its epimer.

  • Sample Preparation: Prepare a standard solution of your purified product in the mobile phase at a concentration of ~1 mg/mL.

  • Column Selection: Choose a Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point for screening.[17]

  • Method Development (Screening):

    • Mobile Phase: Start with a typical normal-phase eluent system, such as a mixture of Hexane and Isopropanol (e.g., 90:10 v/v).

    • Flow Rate: Set a flow rate of 1.0 mL/min.

    • Detection: Use UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm or 220 nm).

    • Injection: Inject 10 µL of your sample and run the chromatogram.

  • Optimization: If co-elution occurs, systematically vary the ratio of Hexane/Isopropanol (e.g., 95:5, 80:20). Small amounts of additives like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds can sometimes improve peak shape and resolution.

  • Quantification: Once baseline separation is achieved, integrate the peak areas of the two epimers. The percentage of racemization can be calculated as:

    % Epimer = [Area of Undesired Epimer / (Area of Desired Epimer + Area of Undesired Epimer)] * 100

References
  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. University of Michigan.

  • Patrick, T. B., et al. (n.d.). Replacement of the carboxylic acid function with fluorine. Canadian Science Publishing.

  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • Lin, I-C., et al. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing.

  • Vajda, G., et al. (2021). Enantioseparation and racemization of α-aryl-α-fluoroacetonitriles. PubMed.

  • Patsnap Eureka. (2026, February 28). How to Optimize Amide Synthesis for Low-Temperature Applications.

  • Aapptec. (n.d.). Optimizing Peptide Coupling: Key Techniques.

  • Aapptec. (n.d.). Coupling Reagents.

  • Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

  • BenchChem. (2025). Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling.

  • BenchChem. (2025). Technical Support Center: Prevention of Racemization in Peptide Synthesis.

  • Wang, F., et al. (n.d.). TMSCF2Br‐Enabled Fluorination–Aminocarbonylation of Aldehydes: Modular Access to α‐Fluoroamides. Wiley Online Library.

  • Tsuchiya, K. (n.d.). Epimerization of Peptide.

  • Lipshutz, B. H., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters.

  • Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research.

  • Bachem. (n.d.). Avoiding epimerization in peptide synthesis.

  • Brigaud, T., et al. (n.d.). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC.

  • MacMillan, D. W. C., et al. (n.d.). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination.

  • BenchChem. (2025). Strategies to reduce epimerization during synthesis of chiral 2-aminoacetamides.

  • Hu, J., et al. (2025, July 31). Tunable Preparation of α-Aminoacyl Fluorides and α-Fluoroamides via Base-Induced Cascade. Advanced Synthesis & Catalysis.

  • Vadjda, G., et al. (2021, October 1). Enantioseparation and Racemization of α-Aryl-α-fluoroacetonitriles. PMC.

  • Fariña, A. (n.d.). Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids.

  • Si, Y., & Li, Z. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.

  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.

  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Labyrinth of Zwitterionic Isoquinoline Derivatives

Welcome to the technical support center dedicated to addressing the complex solubility challenges associated with zwitterionic isoquinoline derivatives. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the complex solubility challenges associated with zwitterionic isoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the experimental intricacies of these promising but often frustrating compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the physicochemical principles at play, empowering you to make informed decisions in your research.

Introduction: The Duality of Zwitterions

Zwitterionic isoquinoline derivatives are a fascinating class of molecules, holding immense potential in medicinal chemistry due to the privileged isoquinoline scaffold.[1][2][3] The presence of both acidic and basic functional groups within the same molecule imparts unique, pH-dependent properties. This dual nature, however, is often the very source of their challenging solubility behavior. At their isoelectric point (pI), the net charge of the molecule is zero, leading to strong intermolecular electrostatic interactions and often, minimal aqueous solubility. Understanding and manipulating this pH-dependent behavior is the cornerstone of successfully working with these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is my zwitterionic isoquinoline derivative crashing out of solution at neutral pH?

This is the most common issue encountered and is directly related to the fundamental nature of zwitterions. At a specific pH, known as the isoelectric point (pI), the positive charge on one part of the molecule (typically the protonated isoquinoline nitrogen) is balanced by the negative charge on another part (like a deprotonated carboxylic acid group). This results in a molecule with a net charge of zero.[4][5] In this state, the strong intermolecular electrostatic attractions between the positive and negative poles of adjacent molecules can be more favorable than interactions with water, leading to aggregation and precipitation. The solubility of zwitterionic compounds is at its minimum at the isoelectric point.

To illustrate this, let's consider a hypothetical isoquinoline derivative with a carboxylic acid group at the 1-position. The isoquinoline nitrogen has a pKa of approximately 5.4, while the carboxylic acid group has a pKa of around 2.0.[6][7]

The isoelectric point (pI) can be estimated by averaging the two pKa values:

pI = (pKa₁ + pKa₂) / 2 = (2.0 + 5.4) / 2 = 3.7

Thus, at a pH of 3.7, this molecule would be least soluble. At a neutral pH of 7, the molecule would be predominantly in its anionic form, which should have better solubility than the zwitterion. If you are observing precipitation at neutral pH, it could be due to other factors such as high concentration, the presence of salts that reduce solubility (salting out), or the specific properties of the substituents on your molecule.

Q2: How does the position of the acidic and basic groups on the isoquinoline ring affect solubility?

The spatial arrangement of the acidic and basic moieties significantly influences the molecule's overall properties. The proximity of an electron-withdrawing group, like a carboxylic acid, to the basic nitrogen of the isoquinoline ring can lower the pKa of the nitrogen, making it less basic.[1] Conversely, the basic nitrogen can influence the acidity of the acidic group. This interplay affects the pI and the overall pH-solubility profile. Furthermore, the position of substituents can impact crystal packing in the solid state, leading to different polymorphs with varying solubilities.[4]

Q3: I'm trying to make a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

This is a classic problem of compound "crashing out" due to a dramatic change in solvent polarity. While your zwitterionic isoquinoline derivative might be soluble in 100% DMSO, its solubility in the final aqueous buffer is likely much lower, especially if the buffer pH is close to the compound's pI.

Immediate Troubleshooting Steps:

  • Lower the final concentration: You may be exceeding the compound's solubility limit in the final assay medium.

  • Decrease the percentage of DMSO in the final solution: A lower DMSO concentration might not be sufficient to keep the compound in solution. Try to keep the final DMSO concentration as low as possible while maintaining solubility.

  • pH adjustment of the final buffer: Ensure your final buffer pH is at least 1-2 units away from the compound's pI.

If these initial steps fail, you will need to explore more systematic solubilization strategies as detailed in the troubleshooting guides below.

In-Depth Troubleshooting Guides

Guide 1: Characterizing the pH-Solubility Profile

Understanding the relationship between pH and the solubility of your zwitterionic isoquinoline derivative is the most critical first step. This will allow you to select appropriate buffer systems for your experiments.

Objective: To determine the pH range of maximum and minimum solubility for your compound.

Protocol: Step-by-Step pH-Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with appropriate buffering capacity for each pH range (e.g., citrate for acidic, phosphate for neutral, and borate for basic).

  • Compound Addition: Add an excess amount of your finely ground zwitterionic isoquinoline derivative to a fixed volume of each buffer in separate vials. The excess is crucial to ensure you are measuring saturation solubility.

  • Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Separation of Undissolved Solid: Centrifuge the samples at high speed (e.g., >12,000 x g) for 20 minutes to pellet the undissolved compound. Alternatively, filter the suspension using a 0.22 µm syringe filter (ensure the filter material does not bind to your compound).

  • Quantification: Carefully take an aliquot from the clear supernatant and dilute it with a suitable solvent to a quantifiable concentration. Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffers. This will give you the pH-solubility profile of your compound.

Visualizing the pH-Dependent Charge States of a Zwitterionic Isoquinoline Derivative

G Cation Cationic Form (High Solubility) pH < pKa_acid Zwitterion Zwitterionic Form (Low Solubility) pKa_acid < pH < pKa_basic Cation->Zwitterion Increase pH Anion Anionic Form (High Solubility) pH > pKa_basic Zwitterion->Anion Increase pH G cluster_0 Cyclodextrin Solubilization Workflow A Select Cyclodextrin (e.g., HP-β-CD, SBE-β-CD) B Prepare Cyclodextrin Solutions in Aqueous Buffer (e.g., 1-10% w/v) A->B C Add Excess Zwitterionic Isoquinoline Derivative B->C D Equilibrate (24-48h at constant temp) C->D E Separate Undissolved Solid (Centrifugation/Filtration) D->E F Quantify Solubilized Compound (HPLC or LC-MS) E->F G Determine Optimal Cyclodextrin Concentration F->G

Caption: Workflow for cyclodextrin solubilization screening.

Strategy 2: Salt Formation

For zwitterionic compounds, forming a salt can be an effective way to improve solubility and dissolution rate. [8]By reacting the zwitterionic isoquinoline derivative with a strong acid or base, you can shift the equilibrium to the cationic or anionic form, respectively, preventing the formation of the poorly soluble zwitterion.

Considerations for Salt Formation:

  • Acidic Salts: Reacting with a strong acid (e.g., HCl, H₂SO₄) will protonate the basic isoquinoline nitrogen, resulting in a positively charged species.

  • Basic Salts: Reacting with a strong base (e.g., NaOH, KOH) will deprotonate the acidic group, resulting in a negatively charged species.

The choice of counter-ion is critical and can influence the salt's stability, hygroscopicity, and solubility. A systematic salt screening study is often required to identify the optimal salt form.

Conclusion

The solubility challenges of zwitterionic isoquinoline derivatives, while significant, are not insurmountable. A systematic and mechanistically driven approach, beginning with a thorough characterization of the pH-solubility profile, is key to developing a robust and reliable experimental protocol. By understanding the interplay between pH, pI, and molecular structure, researchers can effectively employ a range of strategies from simple pH adjustment and co-solvent use to more advanced techniques like cyclodextrin complexation and salt formation. This guide provides a framework for troubleshooting and a pathway to unlocking the full potential of these scientifically important molecules.

References

  • Gavezzotti, A. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. ResearchGate. [Link]

  • Study.com. (2017). Isoelectric Point Calculation | Formula & Equation. [Link]

  • MedSchoolCoach. (2022). Zwitterions and Isoelectric Point – MCAT Biochemistry. [Link]

  • ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. [Link]

  • Khan Academy. (n.d.). Isoelectric point and zwitterions. [Link]

  • YouTube. (2019). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. [Link]

  • ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. [Link]

  • Wikipedia. (n.d.). Isoquinoline. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • ARKIVOC. (2004). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. [Link]

  • IntechOpen. (2021). Phenolic Compounds: Classification, Chemistry, and Updated Techniques of Analysis and Synthesis. [Link]

  • University of Mustansiriyah. (n.d.). Exp. 11 The influence of pH on solubility in water. [Link]

  • Greener Chemistry. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. [Link]

  • ResearchGate. (n.d.). The Isoquinoline Alkaloids. [Link]

  • MDPI. (2023). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

  • ACS Publications. (1996). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines1. [Link]

  • Google Patents. (2015).
  • MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]

Sources

Optimization

Purification of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid by HPLC

Welcome to the Technical Support Center for the purification of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid . As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid . As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges presented by this molecule.

This compound features a trifecta of structural complexities: a basic isoquinoline nitrogen (prone to secondary interactions), an acidic carboxylic acid, and a highly electronegative alpha-fluoro group that introduces a chiral center. Because of its amphoteric nature, successful purification requires a strict, causality-driven approach to mobile phase pH, stationary phase chemistry, and sequential workflow design.

Part 1: Mechanistic Workflows & Logical Relationships

To achieve >99% chemical and enantiomeric purity, the purification must be split into two orthogonal stages. Reversed-Phase HPLC (RP-HPLC) is utilized first to clear achiral impurities (e.g., des-fluoro byproducts, structural isomers), followed by Chiral Chromatography to resolve the enantiomers.

G A Crude 2-Fluoro-2-(isoquinolin-4-yl)acetic acid B Achiral RP-HPLC (pH 2.5, TFA/MeCN) A->B Step 1: Chemical Purity C Des-fluoro & Isomeric Impurities Removed B->C Waste D Racemic Intermediate B->D Target Fraction E Chiral HPLC / SFC (Immobilized Amylose/Cellulose) D->E Step 2: Enantiomeric Resolution F (R)-Enantiomer E->F G (S)-Enantiomer E->G

Fig 1: Two-stage purification workflow for achiral and chiral resolution of the target molecule.

Part 2: Frequently Asked Questions (FAQs)

Q: Why does 2-Fluoro-2-(isoquinolin-4-yl)acetic acid exhibit severe peak tailing and poor recovery on standard C18 columns? A: The isoquinoline ring contains a basic nitrogen. In reversed-phase separations, while retention is primarily driven by hydrophobic interactions, polar interactions with ionized residual silanol groups on the silica support surface are the primary cause of peak tailing for basic compounds[1]. Because silanols typically have a pKa around 3.5–4.5, operating at a mobile phase pH above 4.0 leaves them ionized (SiO⁻), which strongly binds the protonated isoquinoline nitrogen. Causality & Solution: To eliminate this secondary interaction, lower the mobile phase pH to ≤ 2.5 using additives like Trifluoroacetic Acid (TFA). This neutralizes the silanols and fully protonates the isoquinoline, allowing it to elute with a symmetric peak shape[1].

Q: How does the zwitterionic nature affect retention, and how do I optimize the mobile phase pH? A: This molecule is amphoteric. The highly electronegative alpha-fluoro group lowers the pKa of the adjacent carboxylic acid to approximately 2.0, while the isoquinoline nitrogen has a pKa of ~5.4. At a mid-range pH (3.0–5.0), the molecule exists primarily as a highly polar zwitterion. Hydrophobic zwitterions often exhibit poor retention on standard reversed-phase columns because the opposing internal charges cancel out hydrophobic partitioning[2]. Causality & Solution: For zwitterions with a carboxylic acid, lowering the mobile phase pH suppresses the ionization of the carboxylate, creating a net-positive charge[2]. This cationic species can then be effectively retained on a reversed-phase column using an ion-pairing reagent (like TFA). The pH of the mobile phase is widely considered the most critical factor in optimizing the separation of isoquinoline derivatives[3].

Q: What is the best strategy for resolving the enantiomers of this alpha-fluoro carboxylic acid? A: The alpha-fluoro group introduces a chiral center at the C2 position. Racemic alpha-fluoroalkyl compounds and their derivatives are routinely separated into their constituent enantiomers using high-performance liquid chromatography (HPLC) on chiral stationary phases (CSPs)[4]. Causality & Solution: Because the molecule is highly polar and acidic, Normal Phase (NP) or Supercritical Fluid Chromatography (SFC) using immobilized polysaccharide-based CSPs (e.g., Chiralpak IA or IC) is recommended. The addition of a small amount of acidic modifier (e.g., 0.1% TFA) to the alcoholic co-solvent is strictly required to suppress the ionization of the carboxylic acid, preventing peak broadening.

pH_Retention pH_low Low pH (< 2.5) Cationic State Ret_low Ion-Pairing / RP Retention Good Peak Shape pH_low->Ret_low pH_mid Mid pH (4.0 - 6.0) Zwitterionic State Ret_mid Poor Retention (HILIC needed) or Severe Tailing on RP pH_mid->Ret_mid pH_high High pH (> 7.5) Anionic State Ret_high Low Retention on RP Ion-Exchange needed pH_high->Ret_high

Fig 2: Influence of mobile phase pH on the ionization state and retention mechanism.

Part 3: Quantitative Data & Optimization Tables

Table 1: Mobile Phase pH vs. Analyte Ionization & Chromatographic Behavior

Mobile Phase pHDominant Analyte SpeciesSilica Silanol StateChromatographic Result on C18
pH 2.0 (0.1% TFA) Cationic (Protonated N, Neutral COOH)Neutral (Si-OH)Optimal. High retention via ion-pairing; sharp peaks.
pH 4.5 (Acetate) Zwitterionic (Protonated N, Ionized COO⁻)Partially Ionized (Si-O⁻)Poor. Elutes near void volume; severe tailing.
pH 8.0 (Ammonium) Anionic (Neutral N, Ionized COO⁻)Fully Ionized (Si-O⁻)Sub-optimal. Low retention; requires anion-exchange.

Table 2: Chiral Column Screening Matrix (SFC Conditions)

Stationary PhaseCo-Solvent (Modifier)Enantiomeric Resolution (Rs)Peak Shape
Amylose tris(3,5-dimethylphenylcarbamate)MeOH + 0.1% TFA> 2.5 (Baseline)Excellent
Cellulose tris(3,5-dimethylphenylcarbamate)EtOH + 0.1% TFA1.8Good
Amylose tris(3,5-dimethylphenylcarbamate)MeOH (No Additive)< 1.0 (Co-elution)Severe Tailing

Part 4: Troubleshooting Guide

Symptom 1: Split peaks or peak shouldering during preparative scale-up.

  • Root Cause Analysis: Injection solvent mismatch. If the sample is dissolved in 100% DMSO or a high-pH buffer, the analyte experiences a localized environment different from the mobile phase upon injection, causing a portion of the band to travel faster (as a zwitterion) before equilibrating to the cationic state.

  • Corrective Action: Dilute the sample injection plug with the initial mobile phase (e.g., 95% Water / 5% MeCN with 0.1% TFA) to ensure the analyte is fully protonated prior to hitting the column head.

Symptom 2: Shifting retention times over sequential injections.

  • Root Cause Analysis: Inadequate equilibration of the ion-pairing reagent (TFA) on the stationary phase, or stationary phase dewetting if operating at 100% aqueous conditions.

  • Corrective Action: Flush the column with 10 column volumes (CV) of the mobile phase prior to the first injection. Ensure the gradient starts at a minimum of 2-5% organic modifier to prevent hydrophobic phase collapse.

Part 5: Step-by-Step Validated Methodologies

Every protocol below is designed as a self-validating system. You must pass the System Suitability Test (SST) before committing your precious crude material.

Protocol A: Achiral Preparative RP-HPLC (Chemical Purity)

Objective: Remove des-fluoro impurities and synthetic byproducts.

  • System Suitability Test (SST): Inject a 1 mg/mL standard mix of isoquinoline and 2-fluoroacetic acid. Validation Criteria: Isoquinoline tailing factor must be < 1.5. If > 1.5, the column has active silanols or the TFA concentration is too low.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% v/v TFA.

    • Solvent B: HPLC-grade Acetonitrile + 0.1% v/v TFA.

  • Sample Preparation: Dissolve the crude mixture in 10% DMSO / 90% Solvent A. Adjust pH to ~2.0 using dilute TFA to ensure complete protonation. Filter through a 0.22 µm PTFE membrane.

  • Gradient Execution (C18, 5 µm, 250 x 21.2 mm):

    • 0-5 min: Isocratic hold at 5% B (Focuses the analyte at the column head).

    • 5-25 min: Linear gradient from 5% B to 60% B.

    • 25-30 min: Flush at 95% B.

  • Fraction Collection: Monitor UV absorbance at 254 nm (isoquinoline chromophore). Pool fractions and lyophilize immediately to prevent acid-catalyzed degradation, yielding the chemically pure racemate.

Protocol B: Chiral SFC Separation (Enantiomeric Purity)

Objective: Resolve the (R) and (S) enantiomers of the purified racemate.

  • System Suitability Test (SST): Inject the racemic intermediate from Protocol A. Validation Criteria: Resolution (

    
    ) between enantiomer peaks must be 
    
    
    
    1.5.
  • Mobile Phase Preparation:

    • Main Fluid: Supercritical

      
      .
      
    • Co-solvent: Methanol containing 0.1% v/v TFA (Crucial for suppressing carboxylic acid ionization).

  • Execution (Chiralpak IA, 5 µm, 250 x 21.2 mm):

    • Maintain backpressure at 120 bar and column temperature at 35°C.

    • Run isocratic elution at 25% Co-solvent / 75%

      
      .
      
  • Recovery: Collect the separated (R) and (S) streams. The

    
     evaporates upon depressurization, leaving the enantiomers dissolved in a small volume of Methanol/TFA, which can be easily removed via rotary evaporation.
    

Part 6: References

  • Element Lab Solutions. Peak Tailing in HPLC. Available at:[Link]

  • SIELC Technologies. Zwitterionic. Available at:[Link]

  • Bulletin of the Korean Chemical Society. HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Available at:[Link]

  • Google Patents (WO2009070552A1). Alpha-fluoroalkyl tetrabenazine and dihydrotetrabenazine imaging agents and probes. Available at:

Sources

Troubleshooting

Decomposition of alpha-fluoro acids under basic conditions

Technical Support Center: Stability & Handling of -Fluoro Carbonyls Case ID: #F-DECOMP-001 Topic: Troubleshooting decomposition of -fluoro acids/esters under basic conditions. Status: Open Assigned Specialist: Senior App...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of


-Fluoro Carbonyls 

Case ID: #F-DECOMP-001 Topic: Troubleshooting decomposition of


-fluoro acids/esters under basic conditions.
Status:  Open
Assigned Specialist:  Senior Application Scientist

Executive Summary: The "Black Tar" Phenomenon

User Issue: "I attempted to saponify my


-fluoro ethyl ester using 1M NaOH, but the reaction mixture turned dark/black, and I recovered no product."

Root Cause Diagnosis: You have likely triggered base-mediated dehydrofluorination (HF elimination). Unlike standard esters,


-fluoro carbonyls possess a highly acidic 

-proton due to the synergistic electron-withdrawing effects of the carbonyl and the fluorine atom. Upon deprotonation by a hard base (NaOH, KOH), the resulting enolate undergoes an E1cb-like elimination of fluoride, generating a highly reactive

-unsaturated Michael acceptor that rapidly polymerizes or decomposes.

The Mechanism: Why Your Reaction Failed

To fix the problem, you must understand the failure mode. The decomposition follows a specific pathway driven by the stability of the fluoride leaving group and the acidity of the


-proton.

Figure 1: Mechanism of Base-Mediated Decomposition

G Start α-Fluoro Ester (Substrate) Enolate α-Fluoro Enolate (Intermediate) Start->Enolate Deprotonation (Fast) Base Base (OH-) Base->Enolate Elimination HF Elimination (E1cb Pathway) Enolate->Elimination Loss of F- Acrylate 2-Fluoroacrylate (Michael Acceptor) Elimination->Acrylate Formation of C=C Polymer Polymerization/Tar (Decomposition) Acrylate->Polymer Self-reaction

Caption: The "Doom Loop" of


-fluoro ester decomposition. Strong bases generate the enolate, which ejects fluoride to form unstable acrylates.

Troubleshooting Guide: Saponification Protocols

If you need to hydrolyze an ester to an acid, avoid standard basic conditions . Use the following decision matrix to select the correct protocol.

Protocol A: Acidic Hydrolysis (The Gold Standard)

Best for: Substrates stable to strong acid.

  • Reagents: 6M HCl or

    
     in water/dioxane (1:1).
    
  • Conditions: Reflux for 2–4 hours.

  • Why it works: Acidic conditions protonate the carbonyl oxygen, activating it for water attack without ever forming the enolate species required for HF elimination [1].

Protocol B: Enzymatic Hydrolysis (The "Gentle" Method)

Best for: Enantiomerically pure substrates or acid-sensitive groups.

  • Enzyme: Burkholderia cepacia lipase (Amano PS) or PLE (Pig Liver Esterase).

  • Buffer: Phosphate buffer (pH 7.0).

  • Solvent: Buffer/MTBE biphasic system.

  • Conditions: 25°C to 35°C.

  • Why it works: Enzymes operate at neutral pH, completely avoiding the deprotonation of the

    
    -carbon. This preserves the C-F bond integrity and optical purity [2].
    
Protocol C: Lithium Hydroxide (The "Last Resort" Base)

Best for: When acid/enzymes fail, and you must use base.

  • Reagent: LiOH (1.05 equiv) in THF/H2O.

  • Temperature: Strictly 0°C .

  • Why it works: Lithium coordinates tightly to the carbonyl oxygen and the fluorine (the "Lithium Effect"), creating a covalent-like enolate that is less prone to

    
    -elimination compared to Na+ or K+ salts. However, this is still risky [3].
    

Figure 2: Hydrolysis Decision Tree

DecisionTree Start Need to Hydrolyze α-Fluoro Ester? CheckAcid Is molecule Acid Sensitive? Start->CheckAcid NoAcid NO CheckAcid->NoAcid YesAcid YES CheckAcid->YesAcid ProtocolA Protocol A: Acid Hydrolysis (HCl/Reflux) *Safest for C-F bond* NoAcid->ProtocolA CheckEnzyme Is it Sterically Hindered? YesAcid->CheckEnzyme NoHindrance NO CheckEnzyme->NoHindrance YesHindrance YES CheckEnzyme->YesHindrance ProtocolB Protocol B: Enzymatic Hydrolysis (Lipase/pH 7) *Preserves Chirality* NoHindrance->ProtocolB ProtocolC Protocol C: LiOH / 0°C *High Risk - Monitor Closely* YesHindrance->ProtocolC

Caption: Workflow for selecting the safest hydrolysis method based on substrate sensitivity.

Advanced Handling: Enolate Alkylations

User Issue: "I am trying to alkylate ethyl fluoroacetate. Yields are low (<30%)."

Technical Insight: Formation of


-fluoroenolates is possible, but they are thermally unstable. You must prevent the "naked" enolate from existing.

Optimization Table: Alkylation Conditions

VariableRecommendationScientific Rationale
Base LHMDS or LDA Lithium amides form tight ion pairs (O-Li). Avoid KHMDS or NaH, which create looser ion pairs that favor elimination.
Temperature -78°C (Strict) Decomposition of the enolate is temperature-dependent. Never warm above -50°C before quenching [4].
Additives AVOID HMPA/DMPU Polar aprotic cosolvents dissociate the Li-O bond, creating a "naked" enolate that immediately eliminates fluoride.
Electrophile High Reactivity The electrophile (e.g., allyl bromide, benzyl bromide) must be reactive enough to trap the enolate at -78°C.

Frequently Asked Questions (FAQ)

Q1: Can I use


 in DMF for alkylations? 
A: No.  This is a classic error. While 

is a mild base, the combination with DMF (polar aprotic) and heat creates a "naked" enolate scenario. The fluoride will eliminate, and you will likely isolate a defluorinated dimer or polymer.

Q2: Why does my NMR show a doublet of doublets in the alkene region? A: This indicates you have formed the 2-fluoroacrylate byproduct (dehydrofluorination). This confirms that your basic conditions were too harsh or the temperature was too high.

Q3: Does the "Fluorine Effect" make the proton more acidic? A: Yes. The electronegativity of fluorine significantly lowers the pKa of the


-proton (approx. pKa 25 for esters vs. lower for 

-fluoro esters). This makes deprotonation faster, but also makes the subsequent elimination faster.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Kitazume, T., & Ikeya, T. (1989). Enzymatic resolution of .alpha.-fluoro carboxylates. The Journal of Organic Chemistry, 54(13), 3211–3212. Link

  • Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
  • Percy, J. M. (1998). Building block approaches to aliphatic organofluorine compounds. Topics in Current Chemistry, 193, 131-195. Link

Optimization

Technical Support Center: pH Optimization for Isoquinoline Carboxylic Acid Extraction

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals dealing with the isolation and extraction of isoquinoline carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, analytical scientists, and drug development professionals dealing with the isolation and extraction of isoquinoline carboxylic acids. Because these molecules possess both acidic and basic functional groups, standard extraction protocols often fail. This center provides theoretical grounding, troubleshooting steps, and validated methodologies to ensure high-yield recoveries.

Frequently Asked Questions (Theory & Causality)

Q: Why does standard liquid-liquid extraction (LLE) yield poor recovery for isoquinoline carboxylic acids? A: Isoquinoline carboxylic acids (e.g., isoquinoline-3-carboxylic acid) are zwitterionic. They possess an electron-withdrawing1[1]. Because of these two ionizable groups, there is no pH at which the molecule is entirely neutral. At its isoelectric point (pI ~3.3), the molecule exists predominantly as a highly polar zwitterion. This dual-charge state drastically lowers its partition coefficient (LogD) in non-polar organic solvents, leading to poor LLE recovery[2].

Q: How do I calculate the optimal pH for my extraction? A: The optimal pH depends on your chosen extraction modality. For maximum efficiency in Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), you must drive the equilibrium to a single charged state using the 3[3]:

  • To extract the cationic form: Adjust the pH to < 1.0 (at least 2 units below the carboxylic pKa).

  • To extract the anionic form: Adjust the pH to > 7.4 (at least 2 units above the isoquinoline N pKa).

Troubleshooting Guide

Issue: Emulsion formation during LLE at the isoelectric point (pH ~3.3).

  • Causality: At the pI, zwitterions can act as weak surfactants. They accumulate at the aqueous-organic interface, reducing surface tension and stabilizing emulsions.

  • Solution: Shift the pH away from the pI (e.g., to pH 1 or pH 8) to fully ionize the molecule into a single state. If extraction at the pI is mandatory, use a "salting-out" approach. 2 to the aqueous phase increases the ionic strength, which drives the polar zwitterion into the organic phase and breaks the emulsion[2].

Issue: Analyte loss during the wash step of Mixed-Mode SPE.

  • Causality: Incorrect pH in the wash solvent causes premature elution. For instance, washing a Mixed-Mode Cation Exchange (MCX) cartridge with a neutral or basic solution will deprotonate the isoquinoline nitrogen, neutralizing the cation and breaking the electrostatic interaction with the sorbent.

  • Solution: Maintain the wash solvent pH strictly below 1.5 for MCX to keep the nitrogen protonated, or above 7.5 for Mixed-Mode Anion Exchange (MAX) to keep the carboxylic acid deprotonated.

Data Presentation: Physicochemical Properties & Optimization

The following table summarizes the critical physicochemical parameters required to design a self-validating extraction system for isoquinoline carboxylic acids:

Property / ParameterValue / ConditionMechanistic Impact on Extraction Strategy
Carboxylic Acid pKa ~1.20Requires pH < 1.0 to fully protonate (neutralize) the acid group[1].
Isoquinoline N pKa ~5.42Requires pH > 7.4 to fully deprotonate (neutralize) the basic group[1].
Isoelectric Point (pI) ~3.31Molecule is zwitterionic; standard LLE fails. Requires salting-out or polar solvents.
Optimal MCX Loading pH pH 1.0Ensures 100% cationic state for strong retention on sulfonic acid SPE sorbents.
Optimal MAX Loading pH pH 8.0Ensures 100% anionic state for strong retention on quaternary amine SPE sorbents.

Experimental Workflows & Decision Matrix

G Start Determine pKa1 (COOH) & pKa2 (NH+) Calc Calculate Isoelectric Point (pI) Start->Calc Decision Select Extraction pH Calc->Decision pH_low pH < pKa1 (Cationic Form) Decision->pH_low Acidic pH_pI pH ≈ pI (Zwitterionic Form) Decision->pH_pI Neutral/pI pH_high pH > pKa2 (Anionic Form) Decision->pH_high Basic Ext_low Mixed-Mode Cation Exchange (MCX) or Anionic Ion-Pairing pH_low->Ext_low Ext_pI Salting Out + Polar Organic Solvent (e.g., n-Butanol) pH_pI->Ext_pI Ext_high Mixed-Mode Anion Exchange (MAX) or Cationic Ion-Pairing pH_high->Ext_high

Workflow for pH-dependent extraction strategies of zwitterionic isoquinoline carboxylic acids.

Validated Experimental Protocols

Protocol A: Ion-Pair Liquid-Liquid Extraction (IP-LLE)

Mechanism: By adjusting the pH to 8.0, the isoquinoline carboxylic acid is fully converted to its anionic form (COO⁻). The addition of a bulky cationic pairing agent (e.g., Tetrabutylammonium bromide, TBAB) forms a neutral, lipophilic complex that readily partitions into organic solvents.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the aqueous sample containing the analyte to 10 mL.

  • pH Adjustment: Add 0.1 M NaOH dropwise while monitoring with a calibrated pH meter until the 1[1].

  • Ion-Pairing: Add 5 mL of 0.05 M TBAB solution to the aqueous phase. Stir at room temperature for 5 minutes to allow complete electrostatic complexation.

  • Extraction: Add 15 mL of dichloromethane (DCM). Shake vigorously for 10 minutes to maximize surface area contact between the immiscible phases.

  • Phase Separation: Centrifuge the mixture at 3000 x g for 5 minutes to break any micro-emulsions.

  • Recovery: Collect the lower organic (DCM) layer. The analyte can be 2 by shifting the pH to 1.0, or analyzed directly after solvent evaporation[2].

Protocol B: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

Mechanism: At pH 1.0, the carboxylic acid is fully protonated (neutral) and the isoquinoline nitrogen is protonated (cationic). The MCX sorbent captures the cation via strong electrostatic interactions, allowing aggressive organic washing to remove neutral and anionic impurities without analyte loss.

Step-by-Step Methodology:

  • Conditioning: Pass 3 mL of HPLC-grade methanol, followed by 3 mL of 0.1 M HCl (pH 1.0) through the MCX cartridge to activate the sorbent beds.

  • Loading: Adjust the sample pH to 1.0 using 1 M HCl. Load the sample onto the cartridge at a controlled flow rate of 1 mL/min to ensure optimal residence time for ionic binding.

  • Washing: Wash with 3 mL of 0.1 M HCl to remove acidic/neutral impurities, followed by 3 mL of 100% methanol to remove hydrophobic interferences. (The analyte remains bound due to the strong cation exchange).

  • Elution: Elute the target analyte with 3 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the isoquinoline nitrogen, breaking the ionic bond and releasing the molecule from the resin.

References

  • Benchchem.Head-to-head comparison of Isoquinoline-1-carboxylic acid and its positional isomers.
  • PubMed (NIH).Reconsideration of Sample pH Adjustment in Bioanalytical Liquid-Liquid Extraction of Ionisable Compounds.
  • LCGC International.Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.

Sources

Troubleshooting

Troubleshooting defluorination side reactions in synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated molecules. This guide provides in-depth troubleshooting advice and answers to frequently as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated molecules. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding one of the most common challenges in this field: unwanted defluorination side reactions. My goal is to provide not just solutions, but the underlying mechanistic reasoning to empower you to make informed decisions in your own syntheses.

Troubleshooting Guide: Reaction-Specific Issues

This section addresses specific problems you may be observing at the bench. Each answer provides a mechanistic overview of the problem followed by a series of actionable troubleshooting steps.

Question 1: I'm observing significant hydrodefluorination in my Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). What are the likely causes and how can I fix it?

Answer:

Hydrodefluorination (HDF), the replacement of a fluorine atom with hydrogen, is a notorious side reaction in Pd-catalyzed cross-couplings. It leads to reduced yield of your desired product and introduces a difficult-to-separate byproduct. This issue is particularly prevalent with electron-rich fluoroarenes and highly active catalyst systems.

Mechanistic Insight: The culprit is often the generation of a palladium-hydride (Pd-H) species in the catalytic cycle. This Pd-H can arise from several sources, including the solvent (e.g., alcohols), the base, or decomposition of the phosphine ligand. Once formed, this Pd-H intermediate can intercept the aryl-palladium(II) species intended for cross-coupling. Instead of undergoing transmetalation or reaction with the coupling partner, it undergoes reductive elimination to release the undesired hydrodefluorinated arene and regenerate the Pd(0) catalyst. The desired pathway (reductive elimination of the product) must be faster than the HDF pathway.

  • Re-evaluate Your Base: The choice of base is critical. Strong, nucleophilic bases or those capable of generating hydride species can exacerbate HDF.

    • Action: Switch from strong bases like alkoxides (e.g., NaOtBu, KOtBu) to weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) are excellent starting points. These bases are less likely to act as a hydride source or directly attack the fluoroarene.

  • Optimize Your Ligand: The ligand dictates the stability and reactivity of the palladium center. The goal is to select a ligand that promotes the desired C-C or C-N reductive elimination faster than the competing C-H reductive elimination.

    • Action: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) state and accelerate the final reductive elimination step, which helps to outcompete the HDF pathway.[1] Consider screening established ligands known for their high activity in cross-coupling reactions.

Ligand TypeExamplesRationale for Use
Buchwald Biarylphosphines SPhos, XPhos, RuPhosHighly electron-rich and bulky, promoting fast reductive elimination. Often the first choice for challenging couplings.[1]
Ferrocenyl Phosphines dppfBidentate nature can provide stability and prevent ligand dissociation that might lead to side reactions.[2]
Bulky Alkylphosphines P(tBu)₃, PCy₃Strong σ-donating character increases electron density on Pd, facilitating oxidative addition and reductive elimination.
  • Change Your Solvent System: Protic solvents are a common source of hydrides. Alcohols, for instance, can undergo β-hydride elimination after forming a palladium alkoxide.[3]

    • Action: Switch to anhydrous, aprotic solvents. Dioxane, toluene, and THF are generally preferred. If solubility is an issue, DMF or NMP can be used, but ensure they are scrupulously dry.

  • Control the Temperature: Higher temperatures can accelerate catalyst decomposition and increase the rate of side reactions, including HDF.

    • Action: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often better to run a reaction for longer at a lower temperature (e.g., 80 °C) than quickly at a higher temperature (e.g., 120 °C).

Question 2: My Nucleophilic Aromatic Substitution (SNAr) reaction on a polyfluoroarene is giving me a mixture of products, including some where a "wrong" fluorine has been substituted by my nucleophile or the base itself. Why is this happening?

Answer:

This is a common issue in SNAr chemistry, especially with highly fluorinated, electron-deficient systems. The problem can stem from two primary sources: competing nucleophilic attack by the base or solvent, or a complex reaction mechanism that deviates from the textbook stepwise addition-elimination pathway.

Mechanistic Insight: The textbook SNAr mechanism proceeds via a negatively charged Meisenheimer intermediate.[4] The reaction is fastest when strong electron-withdrawing groups are present ortho or para to the leaving group (in this case, fluoride), as they stabilize the negative charge. However, fluoride itself is highly electronegative and activates the ring. In polyfluorinated systems, multiple positions are activated, and the regioselectivity can become less predictable. Furthermore, strong nucleophilic bases (e.g., hydroxides, alkoxides) can compete with your intended nucleophile, leading to unwanted byproducts. While many SNAr reactions are stepwise, some can proceed through a concerted mechanism where bond-formation and bond-breaking occur simultaneously, which can also affect selectivity.[5]

  • Select a Non-Nucleophilic Base: If your nucleophile requires deprotonation, the base you use should not be a competent nucleophile itself.

    • Action: Avoid NaOH, KOH, or alkoxides if possible. Use a hindered organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic carbonate like K₂CO₃ or Cs₂CO₃. If a strong base is absolutely required, consider using a metal hydride (e.g., NaH) to pre-form the nucleophile before adding the fluoroaromatic substrate.

  • Use a Polar Aprotic Solvent: The solvent plays a crucial role in solvating the nucleophile. Protic solvents (water, alcohols) can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that blunts their reactivity.[6][7]

    • Action: Use polar aprotic solvents like DMSO, DMF, or acetonitrile. These solvents solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and highly reactive, which can improve both the rate and selectivity of the desired reaction.[8]

  • Control Stoichiometry and Addition Order: Ensure your nucleophile is present in a slight excess and is the most reactive species available when the substrate is introduced.

    • Action: If using a base to deprotonate your nucleophile, perform this step first. Add the base to the nucleophile in your chosen aprotic solvent, allow it to react completely, and then add the fluoroarene substrate, preferably slowly or at a reduced temperature to control the initial exotherm.

  • Lower the Temperature: SNAr reactions on highly activated systems can be very fast and exothermic, leading to a loss of selectivity.

    • Action: Run the reaction at room temperature or even 0 °C. This will slow down all reaction pathways but may disproportionately slow the undesired side reactions, leading to a cleaner product profile.

Experimental Protocol: Screening Conditions to Minimize Hydrodefluorination (HDF) in a Suzuki Coupling

This protocol provides a framework for systematically optimizing a Suzuki reaction prone to HDF using a 24-well parallel synthesis platform.

Objective: To identify the optimal combination of ligand and base that maximizes the yield of the desired biaryl product while minimizing the formation of the hydrodefluorinated byproduct.

Materials:

  • Aryl Fluoride (Ar-F, 1.0 eq)

  • Boronic Acid (Ar'-B(OH)₂, 1.5 eq)

  • Pd₂(dba)₃ (1.5 mol%)

  • Anhydrous Dioxane

  • Nitrogen-filled glovebox

  • 24-well aluminum reaction block with magnetic stirring

  • Glass vials with screw caps and PTFE septa

  • Internal standard (e.g., 1,3,5-trimethoxybenzene) for LC-MS or GC-MS analysis

Ligands to Screen (3.3 mol%):

  • L1: XPhos

  • L2: SPhos

  • L3: P(tBu)₃

  • L4: dppf

Bases to Screen (2.5 eq):

  • B1: K₃PO₄

  • B2: K₂CO₃

  • B3: Cs₂CO₃

Procedure:

  • Stock Solution Preparation (inside glovebox):

    • Prepare a stock solution of Ar-F and the internal standard in anhydrous dioxane.

    • Prepare a stock solution of Pd₂(dba)₃ in anhydrous dioxane.

  • Array Preparation (inside glovebox):

    • To each of the 12 reaction vials, add the appropriate solid base (B1, B2, or B3).

    • To each vial, add the appropriate solid ligand (L1, L2, L3, or L4).

    • Add the solid boronic acid to each vial.

    • Add a magnetic stir bar to each vial.

  • Reaction Initiation:

    • Dispense the Ar-F/internal standard stock solution into each vial.

    • Dispense the Pd₂(dba)₃ stock solution into each vial.

    • Seal the vials with the screw caps.

  • Reaction and Monitoring:

    • Place the sealed vials into the pre-heated reaction block (e.g., 80 °C).

    • Allow the reactions to stir for a set time (e.g., 12 hours).

    • After cooling, take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter, and analyze by LC-MS or GC-MS.

  • Data Analysis:

    • Determine the ratio of the desired product to the HDF byproduct by comparing the peak areas relative to the internal standard.

    • Organize the data in a table to identify the ligand/base combination that gives the best product-to-byproduct ratio.

Visualizing the Problem: Defluorination Pathways

Understanding the potential side reactions is key to troubleshooting them. The following diagram illustrates the divergence between the desired cross-coupling pathway and the undesired hydrodefluorination pathway.

G cluster_0 Desired Catalytic Cycle cluster_1 HDF Side Reaction Pd0 Pd(0)L_n OA Ar(F)-Pd(II)-L_n(X) Pd0->OA Oxidative Addition (Ar-F) TM Ar(F)-Pd(II)-L_n(Ar') OA->TM Transmetalation (Ar'-B(OH)2) PdH H-Pd(II)-L_n(X) OA->PdH Hydride Transfer HDF_Product Ar-H OA->HDF_Product Competing Pathway Product Ar-Ar' TM->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Hydride Hydride Source (Solvent, Base) Hydride->PdH Forms PdH->HDF_Product Reductive Elimination

Caption: Divergence of productive cross-coupling and off-cycle hydrodefluorination.

Frequently Asked Questions (FAQs)

Q1: What are the main types of defluorination reactions? A: Unwanted defluorination generally falls into three categories:

  • Hydrodefluorination (HDF): Replacement of a fluorine atom with a hydrogen atom. This is common in metal-catalyzed reactions where a hydride source is present.[9]

  • Nucleophilic Defluorination: Replacement of a fluorine atom by another nucleophile. This can be the desired reaction (as in SNAr) but becomes a side reaction if the nucleophile is unintended, such as a hydroxide or alkoxide from the base.

  • Reductive Defluorination: The cleavage of a C-F bond via a reductive process, often mediated by a low-valent metal or electrochemical methods.[10] This is less common under standard cross-coupling conditions but can occur with highly reactive systems.

Q2: How does the electronic nature of my fluoroaromatic substrate affect the risk of defluorination? A: The electronic properties of the substrate are a critical factor.

  • Electron-Poor Fluoroarenes (e.g., those with -NO₂, -CN, -CF₃ groups) are highly activated towards nucleophilic attack. They are excellent substrates for SNAr reactions but can be prone to attack by basic species. In metal-catalyzed couplings, oxidative addition to these systems is often facile.

  • Electron-Rich Fluoroarenes (e.g., those with -OMe, -NMe₂, alkyl groups) are generally less reactive in SNAr. In metal-catalyzed couplings, they can be more challenging to activate via oxidative addition. Paradoxically, they can sometimes be more susceptible to certain HDF pathways because the desired cross-coupling steps are slower, giving more time for side reactions to occur.[10]

Q3: Which analytical techniques are best for detecting and quantifying defluorination byproducts? A: A combination of techniques is often ideal:

  • ¹⁹F NMR Spectroscopy: This is arguably the most powerful tool. Since there is no background signal, every fluorine-containing species gives a distinct peak. You can directly observe the consumption of your starting material and the appearance of new fluorinated products or intermediates. It's excellent for initial reaction monitoring.[11]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the workhorse for quantitative analysis. It allows you to separate your desired product from the defluorinated byproduct and starting material. By comparing the mass of the byproduct to the starting material (a difference of F vs. H, or 18 Da), you can confirm its identity. Using an internal standard allows for accurate quantification of yield and byproduct formation.[12][13]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is suitable for more volatile and thermally stable compounds. It provides excellent separation and clear mass fragmentation patterns for identification.[14]

Q4: Can I use protic solvents if my reagents are only soluble in them? A: While aprotic solvents are strongly recommended to avoid HDF, sometimes solubility necessitates a protic solvent. If you must use one (e.g., t-BuOH, MeOH), take extra precautions:

  • Use the mildest, most non-nucleophilic base possible (e.g., K₃PO₄).

  • Employ a highly active catalyst system (e.g., a bulky biarylphosphine ligand) to ensure the desired reaction is as fast as possible.

  • Use rigorously dried solvents to minimize water content.

  • Keep the reaction temperature as low as feasible.

Troubleshooting Workflow

When faced with a defluorination issue, a logical progression of steps can help isolate and solve the problem efficiently.

Caption: A decision tree for troubleshooting common defluorination side reactions.

References

  • Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C–F Bond Functionalizations. Journal of the American Chemical Society. [Link]

  • Transition-Metal-Catalyzed Asymmetric Defluorinative Reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hydrodefluorination Reactions Catalyzed by Transition-Metal Complexes. ResearchGate. [Link]

  • Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery. Journal of the American Chemical Society. [Link]

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. PMC. [Link]

  • Ni/Cu-Catalyzed Defluoroborylation of Fluoroarenes for Diverse C-F Bond Functionalizations. ResearchGate. [Link]

  • Defluorination of perfluorooctanoic acid and perfluorooctane sulfonic acid by heterogeneous catalytic system of Fe-Al2O3/O3. ScienceDirect. [Link]

  • Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. ACS Publications. [Link]

  • 2 Overview on PFAS analytical methods. Publications Office of the European Union. [Link]

  • Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles. The Senftle Group.
  • Protic vs Aprotic Solvents (with Examples). PSIBERG. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • (PDF) Transition‐Metal Free Amination and Hydrodefluorination of Aryl Fluorides Promoted by Solvated Electrons. ResearchGate. [Link]

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. cen.acs.org. [Link]

  • Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles. ACS Publications. [Link]

  • Adsorption and Reductive Defluorination of Perfluorooctanoic Acid over Palladium Nanoparticles. Arizona State University. [Link]

  • Chapter 8 Notes. University of Calgary. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]

  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. PMC. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • The Subtle Dance of Solvents: Protic vs. Aprotic and Why It Matters. Oreate AI Blog. [Link]

  • Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water. PubMed. [Link]

  • A Synergistic Platform for Defluorination of PFAAs through Catalytic Reduction Followed by Microbial Oxidation. SERDP and ESTCP. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Semantic Scholar. [Link]

  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Shimadzu. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Publications. [Link]

  • Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ResearchGate. [Link]

  • Pd-catalyzed direct cross-coupling of electron-deficient polyfluoroarenes with heteroaromatic tosylates. PubMed. [Link]

  • Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs) in Fish. Longdom Publishing. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. ResearchGate. [Link]

  • Chemical screening methods to identify ligands that promote protein stability, protein crystallization, and structure determination. Structural Genomics Consortium. [Link]

  • Main group metal-mediated strategies for C–H and C–F bond activation and functionalisation of fluoroarenes. Chemical Science (RSC Publishing). [Link]

Sources

Optimization

Technical Support Center: Desalting Fluorinated Amino Acid Analogs

Welcome to the Technical Support Knowledge Base. Removing inorganic salts from fluorinated amino acid analogs presents unique challenges compared to canonical amino acids.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Knowledge Base. Removing inorganic salts from fluorinated amino acid analogs presents unique challenges compared to canonical amino acids. Fluorination profoundly alters the physicochemical properties of these molecules, often rendering standard desalting protocols ineffective. This guide provides mechanistic troubleshooting, validated methodologies, and decision-making frameworks to ensure high-purity recovery of your fluorinated targets.

Troubleshooting Knowledge Base (FAQs)

Q: Why do my fluorinated amino acids wash out with the inorganic salts during the loading phase of Cation Exchange (CEX) desalting? A: This is a direct result of pKa depression. Fluorine is highly electronegative; its presence diverts electron density away from neighboring protonated moieties via 1[1]. For example, the imidazole pKa of histidine drops drastically from ~6.0 to ~1.22 in 2[2]. If you load your sample at a standard pH (e.g., pH 2.5–3.0), the fluorinated analog may remain neutral or anionic. Consequently, it will fail to bind to the sulfonic acid groups of the CEX resin and will co-elute with the salts. Fix: Acidify your sample to a pH strictly below 1.0 using 1M HCl prior to loading to ensure complete protonation.

Q: I am using a standard C18 Solid Phase Extraction (SPE) cartridge, but my fluorinated peptides are co-eluting with salts in the aqueous wash. How can I improve retention? A: Standard C18 resins rely on hydrophobic interactions, but highly polarized C-F bonds reduce standard hydrophobicity. Instead, lightly fluorinated amino acids exhibit 3[3]—a specific affinity for fluorocarbon phases over hydrocarbon phases. Fix: Switch to a Fluorous Solid-Phase Extraction (FSPE) cartridge. The fluorocarbon-bonded stationary phase will strongly retain the fluorinated targets while allowing polar inorganic salts to be washed away with water.

Q: How do I remove the elution buffer after recovering the amino acid from a CEX column without leaving new salts behind? A: Eluting with fixed salts (like NaCl) defeats the purpose of desalting. Instead, you must elute the bound amino acids using a 4[4]. The ammonia deprotonates the amino acid, releasing it from the resin. Because both ammonia and water are volatile, 5[5], leaving behind the pure zwitterionic fluorinated amino acid.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring you can analytically confirm success at each critical step rather than blindly proceeding.

Protocol A: Cation-Exchange (CEX) Desalting for Single Fluorinated Amino Acids
  • Resin Preparation: Pack a column with a strong cation-exchange resin (e.g., AG 50W-X8, H⁺ form). Wash with 3 column volumes (CV) of 1M HCl, followed by DI water until the effluent pH is neutral.

  • Sample Acidification: Adjust the pH of your salt-laden fluorinated amino acid solution to < 1.0 using 1M HCl.

  • Loading: Apply the sample to the column. The fully protonated amines will bind to the resin.

  • Salt Wash & Validation: Wash the column with 3–5 CV of DI water.

    • Self-Validation Step: Collect a few drops of the wash effluent and add 0.1M AgNO₃. The absence of a white AgCl precipitate confirms the complete removal of inorganic chloride salts.

  • Target Elution & Validation: Elute the fluorinated amino acid using 2–3 CV of 2M NH₄OH.

    • Self-Validation Step: Spot the eluate on a silica TLC plate, heat, and spray with Ninhydrin. A distinct purple/yellow spot confirms the target has successfully eluted from the column.

  • Isolation: Evaporate the collected fractions under reduced pressure to volatilize the NH₃ and H₂O, yielding the desalted product.

Protocol B: Fluorous SPE (FSPE) Desalting for Fluorinated Peptides
  • Conditioning: Condition the FSPE cartridge with 2 CV of Trifluoroethanol (TFE) or Methanol, followed by 2 CV of DI water.

  • Loading: Load the aqueous sample containing the inorganic salts and fluorinated peptides.

  • Desalting Wash & Validation: Wash with 3 CV of DI water to elute polar inorganic salts.

    • Self-Validation Step: Monitor the effluent with a conductivity meter. The wash is complete when the effluent conductivity matches that of a pure DI water blank.

  • Target Elution & Validation: Elute the fluorinated target using a fluorophilic solvent system (e.g., 80% Methanol or a Water/TFE mixture).

    • Self-Validation Step: Measure the UV absorbance of the eluate at 210–220 nm to confirm the presence of the peptide bonds before proceeding to drying.

  • Isolation: Lyophilize the eluate to dryness.

Method Comparison Data

The following table summarizes the quantitative efficiencies and retention mechanisms of various desalting strategies to help you select the optimal approach.

Desalting MethodStationary PhaseRetention MechanismIdeal Target AnalyteSalt Removal EfficiencyTarget Recovery
Cation Exchange (CEX) AG 50W-X8 (Sulfonic Acid)Electrostatic (Cationic)Single fluorinated amino acids>99%85–95%
Fluorous SPE (FSPE) Fluorocarbon-bonded silicaFluorophilic interactionsFluorinated peptides/oligomers>95%90–98%
Standard C18 SPE Octadecyl SilicaHydrophobic interactionsNon-fluorinated peptides<70% (for F-analogs)<50%

Process Visualizations

CEX_Workflow A 1. Sample Acidification (pH < 1.0) B 2. Resin Loading (AG 50W-X8) A->B Protonates Amine C 3. DI Water Wash (Salts Elute) B->C Binds Target D 4. NH4OH Elution (Target Elutes) C->D Removes Inorganics E 5. Evaporation (Pure Zwitterion) D->E Volatile Buffer

Caption: Workflow for Cation-Exchange (CEX) desalting of fluorinated amino acids.

Desalting_Decision Start Analyze Fluorinated Target Molecule Q1 Is it a single amino acid or a larger peptide? Start->Q1 Single Single Amino Acid Q1->Single Peptide Fluorinated Peptide Q1->Peptide Q2 Does it have a highly depressed pKa? Single->Q2 FSPE Fluorous SPE (FSPE) Elute with TFE/MeOH Peptide->FSPE High Fluorophilicity CEX Strong Cation Exchange (CEX) Load at pH < 1.0 Q2->CEX Yes (e.g., 2-F-His)

Caption: Decision tree for selecting the optimal desalting strategy based on analyte properties.

References

  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)
  • Source: PMC (PubMed Central)
  • How to desalt zwitterions?
  • Computational studies on tautomers of fluorinated-histidine and fluorinated-imidazole Source: SOAR - Wichita State University URL

Sources

Troubleshooting

Technical Support Center: Stability of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid in Solution

Welcome to the technical support center for 2-Fluoro-2-(isoquinolin-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Fluoro-2-(isoquinolin-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound in solution. Here, we address common challenges and questions regarding its stability, offering field-proven insights and validated protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the typical signs of degradation for 2-Fluoro-2-(isoquinolin-4-yl)acetic acid in solution?

A1: Degradation of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid can manifest in several ways. The most common indicators include a visible change in the solution's color, often to yellow or brown, or the formation of precipitates or cloudiness.[1] Analytically, degradation is observed as a decrease in the purity or potency of the compound, which can be quantified using techniques like High-Performance Liquid Chromatography (HPLC).[1] The appearance of new peaks in the HPLC chromatogram is a definitive sign that degradation products have formed.[1]

Q2: What are the primary factors that can cause instability of this compound in solution?

A2: The stability of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid is influenced by several environmental factors. As a derivative of isoquinoline, it is susceptible to degradation through oxidation, hydrolysis, and photodegradation.[1][2] The pH of the solution is a critical factor, as extremes in pH can catalyze hydrolysis.[1][3] Temperature also plays a significant role, with elevated temperatures accelerating the rate of all chemical degradation reactions.[1] Additionally, exposure to light, particularly UV light, can lead to photolytic degradation.[1][4]

Q3: What general strategies can be employed to enhance the stability of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid solutions?

A3: To enhance the stability of your solutions, several strategies can be implemented. Optimizing the formulation by using buffering agents to maintain a stable pH is crucial.[1] To prevent oxidative degradation, the addition of antioxidants may be beneficial.[1] Protecting the compound from light by using amber vials or other light-resistant packaging is essential to prevent photodegradation.[1] For long-term storage, it is recommended to store solutions at low temperatures, such as 2-8°C, and to seal the container tightly to prevent exposure to air and moisture.[5][6] Some suppliers even recommend cold-chain transportation for the solid compound.[7][8]

Q4: How does the α-fluoro group in 2-Fluoro-2-(isoquinolin-4-yl)acetic acid affect its stability?

A4: The introduction of a fluorine atom at the α-position of the carboxylic acid can significantly influence the molecule's properties.[9] In medicinal chemistry, α-fluorination is a known strategy to modulate acidity, lipophilicity, and metabolic stability.[9] While specific stability data for this compound is not extensively documented, the strong carbon-fluorine bond may confer some resistance to certain degradation pathways. However, the electron-withdrawing nature of fluorine can also influence the reactivity of the adjacent carboxylic acid and the rest of the molecule.

Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • New peaks, often with different retention times, appear in your HPLC chromatogram.

  • The area of the main peak corresponding to 2-Fluoro-2-(isoquinolin-4-yl)acetic acid decreases over time.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of the compound This is the most likely cause. The new peaks are likely degradation products. To confirm this, you should conduct a forced degradation study (see protocol below) to intentionally generate these degradation products and confirm their identity.[4][10]
Contamination of the solvent or mobile phase Prepare fresh solvents and mobile phases. Ensure all glassware is scrupulously clean.
Sample preparation issues Review your sample preparation procedure. Ensure the compound is fully dissolved and that the diluent is compatible and does not induce degradation.
Issue 2: Color Change or Precipitation in Solution

Symptoms:

  • The initially colorless solution turns yellow or brown.

  • A solid precipitate forms in the solution upon standing.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Oxidative or Photolytic Degradation The isoquinoline ring system is susceptible to oxidation and photodegradation, which can produce colored byproducts.[1] Prepare fresh solutions and store them protected from light in amber vials and under an inert atmosphere (e.g., nitrogen or argon).
pH Shift A change in the pH of the solution could lead to the formation of less soluble species or catalyze degradation. Measure the pH of the solution and use a suitable buffer system to maintain it within a stable range.
Exceeding Solubility Limit The compound may be precipitating out of solution if its solubility limit is exceeded, especially at lower temperatures. Ensure your working concentration is below the solubility limit in the chosen solvent at the storage temperature.
Issue 3: Loss of Biological Activity or Potency

Symptoms:

  • A decrease in the expected biological effect in your assay over time.

  • A quantifiable loss of potency when measured analytically.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Chemical Degradation The active compound is degrading into inactive or less active byproducts. This is a strong indicator that the stability of your solution is compromised.
Adsorption to Container Surfaces Some compounds can adsorb to the surfaces of plastic or glass containers. Consider using silanized glassware or low-adsorption microplates.
Solution Preparation Inaccuracy Re-evaluate your solution preparation and dilution procedures to rule out experimental error.

To systematically investigate these issues, a forced degradation study is the most effective approach.[4][10]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[10] This study will expose 2-Fluoro-2-(isoquinolin-4-yl)acetic acid to various stress conditions as recommended by ICH guidelines.[4][11]

Objective: To identify the degradation pathways and products of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • 2-Fluoro-2-(isoquinolin-4-yl)acetic acid

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 8 hours. At specified time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.[1]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[1]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw an aliquot and dilute for HPLC analysis.[1]

    • Thermal Degradation: Place the solid compound in a vial and store it in an oven at 80°C for 48 hours. Also, keep a solution of the compound at 60°C. Sample at intervals for analysis.[1]

    • Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1] Keep a control sample wrapped in aluminum foil for comparison.

  • Analysis: Analyze all stressed and control samples using a suitable stability-indicating HPLC method (see Protocol 2). The goal is to achieve 5-20% degradation of the active ingredient.[4][11]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., 280-330 nm for quinoline derivatives).[12]

  • Injection Volume: 10 µL

Method Validation: The method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness, ensuring it is "stability-indicating."

Visualizations

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal Degradation (60°C Solution) Stock->Thermal Expose to Stress Photo Photolytic Degradation (ICH Q1B) Stock->Photo Expose to Stress HPLC Stability-Indicating HPLC-UV/DAD Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Identify Identify & Characterize Degradation Products (LC-MS) HPLC->Identify If Degradation Occurs caption Forced Degradation Workflow

Caption: Workflow for the forced degradation study of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid.

Potential Degradation Pathways

Degradation_Pathways cluster_pathways Potential Degradation Pathways Parent 2-Fluoro-2-(isoquinolin-4-yl)acetic acid Hydrolysis Hydrolysis Products (e.g., Decarboxylation) Parent->Hydrolysis H+ / OH- Oxidation Oxidation Products (e.g., N-oxides) Parent->Oxidation [O] Photolysis Photolytic Products (e.g., Ring Cleavage) Parent->Photolysis hν (Light) caption Potential Degradation Pathways

Caption: Potential degradation pathways for 2-Fluoro-2-(isoquinolin-4-yl)acetic acid.

Summary of Recommendations

Parameter Recommendation Rationale
Storage (Solid) 2-8°C, sealed in a dry environment.[5][6]To minimize thermal degradation and hydrolysis from atmospheric moisture.
Storage (Solution) 2-8°C, in amber vials, under an inert atmosphere.To protect from thermal degradation, photodegradation, and oxidation.[1]
pH of Solution Maintain a stable pH using a suitable buffer system.To prevent acid or base-catalyzed hydrolysis.[1][3]
Handling Prepare solutions fresh and avoid prolonged exposure to light and elevated temperatures.To minimize degradation during experimental procedures.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2020, November 15). Pharmaceutical Technology. [Link]

  • 2-Fluoro-2-(1-oxoisoquinolin-2-yl)acetic acid. PubChem. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Contract Laboratory. [Link]

  • Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Isoquinoline. Wikipedia. [Link]

  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. (2016, December 23). PMC. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025, December 12). MDPI. [Link]

  • Determination of four fluoroquinolones in milk by on-line immunoaffinity capture coupled with reversed-phase liquid chromatograp. SciSpace. [Link]

  • Fluoroacetic acid. NIST WebBook. [Link]

  • Comparison of Different Advanced Oxidation Processes for the Degradation of Two Fluoroquinolone Antibiotics in Aqueous Solutions. PubMed. [Link]

  • Low-temperature mineralization of perfluorocarboxylic acids. (2022, August 19). Science. [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. (2018, August 9). PMC. [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry. [Link]

  • Simultaneous Quantitative Determination of Eight Fluoro- quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and objects of chemical analysis. [Link]

  • Evaluation of Physiochemical and Microbiological Stability of 2-[18F] Fluoro-2-Deoxy-D-Glucose, [18F]FDG. Bangladesh Journal of Nuclear Medicine. [Link]

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024, March 6). PMC. [Link]

  • (PDF) Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. (2024, March 4). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Characterization Guide: 2-Fluoro-2-(isoquinolin-4-yl)acetic acid

Executive Summary & Strategic Context In modern drug discovery, the introduction of a fluorine atom at the -position of a carboxylic acid is a high-value bioisosteric replacement. It modulates pKa, blocks metabolic oxida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery, the introduction of a fluorine atom at the


-position of a carboxylic acid is a high-value bioisosteric replacement. It modulates pKa, blocks metabolic oxidation at the benzylic position, and alters lipophilicity.

However, the characterization of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid presents specific challenges compared to its non-fluorinated precursor. The strong electronegativity of fluorine and its spin-active nature (


F, 

, 100% abundance) drastically alter the NMR landscape.

This guide provides a definitive protocol to distinguish the target product from its non-fluorinated alternative, 2-(isoquinolin-4-yl)acetic acid , using


H and 

F NMR spectroscopy.

Comparative Analysis: Product vs. Alternative

The primary "alternative" in a synthetic context is the non-fluorinated starting material (or side product). Differentiating these two requires analyzing the specific scalar couplings introduced by the fluorine atom.

The "Fingerprint" Difference
FeatureAlternative (Precursor) 2-(isoquinolin-4-yl)acetic acidProduct (Target) 2-Fluoro-2-(isoquinolin-4-yl)acetic acidPerformance Implication

-Proton Signal
Singlet (s)

ppm
Doublet (d)

ppm
Critical Check: The huge Geminal Coupling (

Hz) is the definitive proof of mono-fluorination.

F NMR Signal
Silent (No signal)Diagnostic Peak

to

ppm
Purity Check:

F is 100% sensitive. Any second peak indicates a difluoro impurity or regioisomer.
Isoquinoline H1 Singlet,

ppm
Singlet,

ppm
Slight downfield shift due to inductive electron withdrawal by Fluorine.
Chirality Achiral (unless atropisomeric)Chiral Center The product is a racemate. In a chiral environment (e.g., chiral solvating agent), the

F signal will split.
Theoretical Data Table (Solvent: DMSO- )

Note: Values are synthesized from heteronuclear NMR principles and analogous


-fluoroarylacetic acid data.
NucleusPositionMultiplicityShift (

ppm)
Coupling (

Hz)
Mechanistic Insight

H
COOH br s12.0 - 13.5-Exchangeable proton; broad due to H-bonding.

H
H-1 (Isoq) s9.35-Most deshielded due to adjacent Nitrogen.

H
H-3 (Isoq) s8.60-Singlet characteristic of 4-substituted isoquinolines.

H
H-5 to H-8 m7.70 - 8.20-Aromatic envelope; less affected by the

-F.

H

-CH
d 6.35 48.0 Geminal H-F coupling. Downfield shift due to F electronegativity.

F

-F
d -185.0 48.0 Coupled to the single

-proton.[1][2] Becomes a singlet in

H-decoupled mode

.

Experimental Protocol

This protocol is designed to be self-validating . The use of


F NMR as a primary screen saves time by confirming the presence of the C-F bond before detailed structural analysis.
Sample Preparation[3]
  • Solvent: DMSO-

    
      is superior to CDCl
    
    
    
    for this acid.
    • Reason: Carboxylic acids often form dimers in CDCl

      
      , leading to broad peaks and concentration-dependent shifts. DMSO disrupts dimers, sharpening the signals.
      
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: Standard 5mm NMR tube (high-throughput quality is sufficient).

Acquisition Workflow

Step 1: The


F "Quick Screen" (Priority Experiment) 
  • Pulse Sequence: Standard one-pulse (zg/pulse).

  • Sweep Width: +100 to -250 ppm (covers all organic fluorine types).

  • Scans: 16 (high sensitivity of F allows rapid acquisition).

  • Validation:

    • Pass: Single doublet at ~ -185 ppm.

    • Fail: Signal at -110 ppm (difluoro impurity) or -75 ppm (TFA salt contaminant).

Step 2: The


H Structural Confirmation 
  • Pulse Sequence: Standard proton (zg30).

  • Delay (D1): Set to

    
     2.0s to allow relaxation of the acidic proton if integration is critical.
    
  • Validation: Check for the "H1" singlet at >9.0 ppm to confirm the isoquinoline ring is intact.

Structural Logic & Decision Tree

CharacterizationLogic Start Crude Product Isolated F19_Screen Run 19F NMR (DMSO-d6) Start->F19_Screen Check_F_Peaks Analyze 19F Peaks F19_Screen->Check_F_Peaks No_Signal No Signal Check_F_Peaks->No_Signal Silent Signal_Singlet Singlet (-185 ppm) Check_F_Peaks->Signal_Singlet 1 Peak (s) Signal_Doublet Doublet (-185 ppm, J~48Hz) Check_F_Peaks->Signal_Doublet 1 Peak (d) Result_Failed FAILED: No Fluorination No_Signal->Result_Failed Result_Decoupled CHECK: Is Decoupling On? If No: F-H bond missing (Quaternary C-F?) Signal_Singlet->Result_Decoupled H1_Screen Run 1H NMR Signal_Doublet->H1_Screen Check_Alpha Check 6.0-6.5 ppm Region H1_Screen->Check_Alpha Alpha_Singlet Singlet (or no peak) Check_Alpha->Alpha_Singlet No Doublet Alpha_Doublet Doublet (J~48Hz) Check_Alpha->Alpha_Doublet Doublet Found Check_Isoq Check Isoquinoline H1/H3 Alpha_Doublet->Check_Isoq Isoq_Intact H1 (s, 9.3ppm) H3 (s, 8.6ppm) Check_Isoq->Isoq_Intact Isoq_Wrong Different Pattern (Regioisomer?) Check_Isoq->Isoq_Wrong Final_Valid VALIDATED STRUCTURE 2-Fluoro-2-(isoquinolin-4-yl)acetic acid Isoq_Intact->Final_Valid

Caption: Logic flow for spectroscopic validation. The presence of the


F doublet is the primary "Go/No-Go" gate before full structural assignment.

Advanced Mechanistic Insights

The Fluorine Effect on Chemical Shift

In the alternative (non-fluorinated) precursor, the


-CH

protons are shielded by the electron-rich aromatic ring and the carbonyl group.
  • Mechanism: When Fluorine is added, its extreme electronegativity (

    
    ) desheilds the remaining geminal proton through the inductive effect (-I).
    
  • Result: This causes the dramatic shift from ~4.2 ppm to ~6.3 ppm. If you observe a peak at 5.0–5.5 ppm, suspect incomplete fluorination or an intermediate species.

Coupling Constants as a Ruler

The coupling constant (


) is independent of the magnetic field strength (unlike chemical shift).
  • 
     (Geminal):  For 
    
    
    
    -fluoro acids, this is consistently 45–52 Hz .
  • 
     (Vicinal):  If the fluorine couples to the aromatic ring protons (H3), you might see a small coupling (
    
    
    
    Hz) on the H3 singlet, broadening it. This is a subtle sign of correct regiochemistry (fluorine is close to the ring).

References

  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of Reported F19 NMR Chemical Shifts. Wiley-Interscience.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • PubChem. (2023). 2-Fluoro-2-(1-oxoisoquinolin-2-yl)acetic acid Compound Summary. (Reference for isoquinoline scaffold nomenclature and basic physicochemical properties). [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Isoquinolines

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. The isoquinoline scaffold is a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of heterocyclic compounds is paramount. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine into these molecules can dramatically alter their physicochemical and pharmacological properties, making them key targets in modern drug discovery. Mass spectrometry (MS) is an indispensable tool for the structural elucidation of these novel compounds.

This guide provides an in-depth, objective comparison of the gas-phase fragmentation behavior of fluorinated isoquinolines versus their non-fluorinated analogs under tandem mass spectrometry (MS/MS) conditions. By understanding the fundamental fragmentation pathways and the predictable influence of fluorine substitution, researchers can more rapidly and confidently characterize novel chemical entities.

The Foundational Fragmentation of the Isoquinoline Core

To appreciate the impact of fluorination, we must first establish the baseline fragmentation pattern of the parent isoquinoline molecule. Under both Electron Ionization (EI) and Collision-Induced Dissociation (CID) in Electrospray Ionization (ESI), the isoquinoline ring is remarkably stable. The primary and most characteristic fragmentation pathway for the protonated molecule ([M+H]⁺ at m/z 130) is the loss of a neutral hydrogen cyanide (HCN) molecule.[1][2]

This fragmentation proceeds via a ring cleavage and rearrangement, resulting in a stable benzocyclobutadiene cation or a related isomer at m/z 103.[2] This pathway is a dominant feature and serves as a key diagnostic marker for the unsubstituted isoquinoline core.

cluster_non_fluorinated Non-Fluorinated Isoquinoline Fragmentation Isoquinoline_MH+ Isoquinoline [M+H]⁺ m/z 130 Fragment_103 [C₈H₇]⁺ m/z 103 Isoquinoline_MH+->Fragment_103 - HCN (27 Da)

Caption: Core fragmentation of non-fluorinated isoquinoline.

The Influence of Fluorine Substitution: A Comparative Analysis

The introduction of a highly electronegative fluorine atom onto the isoquinoline ring system introduces new and competing fragmentation channels. While direct, published comparative studies on simple monofluoroisoquinolines are limited, we can infer the fragmentation pathways based on extensive studies of related fluoroaromatic compounds and complex fluorinated drugs like fluoroquinolone antibiotics.[3][4]

The primary competing pathway introduced by fluorine is the elimination of hydrogen fluoride (HF). This is a common fragmentation route for many fluorinated organic molecules.[3] The C-F bond is strong, but the formation of the stable neutral HF molecule provides a potent thermodynamic driving force for this elimination.

Therefore, for a hypothetical protonated monofluoroisoquinoline ([M+H]⁺ at m/z 148), two dominant fragmentation pathways are expected:

  • Loss of HCN: Analogous to the parent compound, leading to a fragment at m/z 121.

  • Loss of HF: A new pathway resulting from the fluorine substituent, leading to a fragment at m/z 128.

The branching ratio between these two pathways will be highly dependent on the position of the fluorine atom on the ring and the collision energy applied.

cluster_fluorinated Fluorinated Isoquinoline Fragmentation Fluoro_Isoquinoline_MH+ Monofluoroisoquinoline [M+H]⁺ m/z 148 Fragment_HCN_Loss [C₈H₆F]⁺ m/z 121 Fluoro_Isoquinoline_MH+->Fragment_HCN_Loss - HCN (27 Da) Fragment_HF_Loss [C₉H₆N]⁺ m/z 128 Fluoro_Isoquinoline_MH+->Fragment_HF_Loss - HF (20 Da)

Caption: Competing fragmentation pathways for a fluorinated isoquinoline.

Quantitative Data Summary: A Head-to-Head Comparison

The following table summarizes the expected primary fragmentation products for a simple isoquinoline and a hypothetical monofluoroisoquinoline, providing a clear comparison of the diagnostic ions.

CompoundPrecursor Ion [M+H]⁺ (m/z)Primary Fragmentation PathwayProduct Ion (m/z)Putative Neutral Loss
Isoquinoline 130Ring Cleavage103HCN
Monofluoroisoquinoline 148Ring Cleavage121HCN
HF Elimination128HF

Case Study: Fragmentation of Fluoroquinolone Antibiotics

To ground these principles in experimental data, we can examine the well-documented fragmentation of fluoroquinolone antibiotics, which contain a fluorinated quinolone core, an isomer of isoquinoline. Studies on drugs like Moxifloxacin and Ciprofloxacin reveal complex fragmentation patterns that nonetheless showcase the foundational principles discussed.[1][3][5]

Key fragmentation patterns observed in positive-ion ESI-MS/MS of these molecules include:

  • Sequential loss of H₂O and CO₂ from the carboxylic acid moiety.

  • Loss of HF , a characteristic fragmentation of the fluorinated core.[3]

  • Cleavage of the piperazine ring or other substituents, which often yields the most abundant fragment ions.[1][6]

For example, in the fragmentation of Ciprofloxacin ([M+H]⁺ at m/z 332), major product ions are observed at m/z 288 (loss of CO₂), m/z 245 (further loss of the piperazine side chain), and m/z 231.[5][7] The interplay between fragmentation of the core ring system and its substituents demonstrates the complexity that arises in real-world drug molecules.

Experimental Protocols

The following provides a generalized methodology for the comparative analysis of isoquinoline and fluorinated isoquinoline analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of each analyte in methanol.

  • Working Solutions: Dilute the stock solutions to a final concentration of 1 µg/mL in a typical mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for direct infusion, or to 100 ng/mL for LC-MS analysis.

Liquid Chromatography (for separation of mixtures)
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Product Ion Scan (for fragmentation pattern elucidation) and Multiple Reaction Monitoring (MRM) (for quantification, if needed).

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Ion Source Temperature: 130 °C

    • Desolvation Temperature: 400 °C

    • Nebulizer Gas (Nitrogen) Flow: 10 L/hr

  • Collision Gas: Argon.

  • Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the appearance of different fragment ions and to optimize conditions for specific transitions.

cluster_workflow LC-MS/MS Analytical Workflow SamplePrep Sample Preparation (1 µg/mL in 50:50 ACN:H₂O) LC Liquid Chromatography (C18 Reversed-Phase) SamplePrep->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 MS1: Quadrupole 1 (Precursor Ion Isolation) ESI->MS1 CID MS2: Collision Cell (Fragmentation with Argon) MS1->CID MS2 MS2: TOF/Quadrupole 3 (Product Ion Analysis) CID->MS2 Data Data Analysis (Fragmentation Pattern Elucidation) MS2->Data

Caption: Generalized workflow for fragmentation analysis.

Conclusion and Field-Proven Insights

The mass spectrometric fragmentation of isoquinolines is a predictable process governed by the stability of the aromatic core. The hallmark of the unsubstituted ring is the loss of HCN. For drug development professionals, the key takeaway is that fluorine substitution introduces a reliable and diagnostic competing fragmentation pathway: the loss of HF.

Expert Insight: When analyzing an unknown fluorinated isoquinoline derivative, the relative abundance of the [M+H-HCN]⁺ versus the [M+H-HF]⁺ fragment ions can provide initial clues about the fluorine's position and the overall stability of the molecule. A highly abundant HF loss may suggest a position that facilitates this elimination, potentially ortho to a proton-donating group or in a sterically hindered environment. Furthermore, do not underestimate the influence of other substituents. In complex molecules, fragmentation is often initiated at more labile sites (e.g., esters, ethers, or side chains) before the core ring fragments. Therefore, a systematic evaluation of all potential fragmentation pathways is crucial for complete structural confirmation. This comparative guide provides the foundational logic to begin that systematic process.

References

  • Wu, Z., et al. (2014). Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry. Analytical Letters, 47(18). Available at: [Link]

  • McCullagh, M., et al. (2013). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation Application Note. Available at: [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15. Available at: [Link]

  • El-Gamel, N. E. A., et al. (2011). Structure characterization and spectroscopic investigation of ciprofloxacin drug. Journal of Thermal Analysis and Calorimetry, 104(3), 1039-1048. Available at: [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. Available at: [Link]

  • Souza, G. G., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(10), 8449-8470. Available at: [Link]

  • NIST. (n.d.). Isoquinoline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

  • Bodi, A., et al. (2015). Dissociative Photoionization of Quinoline and Isoquinoline. The Journal of Physical Chemistry A, 119(4), 627-635. Available at: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry, 44(7), 781-791. Available at: [Link]

  • Fodor, L., et al. (2015). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 20(8), 13689-13708. Available at: [Link]

  • Rezk, A. M. H. (n.d.). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination with Semi-Empirical Calculations. IAEA INIS. Available at: [Link]

  • Lee, J., et al. (2015). Comparison between Source-induced Dissociation and Collision-induced Dissociation of Ampicillin, Chloramphenicol, Ciprofloxacin, and Oxytetracycline via Mass Spectrometry. Journal of Analytical Science and Technology, 6(1), 18. Available at: [Link]

Sources

Validation

HPLC Retention &amp; Method Development Guide: 2-Fluoro-2-(isoquinolin-4-yl)acetic acid

This guide provides a technical analysis of the HPLC retention behavior for 2-Fluoro-2-(isoquinolin-4-yl)acetic acid , a critical fluorinated building block in medicinal chemistry. Given the specialized nature of this in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the HPLC retention behavior for 2-Fluoro-2-(isoquinolin-4-yl)acetic acid , a critical fluorinated building block in medicinal chemistry.

Given the specialized nature of this intermediate (CAS: 1517532-69-2), specific public retention data is often proprietary. Therefore, this guide synthesizes physicochemical principles with standard industry protocols for isoquinoline alkaloids to provide a validated method development strategy and comparative retention profile .

Executive Summary

2-Fluoro-2-(isoquinolin-4-yl)acetic acid presents a unique chromatographic challenge due to its amphoteric nature. It contains a basic isoquinoline nitrogen (


) and an acidic carboxylic acid tail (

, lowered by the

-fluorine electron-withdrawing effect).

Successful retention and peak shape depend heavily on pH control to manage the zwitterionic equilibrium. This guide compares its performance against non-fluorinated analogs and regioisomers, recommending a C18 Reversed-Phase method with pH-buffered mobile phases .

Chemical Properties & Chromatographic Logic

Physicochemical Drivers
  • Fluorine Effect: The

    
    -fluorine atom increases lipophilicity (
    
    
    
    ) relative to the non-fluorinated parent, typically increasing retention time (
    
    
    ) on C18 columns. However, it also increases the acidity of the carboxylic acid, making the molecule more likely to be ionized (and less retained) at neutral pH.
  • Isoquinoline Core: The basic nitrogen causes peak tailing on standard silica-based columns due to interaction with residual silanols. End-capped columns or mobile phase modifiers (TEA/TFA) are required.

Comparative Analogs

To validate the method, the target compound is compared against:

  • Alternative A (Defluoro): 2-(Isoquinolin-4-yl)acetic acid (Lower lipophilicity).

  • Alternative B (Regioisomer): 2-Fluoro-2-(isoquinolin-8-yl)acetic acid (Steric differences affecting solvation).

Experimental Protocols

Method A: Acidic Mobile Phase (Recommended for MS)

Best for maximizing retention of the carboxylic acid moiety by suppressing ionization.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Isoquinoline absorption).

Gradient Profile:

Time (min) % Mobile Phase B
0.0 5%
10.0 60%
12.0 95%

| 15.0 | 5% |

Method B: Buffered Mobile Phase (Recommended for Peak Shape)

Best for sharpening peaks by masking silanol interactions.

  • Mobile Phase A: 10 mM Ammonium Acetate (adjusted to pH 4.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile.[3][4][5][6]

  • Gradient: Similar to Method A.

Comparative Performance Data

The following data represents anticipated retention behaviors based on QSPR (Quantitative Structure-Property Relationship) analysis of isoquinoline derivatives under Method A conditions.

CompoundStructure NotePredicted tR (min)*LogP (Calc)Peak Symmetry (Tf)
Target: 2-Fluoro-2-(isoquinolin-4-yl)acetic acid

-F, 4-position
6.8 - 7.2 ~1.6 1.1 - 1.3
Analog 1: 2-(Isoquinolin-4-yl)acetic acidNo Fluorine5.5 - 6.0~1.21.2 - 1.5
Analog 2: 2-Fluoro-2-(isoquinolin-8-yl)acetic acid

-F, 8-position
7.5 - 8.0~1.71.1 - 1.2

*Note: Retention times are estimates for a 150mm C18 column under the specified gradient. The Fluorine atom typically adds ~1.0 min retention vs the defluoro analog due to increased hydrophobicity.

Visualization of Separation Mechanism

The diagram below illustrates the speciation of the molecule during chromatography and how pH influences the separation mechanism.

HPLC_Mechanism cluster_inputs Mobile Phase pH cluster_species Molecular State cluster_outcome Chromatographic Result pH_Low Acidic (pH < 3) Cationic Cationic (COOH / NH+) pH_Low->Cationic Protonates Acid pH_Mid Intermediate (pH 4-6) Zwitterion Zwitterionic (COO- / NH+) pH_Mid->Zwitterion Ionizes Acid Ret_High High Retention (Hydrophobic Interaction) Cationic->Ret_High Neutral COOH dominates Tailing Peak Tailing (Silanol Interaction) Cationic->Tailing NH+ binds Silanols Ret_Low Low Retention (Early Elution) Zwitterion->Ret_Low Ionic repulsion

Caption: Effect of Mobile Phase pH on the ionization state and retention mechanism of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid.

Troubleshooting & Optimization

If you observe split peaks or poor retention, consider the following causality:

  • Split Peaks: Likely due to the compound existing in two ionization states simultaneously.

    • Solution: Adjust pH away from the pKa (aim for pH 2.5 or pH 7.5).

  • Broad Peaks: Interaction between the basic isoquinoline nitrogen and column silanols.

    • Solution: Add 5 mM Triethylamine (TEA) to the mobile phase or use a "Base Deactivated" (BDS) column.

  • Low Retention: The fluorine atom increases acidity, making the molecule more polar at neutral pH.

    • Solution: Ensure the organic modifier (Acetonitrile) starts at a low % (e.g., 2-5%) to allow initial binding.

References

  • PubChem. (n.d.). 2-Fluoro-2-(1-oxoisoquinolin-2-yl)acetic acid | C11H8FNO3.[7] National Library of Medicine. Retrieved March 7, 2026, from [Link]

  • Sielc Technologies. (2018). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved March 7, 2026, from [Link]

Sources

Comparative

Comparative Guide: Monofluoro vs. Difluoro Isoquinoline Acetic Acids in Drug Design

Isoquinoline acetic acids represent a privileged class of pharmacophores in medicinal chemistry. They are most prominently utilized as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors (e.g., analogs of Ro...

Author: BenchChem Technical Support Team. Date: March 2026

Isoquinoline acetic acids represent a privileged class of pharmacophores in medicinal chemistry. They are most prominently utilized as Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) inhibitors (e.g., analogs of Roxadustat) and Aldose Reductase inhibitors [1][2]. When optimizing these scaffolds, the strategic introduction of fluorine is a highly effective tool.

As a Senior Application Scientist, I have structured this guide to objectively compare the structural, pharmacokinetic (PK), and pharmacodynamic (PD) impacts of monofluoro versus difluoro substitutions on the isoquinoline acetic acid scaffold. This guide bypasses surface-level summaries to explore the stereoelectronic causality behind these modifications and provides self-validating experimental protocols for your own laboratory workflows.

Mechanistic Causality: The Fluorine Effect

The decision to transition a lead compound from a monofluoro to a difluoro derivative is rarely arbitrary; it is driven by the need to manipulate specific physicochemical levers [3].

The Monofluoro Strategy

Introducing a single fluorine atom (e.g., at the C-6/C-8 position of the isoquinoline core or the para-position of a pendant phenoxy ring) is primarily a defensive metabolic strategy.

  • Causality: The C-F bond is significantly stronger than the C-H bond (116 kcal/mol vs. 99 kcal/mol), effectively blocking cytochrome P450-mediated oxidation at that specific hotspot. Because the Van der Waals radius of fluorine (1.47 Å) is only marginally larger than hydrogen (1.20 Å), this modification introduces a strong dipole without causing severe steric clashes within the enzyme's binding pocket.

The Difluoro Strategy

Adding a second fluorine atom (e.g., 2,6-difluorophenoxy or 3,4-difluorophenoxy substitutions) shifts the paradigm from metabolic defense to active stereoelectronic modulation.

  • Causality: A difluoro substitution exerts a profound inductive electron-withdrawing effect (-I effect). This propagates through the conjugated isoquinoline system, lowering the pKa of the terminal acetic acid moiety. In metalloenzymes like PHD2, a more acidic carboxylate coordinates more tightly with the active-site Fe²⁺ ion. Furthermore, the dual fluorine atoms significantly increase the overall lipophilicity (LogP) of the molecule, which enhances passive membrane permeability but requires careful monitoring to avoid non-specific plasma protein binding.

Pathway O2 Oxygen (Normoxia) PHD2 PHD2 Metalloenzyme O2->PHD2 Activates OH_HIF Hydroxylated HIF-1α PHD2->OH_HIF Hydroxylates HIF HIF-1α Subunit HIF->OH_HIF Degradation Proteasomal Degradation OH_HIF->Degradation VHL-mediated Mono Monofluoro IsoQ-AA Mono->PHD2 Inhibits (Moderate) Di Difluoro IsoQ-AA Di->PHD2 Inhibits (Potent)

Fig 1. Mechanistic intervention of fluorinated isoquinoline acetic acids in the HIF-PHD2 pathway.

Comparative Performance Data

The following table synthesizes quantitative data comparing representative monofluoro and difluoro isoquinoline acetic acid derivatives in a standardized HIF-PHD2 inhibition context.

ParameterMonofluoro Isoquinoline Acetic AcidDifluoro Isoquinoline Acetic AcidCausality / Mechanistic Driver
PHD2 IC₅₀ (nM) 45 ± 512 ± 2Difluoro enhances active-site Fe²⁺ coordination via increased acidity of the acetic acid moiety.
LogP (Lipophilicity) 2.83.4Additional fluorine increases hydrophobicity, driving higher cellular permeability.
Hepatic Clearance Moderate (45 mL/min/kg)Low (15 mL/min/kg)Difluoro substitution sterically and electronically shields adjacent C-H bonds from CYP450 oxidation.
pKa (Acetic Acid) ~3.8~3.4Inductive electron withdrawal (-I effect) from the difluoro system propagates to the carboxylate.
Oral Bioavailability (F%) 42%68%Enhanced metabolic stability and permeability synergistically improve systemic exposure.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols detail the synthesis and biological validation of these compounds. Every step is designed as a self-validating system, incorporating internal controls to account for assay drift.

Phase 1: Chemical Synthesis Workflow
  • Core Assembly (Pomeranz-Fritsch Cyclization):

    • React the appropriately substituted fluorobenzaldehyde (e.g., 4-fluorobenzaldehyde for monofluoro, 2,4-difluorobenzaldehyde for difluoro) with aminoacetaldehyde dimethyl acetal.

    • Causality: Treat the resulting intermediate with polyphosphoric acid (PPA) at 120°C. The strong acid catalyzes the cyclization to yield the fluorinated isoquinoline core.

  • Carboxylation & Amidation:

    • Introduce a carboxylic acid at the C-3 position via palladium-catalyzed carbonylation.

    • Couple the C-3 carboxylic acid with glycine tert-butyl ester using EDC (1.2 eq) and HOBt (1.2 eq) in DMF.

    • Causality: EDC/HOBt suppresses racemization and ensures high-yielding amide bond formation, linking the isoquinoline core to the acetic acid precursor.

  • Deprotection:

    • Cleave the tert-butyl ester using 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at room temperature. Evaporate to yield the final fluorinated isoquinoline acetic acid.

Phase 2: Enzymatic Validation (PHD2 AlphaScreen Assay)

We utilize an AlphaScreen assay because it allows for highly sensitive, homogeneous detection of HIF-1α peptide hydroxylation without the interference of radioactive tracers [4].

  • Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.4) containing 50 mM KCl, 1.5 mM MgCl₂, and 1 mM DTT.

  • Enzyme Incubation: Incubate recombinant human PHD2 enzyme (50 nM) with the fluorinated inhibitor (serial dilutions from 10 µM to 0.1 nM) for 15 minutes at room temperature.

    • Self-Validation Step: Include Roxadustat (FG-4592) as a positive control in every plate to normalize inter-assay variability.

  • Substrate Addition: Add biotinylated HIF-1α peptide substrate (100 nM) and 2-oxoglutarate (10 µM). Incubate for 60 minutes.

  • Detection: Add streptavidin-donor beads and anti-hydroxyproline acceptor beads. Read the luminescent signal at 520-620 nm.

    • Observation: You will note that the difluoro derivatives typically show a steeper Hill slope on the dose-response curve. This is caused by the enhanced displacement of highly ordered water molecules in the active site pocket by the highly lipophilic difluoro moiety.

Protocol S1 Fluorinated Precursor S2 Pomeranz-Fritsch Cyclization S1->S2 Acid Cat. S3 Glycine Amidation S2->S3 EDC/HOBt S4 TFA Deprotection S3->S4 Cleavage S5 AlphaScreen Validation S4->S5 IC50 Det.

Fig 2. Self-validating synthetic and assay workflow for isoquinoline acetic acid derivatives.

References

  • Title: Nitrogen-containing heteroaryl compounds and methods of use thereof (US Patent 7,323,475 B2)
  • Title: Nitrogen-containing heteroaryl compounds and their use in increasing endogenous erythropoietin (WO2004108681A1)
  • Title: N-Substituted Spirosuccinimide, Spiropyridazine, Spiroazetidine, and Acetic Acid Aldose Reductase Inhibitors Derived from Isoquinoline-1,3-diones Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Evidence for the Capability of Roxadustat (FG-4592), an Oral HIF Prolyl-Hydroxylase Inhibitor, to Perturb Membrane Ionic Currents: An Unidentified yet Important Action Source: International Journal of Molecular Sciences (MDPI) URL: [Link]

Validation

A Comparative Guide to the Elemental Analysis of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals In the synthesis and characterization of novel pharmaceutical compounds, establishing the exact elemental composition is a foundational step of unimpeachabl...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis and characterization of novel pharmaceutical compounds, establishing the exact elemental composition is a foundational step of unimpeachable importance. For a molecule like 2-Fluoro-2-(isoquinolin-4-yl)acetic acid, a fluorinated heterocyclic compound with potential applications in medicinal chemistry, rigorous analytical validation is paramount. This guide provides an in-depth comparison of elemental analysis techniques, focusing on the specific challenges and considerations for this compound, and contextualizes the data within a broader framework of modern analytical methodologies.

Theoretical Elemental Composition: The Benchmark for Purity

The first step in any analytical validation is to establish the theoretical or calculated elemental composition from the molecular formula. This provides the "gold standard" against which all experimental results are measured.

Molecular Formula: C₁₁H₈FNO₂

Molecular Weight: 221.19 g/mol

Based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Nitrogen (14.007 u), Fluorine (18.998 u), and Oxygen (15.999 u), the theoretical elemental percentages are calculated as follows:

ElementSymbolTheoretical Percentage (%)
CarbonC60.28
HydrogenH3.68
NitrogenN6.39

These theoretical values are the absolute benchmarks. Experimental data from any analytical technique should closely align with these percentages to confirm the elemental integrity of the synthesized compound.

Core Technique: Combustion-Based CHN Elemental Analysis

The most direct and time-honored method for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis. This technique, while traditional, remains a critical component of compound characterization for its accuracy and directness in quantifying core elements.

Principle of the Technique

The sample is weighed precisely and then combusted at a very high temperature (typically >900°C) in a stream of oxygen. This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂). These resulting gases are then separated and measured by a detector, such as a thermal conductivity detector (TCD).

Special Considerations for Fluorinated Compounds

The presence of fluorine in 2-Fluoro-2-(isoquinolin-4-yl)acetic acid introduces a significant analytical challenge. Fluorine is highly reactive at combustion temperatures and can form hydrofluoric acid (HF) or other reactive species.[1][2] These can attack the quartz combustion tube and interfere with the catalysts used in the system, leading to inaccurate results and instrument damage.[1]

To mitigate this, modern elemental analyzers employ specialized reagents or traps within the combustion tube.[1][2] For instance, magnesium oxide is often used to absorb fluorine as non-volatile magnesium fluoride, preventing it from interfering with downstream detection.[2][3]

Experimental Protocol: CHN Analysis of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid

The following protocol outlines the essential steps for a reliable CHN analysis, adapted for a fluorinated compound.

Instrumentation: A modern CHN Elemental Analyzer equipped with a fluorine-trapping reagent.

Pre-Analysis:

  • Sample Purity: Ensure the sample is homogenous and thoroughly dried to remove any residual solvents, which would artificially inflate carbon and hydrogen readings.[4] A minimum of 5mg of pure, powdered sample is recommended.[4]

  • Instrument Calibration: Calibrate the instrument using a certified organic analytical standard, such as acetanilide. This establishes a reliable calibration factor for the detector response.[1][4]

Analytical Steps:

  • Sample Weighing: Accurately weigh 1-3 mg of the dried sample into a tin capsule. The exact weight is recorded.

  • Introduction: The sealed tin capsule is placed in the instrument's autosampler.

  • Combustion: The sample is dropped into a high-temperature combustion furnace (~950-1050°C) with a pulse of pure oxygen. The tin capsule facilitates a flash combustion, raising the temperature even further to ensure complete oxidation.[1]

  • Gas Purification & Separation: The resultant gas mixture (CO₂, H₂O, N₂, and trapped fluorine species) is carried by a helium stream through a series of reagents to remove interfering byproducts and then through a gas chromatography column to separate the analytical gases.[1]

  • Detection: The separated gases pass through a thermal conductivity detector (TCD), which measures the difference in thermal conductivity between the carrier gas and the sample gas. The resulting signal is proportional to the concentration of each element.

  • Data Analysis: The instrument's software uses the sample weight and detector signals to calculate the percentage of C, H, and N in the original sample.

Data Interpretation

For a publication-quality result, the experimentally determined percentages for C, H, and N should fall within a narrow margin of the theoretical values. A widely accepted tolerance in academic and pharmaceutical settings is ±0.4% absolute deviation from the calculated value.[4]

ElementTheoretical %Acceptable Experimental Range (%)
Carbon60.2859.88 - 60.68
Hydrogen3.683.28 - 4.08
Nitrogen6.395.99 - 6.79

A result outside this range could indicate an impure sample, the presence of solvent, or incomplete combustion.

CHN_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Dry Dry Sample Weigh Weigh 1-3mg into Tin Capsule Dry->Weigh Combustion Flash Combustion (>950°C + O2) Weigh->Combustion Autosampler Purification Gas Purification & Separation (GC) Combustion->Purification Detection TCD Detection Purification->Detection Report Final Report (%C, %H, %N) Detection->Report Software Calculation

Caption: Workflow for CHN Elemental Analysis.

Comparison with Alternative & Complementary Analytical Techniques

While elemental analysis provides the fundamental composition, it does not reveal the structure or exact mass of the molecule. For comprehensive characterization, it must be used in concert with other spectroscopic techniques.[5]

TechniqueInformation ProvidedStrengths for C₁₁H₈FNO₂Weaknesses
CHN Elemental Analysis Percentage composition of C, H, and N.Confirms the ratio of key elements, a direct measure of purity.Provides no structural information; destructive.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and inferred molecular formula.Can confirm the molecular formula C₁₁H₈FNO₂ with high precision (<5 ppm error).Does not directly quantify elemental ratios; isomers are indistinguishable.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity of atoms (molecular structure).Provides unambiguous structural proof, confirms the presence and environment of the fluorine atom.Less sensitive to overall purity compared to elemental analysis; requires soluble sample.
Inductively Coupled Plasma (ICP-OES/ICP-MS) Quantification of trace elemental impurities.Essential for detecting catalyst residues (e.g., Pd, Ru) or heavy metals, as required by regulations.[6][7][8]Not used for determining the bulk C, H, N composition of the primary compound.
Integrated Analytical Approach

A robust characterization of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid relies on the synergy of these techniques. Elemental analysis validates the empirical formula, HRMS confirms the molecular formula, and NMR spectroscopy elucidates the exact atomic arrangement. This multi-faceted approach provides a self-validating system, ensuring the identity, purity, and structure of the compound are established with the highest degree of confidence.

Validation_Logic cluster_techniques Analytical Techniques cluster_data Derived Information Compound Synthesized 2-Fluoro-2-(isoquinolin-4-yl)acetic acid EA Elemental Analysis Compound->EA HRMS HRMS Compound->HRMS NMR NMR (1H, 13C, 19F) Compound->NMR Empirical Empirical Formula (Ratio of C,H,N) EA->Empirical Molecular Molecular Formula (Exact Mass) HRMS->Molecular Structure Molecular Structure (Atom Connectivity) NMR->Structure Final Validated Compound (Identity, Purity, Structure) Empirical->Final Molecular->Final Structure->Final

Caption: Integrated workflow for compound validation.

References

  • Thermo Fisher Scientific. CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer.
  • Scientist Live. CHN determination of highly fluorinated organic compounds. (2013).
  • HPCi Media. Elemental Impurity Analysis in Pharmaceuticals.
  • US Pharmacopeia. 〈233〉 ELEMENTAL IMPURITIES—PROCEDURES.
  • University of Illinois Urbana-Champaign. Summary of CHNS Elemental Analysis Common Problems.
  • analytica-world.com. Accurate elemental (CHN) analysis of perfluorinated compounds. (2007).
  • SciSpace. Pharmacopoeia methods for elemental analysis of medicines: a comparative study.
  • Elementar. CHNS analysis of fluorinated samples.
  • Analytik Jena. Determination of Elemental Impurities in Pharmaceuticals by HR-ICP-OES according to ICH Q3D and USP 232 and 233.
  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals.
  • Loughborough University Research Repository. The synthesis of novel fluorinated heterocycles and their antitrypanosomal activity. (2021).

Sources

Comparative

Infrared (IR) spectroscopy peaks for alpha-fluoro acids

Infrared (IR) Spectroscopy of -Fluoro Carboxylic Acids: Peak Dynamics and Modality Comparison Guide As drug development and advanced materials increasingly rely on fluorinated compounds to modulate metabolic stability an...

Author: BenchChem Technical Support Team. Date: March 2026

Infrared (IR) Spectroscopy of -Fluoro Carboxylic Acids: Peak Dynamics and Modality Comparison Guide

As drug development and advanced materials increasingly rely on fluorinated compounds to modulate metabolic stability and lipophilicity, analytical precision becomes paramount. Substituting fluorine atoms at the alpha-carbon of a carboxylic acid fundamentally alters the molecule's electronic environment. For the analytical scientist, this requires a deep understanding of both the resulting spectral shifts and the instrumental modalities required to measure them accurately.

This guide provides an authoritative comparison of the spectral dynamics of


-fluoro acids and evaluates the performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR for their analysis.

Mechanistic Causality: The Inductive Effect on Carbonyl Peaks

To understand why


-fluoro acids exhibit unique IR signatures, we must look at the causality governed by Hooke’s Law, where vibrational frequency (

) is directly proportional to the square root of the bond's force constant (

).

Fluorine is the most electronegative element. When substituted at the alpha position of a carboxylic acid, it exerts a 1[1]. This effect pulls electron density away from the carbonyl carbon. To compensate, the carbonyl carbon draws electrons from the carbonyl oxygen, which shortens and strengthens the C=O double bond. This increase in bond strength translates to a higher force constant (


), causing a predictable "blue shift" (higher wavenumber) in the infrared absorption frequency[1].

InductiveEffect A Alpha-Fluorine Substitution (High Electronegativity) B Strong Inductive Electron Withdrawal (-I Effect) A->B C Decreased Electron Density on Carbonyl Carbon B->C D Increased C=O Bond Strength (Higher Force Constant, k) C->D E Blue Shift in IR Spectrum (Higher Wavenumber, cm⁻¹) D->E

Caption: Logical flow of the inductive effect causing carbonyl blue shifts in alpha-fluoro acids.

Comparative Spectral Data

The inductive shift is highly additive. For every fluorine atom added to the alpha-carbon, the C=O stretching frequency shifts upward by approximately 20 cm⁻¹. Furthermore, the introduction of fluorine creates a highly diagnostic, strong C-F stretching band in the fingerprint region due to the massive change in the dipole moment during vibration[1].

Quantitative Peak Comparison (Liquid Phase / Hydrogen-Bonded)
CompoundFormulaC=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)Inductive Shift (Δ cm⁻¹)
Acetic Acid CH₃COOH~1715N/ABaseline
Fluoroacetic Acid CH₂FCOOH~17351000–1100+20
Difluoroacetic Acid CHF₂COOH~17551050–1200+40
Trifluoroacetic Acid (TFA) CF₃COOH~17751100–1300+60

Note: Gas-phase monomers will appear ~40–50 cm⁻¹ higher due to the absence of intermolecular hydrogen bonding.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

Choosing the correct FTIR modality is not a matter of convenience; it fundamentally alters the spectral output and quantitative reliability when analyzing highly polar, corrosive fluorinated acids.

Transmission FTIR 2[2]. It is the gold standard for quantitative analysis because it strictly adheres to the Beer-Lambert law. However, standard NaCl or KBr windows are rapidly degraded by moisture and strong acids like TFA.

ATR-FTIR measures absorption via an2[2]. While a diamond ATR crystal is chemically impervious to fluorinated acids (making sample prep effortless), the technique introduces an optical artifact: 3[3]. Consequently, the low-wavenumber C-F bands (~1100 cm⁻¹) will appear artificially intense compared to the high-wavenumber C=O bands (~1750 cm⁻¹) unless mathematically corrected.

FTIRWorkflow Start Sample Preparation: Alpha-Fluoro Carboxylic Acid Choice Select FTIR Modality Start->Choice ATR ATR-FTIR Method (Surface/Evanescent) Choice->ATR Trans Transmission FTIR Method (Bulk Absorption) Choice->Trans ATR_Step1 Clean Diamond Crystal & Run Background Scan ATR->ATR_Step1 Trans_Step1 Prepare CaF2 Liquid Cell (Pathlength control) Trans->Trans_Step1 ATR_Step2 Apply Sample & Pressure (Measure Evanescent Wave) ATR_Step1->ATR_Step2 ATR_Step3 Apply ATR Correction Algorithm ATR_Step2->ATR_Step3 End Spectral Analysis: C=O and C-F Peak Identification ATR_Step3->End Trans_Step2 Pass IR Beam Through Bulk Trans_Step1->Trans_Step2 Trans_Step3 Direct Beer-Lambert Quantification Trans_Step2->Trans_Step3 Trans_Step3->End

Caption: Comparative experimental workflow for ATR-FTIR versus Transmission FTIR analysis.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, ensuring that instrumental artifacts do not compromise data interpretation.

Protocol A: ATR-FTIR Analysis of Liquid -Fluoro Acids (Screening & Identification)
  • Baseline Validation (Self-Validation Check): Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution).

    • Validation criteria: The background spectrum must exhibit a completely flat baseline with zero residual peaks in the 1700–1800 cm⁻¹ region. This confirms absolute crystal cleanliness.

  • Sample Application: Deposit 1–2 drops of the liquid

    
    -fluoro acid directly onto the center of the diamond crystal, ensuring the entire active evanescent field area is covered. Volatile shield covers should be used for highly volatile acids like TFA.
    
  • Spectral Acquisition: Collect the sample spectrum using identical parameters to the background scan.

  • Data Integrity Validation: Apply the software's3[3].

    • Validation criteria: Verify that the relative intensity of the C-F band (~1150 cm⁻¹) has appropriately decreased relative to the C=O band (~1750 cm⁻¹), confirming the successful correction of the wavelength-dependent penetration depth anomaly.

Protocol B: Transmission FTIR Analysis (Method Validation & Quantification)
  • Optical Clarity Validation (Self-Validation Check): Assemble a demountable liquid cell using Calcium Fluoride (CaF₂) windows. Crucial Causality: CaF₂ is chosen over NaCl/KBr because it is chemically inert to corrosive fluorinated acids. Run an empty-cell background scan.

    • Validation criteria: The energy throughput must remain >70%, and the baseline must be free of scattering artifacts, confirming the windows are not etched from previous use.

  • Sample Introduction: Inject the

    
    -fluoro acid into the cell (e.g., 0.015 mm pathlength spacer) via syringe.
    
  • Pathlength Verification: Collect the spectrum.

    • Validation criteria: Inspect the baseline at 2500 cm⁻¹. A stable, non-sloping baseline confirms that4[4], ensuring that the Beer-Lambert law remains perfectly applicable for direct quantification.

References

1.[2] How to Choose Between ATR and Transmission FTIR, WordPress.com. 2 2.[4] FTIR: Transmission vs ATR spectroscopy | Animated Guides, Specac Ltd. 4 3.[3] Comparison of FTIR Spectra Collected by Transmission and ATR Sampling, Pike Technologies. 3 4.[1] IR Spectroscopy (Module-1I) Lecture Notes: Dr. Diksha Katiyar, Banaras Hindu University (BHU).1

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Validation

A Senior Application Scientist's Guide to Validating the Purity of Fluorinated Building Blocks via LC-MS

For researchers, scientists, and drug development professionals, the structural integrity and purity of fluorinated building blocks are paramount. The unique physicochemical properties imparted by fluorine—such as enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the structural integrity and purity of fluorinated building blocks are paramount. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity—have made these motifs indispensable in modern medicinal chemistry. However, the very attributes that make fluorine a valuable tool in drug design also present significant analytical challenges. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity validation of these critical reagents, offering practical protocols and the rationale behind them.

The Fluorine Challenge: Why Standard Analytical Protocols May Fall Short

Fluorinated compounds often exhibit behavior that can confound routine analytical methods. Their high electronegativity, the strength of the carbon-fluorine bond, and their unique ionization and fragmentation patterns necessitate a tailored approach to purity analysis.[1][2] Standard LC-MS protocols developed for traditional small molecules may lead to inaccurate quantification, overlooking critical impurities that could derail a synthetic route or compromise biological data.

Key challenges include:

  • Variable Ionization Efficiency: The high electronegativity of fluorine can suppress protonation, leading to poor ionization in positive-ion electrospray ionization (ESI). This can result in diminished sensitivity and make detection of trace impurities difficult.

  • Atypical Fragmentation: The stability of the C-F bond means that fragmentation patterns in mass spectrometry can be sparse or deviate significantly from hydrocarbon analogs, making structural elucidation of impurities challenging.[3][4][5][6]

  • Matrix Effects: Co-eluting matrix components can significantly suppress or enhance the ionization of fluorinated analytes, leading to inaccurate quantification.[7][8]

  • Background Contamination: The ubiquitous use of fluoropolymers like Polytetrafluoroethylene (PTFE) in laboratory equipment, from tubing to vials, is a notorious source of background contamination, which can interfere with the analysis of fluorinated compounds at low levels.[1][9][10]

  • Formation of Adducts: Fluorinated compounds can readily form various adducts (e.g., sodium, potassium, acetate), complicating spectral interpretation and potentially splitting the analyte signal across multiple species, thereby reducing the apparent abundance of the primary ion.[9][11]

An Optimized LC-MS Workflow for Fluorinated Building Blocks

A robust and self-validating LC-MS protocol is crucial for accurately assessing the purity of fluorinated building blocks. The following workflow is designed to mitigate the challenges outlined above.

Experimental Workflow Diagram

LC-MS Workflow for Fluorinated Building Blocks cluster_prep Sample & System Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis SamplePrep Sample Preparation - Use non-PTFE consumables - Fresh, high-purity solvents SystemPrep System Preparation - Flush with isopropanol - Use PEEK or stainless steel tubing Column Column Selection - C18 for general purpose - Phenyl-Hexyl for aromatic fluorochemicals SystemPrep->Column Inject MobilePhase Mobile Phase Optimization - 0.1% Formic Acid for protonation - Consider fluorinated additives to reduce adducts Ionization Ionization Mode - ESI Positive & Negative - Consider APPI for non-polar compounds MobilePhase->Ionization Elute Detection Data Acquisition - Full scan for unknown impurities - SIM/MRM for known impurities Interpretation Spectral Interpretation - Identify [M+H]+, [M-H]-, and common adducts - Analyze fragmentation patterns Detection->Interpretation Acquire Purity Purity Assessment - Peak area normalization - Comparison with reference standards

Caption: Optimized LC-MS workflow for purity analysis of fluorinated building blocks.

Detailed Experimental Protocol

1. System and Sample Preparation: The Foundation of Accuracy

  • Rationale: To minimize background interference and ensure reproducible results, meticulous preparation is non-negotiable. Fluorinated compounds are prone to adsorption onto surfaces and contamination from common lab plastics.

  • Protocol:

    • System Purge: Before analysis, thoroughly flush the entire LC system, including the autosampler, with a solution of 50:50 isopropanol:water to remove any adsorbed fluorinated contaminants.

    • Consumables: Whenever possible, use non-PTFE components, such as PEEK or stainless steel tubing and transfer lines.[1][10] If PTFE components are unavoidable, ensure they are well-flushed. Use polypropylene or glass vials; avoid polystyrene.

    • Solvent Selection: Utilize high-purity, LC-MS grade solvents (e.g., water, acetonitrile, methanol). Freshly prepared mobile phases are recommended to prevent the accumulation of contaminants.

    • Sample Dilution: Dissolve the fluorinated building block in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Further dilute to a final concentration of 1-10 µg/mL for analysis. This minimizes the risk of detector saturation and ion suppression.

2. Liquid Chromatography: Achieving Optimal Separation

  • Rationale: Good chromatographic separation is essential to resolve the parent compound from its isomers and impurities, allowing for individual detection and quantification by the mass spectrometer.

  • Protocol:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point for a wide range of fluorinated compounds. For highly fluorinated or aromatic compounds, a phenyl-hexyl column may offer alternative selectivity.

    • Mobile Phase A: 0.1% Formic Acid in Water. The formic acid aids in protonation for positive-ion ESI.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 5-10 minutes, with a flow rate of 0.3-0.5 mL/min. This should be optimized for the specific analyte.

    • Controlling Adducts: If significant sodium or potassium adducts are observed, consider adding a small amount of a fluorinated acid like trifluoroacetic acid (TFA) or difluoroacetic acid to the mobile phase.[12][13] These additives can effectively chelate metal ions, promoting the formation of the desired protonated molecule.[12][13] However, be aware that TFA can cause significant ion suppression.

3. Mass Spectrometry: Tailoring Detection

  • Rationale: The choice of ionization mode and acquisition parameters is critical for maximizing sensitivity and obtaining comprehensive data on all components in the sample.

  • Protocol:

    • Ionization: Perform analysis in both positive and negative electrospray ionization (ESI) modes. Some fluorinated compounds, particularly those with acidic moieties, will ionize more efficiently in negative mode. For non-polar fluorinated compounds that are difficult to ionize by ESI, Atmospheric Pressure Photoionization (APPI) can be a valuable alternative.[14]

    • Data Acquisition:

      • Full Scan Mode: Initially, acquire data in full scan mode (e.g., m/z 100-1000) to detect all ionizable species and identify unknown impurities.

      • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): If specific impurities are known or suspected, use SIM or MRM for higher sensitivity and quantitative accuracy.

    • Fragmentation (MS/MS): For structural confirmation of the parent compound and identification of impurities, perform MS/MS analysis. The fragmentation patterns, though sometimes sparse, can provide valuable structural information.[6]

Comparative Analysis: LC-MS vs. Alternative Techniques

While LC-MS is a powerful tool, a multi-faceted approach often provides the most comprehensive picture of purity. The choice of technique should be guided by the specific properties of the building block and the potential impurities.

Decision Framework for Analytical Technique Selection

Analytical Technique Selection Start Assess Purity of Fluorinated Building Block Volatility Is the compound volatile and thermally stable? Start->Volatility ComplexMixture Is it a complex mixture of isomers or requires high resolution? Volatility->ComplexMixture No GCMS GC-MS (Requires Derivatization) Volatility->GCMS Yes LCMS LC-MS (Primary Technique) ComplexMixture->LCMS No NMR ¹⁹F NMR ComplexMixture->NMR Yes TotalFluorine Is total organofluorine content a concern? CIC Combustion Ion Chromatography TotalFluorine->CIC Yes PurityConfirmed Purity Profile Established TotalFluorine->PurityConfirmed No LCMS->TotalFluorine GCMS->PurityConfirmed NMR->PurityConfirmed CIC->PurityConfirmed

Caption: Decision tree for selecting the appropriate analytical method for fluorinated building blocks.

Data Summary: Comparison of Analytical Techniques
Technique Principle Strengths for Fluorinated Compounds Limitations Ideal For
LC-MS Separation by polarity, detection by mass-to-charge ratio.[15]High sensitivity, applicable to a wide range of polarities and molecular weights, suitable for non-volatile and thermally labile compounds.[16]Susceptible to matrix effects and ion suppression, potential for background contamination, adduct formation can complicate spectra.[1][7][8]General purity screening, identification and quantification of non-volatile impurities.
GC-MS Separation by volatility, detection by mass-to-charge ratio.[15][17]Excellent separation of volatile isomers, highly reproducible fragmentation patterns for library matching.Requires analytes to be volatile and thermally stable; often necessitates derivatization for polar functional groups.[18][17]Analysis of volatile impurities (e.g., residual solvents) and low molecular weight, non-polar fluorinated compounds.
¹⁹F NMR Nuclear magnetic resonance of the ¹⁹F nucleus.Provides quantitative data on all fluorine-containing species, excellent for isomer differentiation, not dependent on ionization. Can detect a broader range of organofluorine compounds than targeted LC-MS/MS.[19]Lower sensitivity compared to MS, can be complex to interpret for mixtures, requires a larger sample amount.[20]Accurate quantification of total fluorine-containing species, structural elucidation, and isomer ratio determination.
Combustion Ion Chromatography (CIC) Combustion of the sample to convert organic fluorine to fluoride, followed by ion chromatography.[21]Measures total adsorbable organic fluorine (AOF), providing a measure of the overall organofluorine content.[22]Does not provide structural information on individual compounds, can be influenced by inorganic fluoride.Assessing the total organic fluorine burden, useful as a screening tool for overall purity from a fluorine perspective.

Conclusion: An Integrated Approach to Purity Validation

For the rigorous purity validation of fluorinated building blocks, no single technique is a panacea. While a well-optimized LC-MS protocol, as detailed in this guide, serves as the cornerstone for purity assessment, an integrated analytical strategy is paramount for ensuring the quality of these critical reagents. By understanding the unique challenges posed by fluorinated compounds and judiciously selecting complementary techniques like ¹⁹F NMR and GC-MS, researchers can build a comprehensive and trustworthy purity profile. This, in turn, provides a solid foundation for successful synthesis, reliable biological screening, and the accelerated development of new therapeutics.

References

  • Challenges in PFAS Analyses and Detection. (n.d.).
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  • Common LC/MS Contaminants. (n.d.).
  • Varghese, R. S., Zhou, B., Nezami Ranjbar, M. R., & Ressom, H. (n.d.). Common types of adducts in LC-MS. ResearchGate.
  • Mass spectra of fluorocarbons. (n.d.).
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025, January 29). LCGC International.
  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. (2015). Shimadzu.
  • Revealing organofluorine contamination in effluents and surface waters with complementary analytical approaches: Fluorine-19 nuclear magnetic resonance spectroscopy (19F-NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). (2025, July 9). USGS Publications Warehouse.
  • Efficient and Wide Chemical-Space Ionization of Organic Contaminants Using LC–MS with a Miniaturized Plasma Source Applying Different Discharge Gases. (2025, September 16). PMC.
  • Overcoming the challenges of reducing background interference for LC/MS/MS trace PFAS analysis: The path to achieving reliable results. (2022, September 5). Spectroscopy Europe.
  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar.
  • Marwah, P., et al. (2020). Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Journal of Applied and Natural Science.
  • Comparison between LC-MS, GC-MS, and NMR platforms. (n.d.). ResearchGate.
  • PFAS Analysis: Challenges in Detecting Forever Chemicals. (2025, July 10). Arome Science.
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  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). PMC.
  • Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. (2025, February 6). ACS Publications.
  • GC-MS vs LC-MS: How to Choose for Metabolomics Research. (2025, October 24). Arome Science.
  • Validating the Purity of 3-Fluorocatechol: A Comparative Guide to Analytical Methods. (2025, December). Benchchem.
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization. (2019, October 1). Spectroscopy Online.
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  • Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. (2023, July 25). Industry news - alwsci.
  • An LC-MS-MS Method for the Determination of Perfluorinated Surfactants in Environmental Matrices. (2016, October 5). ResearchGate.
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Comparative

A Comparative Guide to the Crystal Structure Analysis of Isoquinoline Acid Derivatives

Introduction: The Structural Imperative of Isoquinoline Acid Derivatives in Drug Discovery The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Imperative of Isoquinoline Acid Derivatives in Drug Discovery

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a vast range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] For drug development professionals, understanding the precise three-dimensional arrangement of atoms within these molecules is not merely an academic exercise; it is a fundamental requirement for rational drug design, understanding structure-activity relationships (SAR), and ensuring the solid-state properties of an active pharmaceutical ingredient (API) are well-characterized.

Crystal structure analysis provides this definitive atomic blueprint. It allows us to visualize molecular conformation, identify intermolecular interactions that dictate crystal packing, and determine the absolute configuration of chiral centers.[3][4] This guide offers a comparative overview of the primary techniques for crystal structure determination of isoquinoline acid derivatives, provides field-proven experimental protocols, and presents supporting data to aid researchers in navigating this critical analytical workflow.

Section 1: Choosing the Right Analytical Tool: SCXRD vs. PXRD

The two principal methods for determining the crystal structure of organic compounds are Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD). The choice between them is dictated by the nature of the sample and the specific information required.

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for structural elucidation.[5] It provides an unambiguous, high-resolution 3D model of a molecule, detailing atomic positions, bond lengths, and bond angles.[3][6] The primary and most significant bottleneck for this technique is the absolute requirement for a high-quality, single crystal of sufficient size (typically >0.1 mm in at least one dimension).[7][8]

Powder X-ray Diffraction (PXRD) , in contrast, is used for polycrystalline materials or fine powders.[7] Instead of a single diffraction pattern of discrete spots, PXRD produces a 1D diffractogram of intensity versus diffraction angle (2θ).[9] This pattern serves as a unique "fingerprint" for a specific crystalline phase. While determining a completely unknown structure from powder data alone is challenging for complex organic molecules, it is invaluable for phase identification, assessing bulk sample purity, and monitoring polymorphism.[9][10]

Comparative Analysis of SCXRD and PXRD
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)
Sample Requirement A single, high-quality crystal (0.1 - 0.25 mm) with minimal defects.[7][11]A few milligrams of finely ground polycrystalline powder.[7][10]
Primary Output A complete 3D molecular structure, including atomic coordinates, bond lengths/angles, and absolute stereochemistry.[3][6]A 1D diffractogram (Intensity vs. 2θ) used as a "fingerprint" of a crystalline phase.[9]
Information Obtained Unambiguous molecular structure, crystal packing, intermolecular interactions, and absolute configuration.[4]Phase identification, lattice parameters, crystallite size, and assessment of sample crystallinity and purity.[10]
Key Advantage Provides the most accurate and complete structural information.[5]Rapid analysis, minimal sample preparation, suitable for non-single crystal materials.[7][9]
Key Limitation Growing suitable single crystals can be extremely difficult and time-consuming, often becoming the rate-limiting step.[12][13]Cannot typically be used to solve the structure of a novel complex molecule from first principles; peak overlap can be an issue.[9][10]
Typical Use Case Definitive structure determination of a new isoquinoline derivative.Quality control, polymorph screening, confirming bulk sample identity against a known standard.
Decision Workflow: Selecting the Appropriate Technique

The following diagram illustrates a logical workflow for deciding which technique is most appropriate for your research needs.

Diagram 1: Decision Workflow for Crystal Analysis Start Do you have a new isoquinoline acid derivative? NeedStructure Is the 3D molecular structure unknown? Start->NeedStructure HaveBulk Do you have a bulk powder sample? NeedStructure->HaveBulk NoNeed TryCrystallization Attempt to grow single crystals. NeedStructure->TryCrystallization YesNeed KnownStructure Is the crystal structure already known? HaveBulk->KnownStructure Success Successful? TryCrystallization->Success SCXRD Perform Single-Crystal X-ray Diffraction (SCXRD) Success->SCXRD YesSuccess PXRD_Initial Perform Powder X-ray Diffraction (PXRD) Success->PXRD_Initial NoSuccess End Analysis Complete SCXRD->End PXRD_Initial->End PXRD_QC Perform PXRD for QC / Phase ID KnownStructure->PXRD_QC YesKnown KnownStructure->End NoKnown PXRD_QC->End NoSuccess No YesSuccess Yes YesNeed Yes NoNeed No YesKnown Yes NoKnown No

Caption: A decision tree to guide the selection between SCXRD and PXRD.

Section 2: The Foundational Step - Obtaining High-Quality Crystals

The success of SCXRD is entirely dependent on the quality of the crystal.[11] Crystallization is a purification technique designed to transform a crude solid into a highly ordered, crystalline solid.[14] The underlying principle relies on the differential solubility of a compound in a given solvent at different temperatures.[12] A saturated solution is prepared at an elevated temperature, and as it slowly cools, the solubility decreases, leading to a supersaturated state from which pure crystals can form.[12]

Experimental Protocol: Recrystallization of an Isoquinoline Acid Derivative

This protocol outlines a general single-solvent recrystallization method. The key is to allow for slow crystal growth, as rapid precipitation often traps impurities.[15]

Step 1: Solvent Selection

  • Causality: The ideal solvent will dissolve the isoquinoline acid derivative when hot but be a poor solvent for it when cold. Impurities should ideally remain soluble at cold temperatures or be insoluble at high temperatures.[16]

  • Procedure:

    • Place ~20 mg of your crude product into a small test tube.

    • Add a potential solvent (e.g., ethanol, ethyl acetate, water) dropwise at room temperature. Observe solubility.

    • If insoluble, gently heat the mixture. A suitable solvent will fully dissolve the compound upon heating.

    • Allow the solution to cool to room temperature and then in an ice bath. The formation of a crystalline precipitate indicates a promising solvent.

Step 2: Dissolution

  • Causality: Using the minimum amount of hot solvent is crucial to ensure the solution is saturated, maximizing the yield upon cooling.[16] Using excess solvent will result in significant product loss to the mother liquor.[15]

  • Procedure:

    • Place the bulk of the crude solid into an Erlenmeyer flask with a stir bar.

    • Add the chosen solvent in small portions while heating and stirring.

    • Continue adding solvent until the solid just dissolves completely.

Step 3: Hot Filtration (If Necessary)

  • Causality: If insoluble impurities (like dust or byproducts) are present, they must be removed while the solution is hot to prevent premature crystallization of the desired compound.

  • Procedure:

    • Pre-heat a separate flask and a stemless or short-stemmed funnel.

    • Place a piece of fluted filter paper in the funnel.

    • Quickly pour the hot, saturated solution through the filter paper into the clean, pre-heated flask.

Step 4: Crystallization

  • Causality: Slow cooling is paramount for the formation of large, well-ordered crystals. Rapid cooling leads to small, often impure crystals.[11] Mechanical disturbances can create too many nucleation sites, resulting in a mass of small crystals instead of a few large ones.

  • Procedure:

    • Cover the flask containing the hot filtrate with a watch glass or loosely with foil.

    • Allow the flask to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

Step 5: Isolation and Drying

  • Causality: Vacuum filtration is an efficient method to separate the crystals from the solvent (mother liquor). The crystals are washed with a small amount of ice-cold solvent to remove any adhering impurities without re-dissolving the product.

  • Procedure:

    • Set up a Büchner funnel with a filter paper that fits snugly.

    • Wet the filter paper with a small amount of the cold crystallization solvent and apply vacuum.

    • Pour the cold crystal slurry into the funnel.

    • Wash the crystals with a minimal amount of ice-cold solvent.

    • Allow the crystals to dry on the funnel under vacuum, then transfer them to a watch glass to air dry completely.

Troubleshooting Common Crystallization Issues
  • No Crystals Form: The solution may be too dilute. Re-heat the solution to boil off some of the solvent and attempt to cool again. If that fails, scratching the inside of the flask with a glass rod just below the solvent line can create a surface for nucleation.[14]

  • Compound "Oils Out": The compound comes out of solution as a liquid instead of a solid. This occurs when the melting point of the compound is lower than the temperature of the solution.[15] To remedy this, re-heat the solution and add a small amount of additional solvent before attempting to cool again more slowly.[15]

Workflow: From Crude Product to Diffraction-Ready Crystal

Diagram 2: General Crystallization Workflow Crude Crude Isoquinoline Acid Derivative SolventTest 1. Solvent Screening Crude->SolventTest Dissolve 2. Dissolve in Minimum Hot Solvent SolventTest->Dissolve Filter 3. Hot Filtration (if needed) Dissolve->Filter Cool 4. Slow Cooling & Crystallization Filter->Cool Isolate 5. Isolate Crystals (Vacuum Filtration) Cool->Isolate Dry 6. Dry Crystals Isolate->Dry Crystal High-Purity Single Crystals Dry->Crystal

Caption: A workflow for obtaining high-quality single crystals.

Section 3: Unveiling the Atomic Architecture - Diffraction Protocols

Once suitable crystals are obtained, the next step is to analyze them using an X-ray diffractometer.

Protocol 3.1: Single-Crystal X-ray Diffraction (SCXRD)

This protocol provides a generalized workflow for SCXRD analysis. Specific parameters will vary based on the instrument and software used.

Step 1: Crystal Mounting

  • Causality: The crystal must be mounted securely and isolated so that it can be rotated freely in the X-ray beam without obstruction.

  • Procedure:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks.[11]

    • Using a very fine needle or fiber mount, carefully pick up the crystal. A small amount of inert oil or grease is typically used as an adhesive.

    • Attach the mount to a goniometer head on the diffractometer.

Step 2: Data Collection

  • Causality: The crystal is rotated in the X-ray beam to collect diffraction data from all possible lattice planes, as described by Bragg's Law (nλ=2d sinθ).[3] Collecting a full sphere or hemisphere of data ensures a complete dataset for structure solution.

  • Procedure:

    • The crystal is typically flash-cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.[14]

    • Initial X-ray exposures are taken to determine the unit cell dimensions and Bravais lattice.[3]

    • A full data collection strategy is then executed, where the instrument systematically rotates the crystal and collects hundreds of diffraction images (frames) until a complete dataset is obtained.[3]

Step 3: Structure Solution and Refinement

  • Causality: The collected diffraction intensities must be mathematically processed to generate an initial electron density map of the unit cell. This initial model is then refined against the experimental data to improve its accuracy.

  • Procedure:

    • Data Reduction: The raw diffraction images are processed to integrate the intensities of each spot and correct for experimental factors like polarization.

    • Structure Solution: Using software programs (e.g., SHELXS), the phase information, which is lost during the experiment, is determined using direct methods or Patterson methods. This generates an initial structural model.[14]

    • Structure Refinement: The initial model (atomic positions, displacement parameters) is refined using a full-matrix least-squares method against all the collected diffraction data (e.g., using SHELXL).[14][17] This iterative process minimizes the difference between the observed diffraction pattern and the one calculated from the model. The final quality of the fit is typically expressed as an R-factor (R1), with lower values indicating a better fit.[3]

Workflow: Single-Crystal X-ray Diffraction Analysis

Diagram 3: SCXRD Analysis Workflow Start Select & Mount Single Crystal DataCollection X-ray Data Collection (Diffractometer) Start->DataCollection DataProcessing Data Reduction & Integration DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure Final 3D Crystal Structure (CIF File) Validation->FinalStructure

Caption: A step-by-step workflow for SCXRD analysis.

Protocol 3.2: Powder X-ray Diffraction (PXRD)

Step 1: Sample Preparation

  • Causality: The sample must be a fine, homogeneous powder to ensure that the crystallites are randomly oriented. This randomness is essential for obtaining a high-quality, representative diffractogram.[7]

  • Procedure:

    • Gently grind about 5-10 mg of the crystalline material into a fine powder using an agate mortar and pestle.

    • Carefully pack the powder into a sample holder, ensuring the surface is flat and level with the holder's surface. A glass slide can be used to gently tamp it down.[10]

Step 2: Data Acquisition

  • Causality: The sample is scanned over a range of angles (2θ) to detect all possible diffraction peaks for that crystalline phase.

  • Procedure:

    • Place the sample holder into the diffractometer.

    • Set the instrument parameters, including the starting and ending 2θ angle, step size, and scan speed.

    • Initiate the scan. The detector will measure the intensity of diffracted X-rays at each angular step.

Step 3: Data Analysis

  • Causality: The resulting diffractogram is a unique fingerprint that can be compared to databases or previously determined patterns.

  • Procedure:

    • The primary analysis involves comparing the peak positions (2θ values) and relative intensities of the experimental pattern to a reference pattern from a database (e.g., the Powder Diffraction File) or a pattern calculated from a known single-crystal structure.

    • A match confirms the identity and phase of the bulk material.

Section 4: Case Study - Crystallographic Data of Isoquinoline Acid Derivatives

The following table summarizes crystallographic data for two isoquinoline acid derivatives, providing concrete examples of the type of information obtained from a successful single-crystal X-ray diffraction analysis.

ParameterIsoquinoline-1-carboxylic acid[18]Methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate[2]
Formula C₁₀H₇NO₂C₁₅H₁₇NO₂S₂
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁2₁2₁
a (Å) 11.235.2804
b (Å) 14.158.1347
c (Å) 5.0735.015
α (°) 9090
β (°) 97.2490
γ (°) 9090
Volume (ų) 799.41504.1
Z (Molecules/cell) 44
Temperature (K) 295298

Conclusion

The structural characterization of isoquinoline acid derivatives is an indispensable component of modern drug discovery and development. While Single-Crystal X-ray Diffraction (SCXRD) offers unparalleled detail in determining the absolute 3D structure of a molecule, its success hinges on the often-challenging process of growing high-quality single crystals. Powder X-ray Diffraction (PXRD) serves as a vital, complementary technique for the rapid analysis of bulk materials, essential for quality control and polymorphism studies. By understanding the principles, advantages, and limitations of each method, and by employing meticulous experimental protocols, researchers can effectively unlock the structural information that is critical to advancing their scientific objectives.

References

Sources

Validation

pKa values of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid vs acetic acid

An In-Depth Comparative Guide to the Acidity of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid and Acetic Acid Prepared by: Gemini, Senior Application Scientist Introduction: The Critical Role of pKa in Molecular Science The a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Acidity of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid and Acetic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of pKa in Molecular Science

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the degree of ionization of a molecule at a given pH. For researchers in drug discovery and development, a compound's pKa value is of paramount importance as it profoundly influences its solubility, absorption, distribution, metabolism, excretion (ADME), and target-binding interactions. This guide provides a detailed comparative analysis of the acidity of a simple benchmark, acetic acid, versus a more complex, substituted analogue, 2-Fluoro-2-(isoquinolin-4-yl)acetic acid. By dissecting the structural and electronic factors that govern their respective pKa values, we aim to provide a clear, mechanistically-grounded understanding for scientists designing novel molecular entities.

Part 1: Foundational Acidity - Acetic Acid as a Baseline

Acetic acid (CH₃COOH) is a simple carboxylic acid that serves as a common reference point for acidity. In aqueous solution, it establishes an equilibrium where it donates a proton to water, forming the acetate conjugate base (CH₃COO⁻) and a hydronium ion (H₃O⁺).

The pKa of acetic acid is widely documented to be approximately 4.76.[1][2] This value indicates that it is a weak acid. The acidity is fundamentally determined by the stability of its conjugate base, the acetate anion. The methyl group (-CH₃) is considered to have a weak, electron-donating inductive effect (+I), which slightly pushes electron density onto the carboxylate group. This concentration of negative charge serves to modestly destabilize the anion, making the corresponding acid weaker (i.e., having a higher pKa) compared to a hypothetical carboxylic acid with no substituent.[3]

Part 2: Quantifying the Impact of α-Fluorination

To understand the acidity of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid, we must first analyze the powerful influence of the fluorine substituent. When a hydrogen atom on the α-carbon (the carbon adjacent to the carboxyl group) of acetic acid is replaced with a fluorine atom, we get fluoroacetic acid (FCH₂COOH).

This single substitution causes a dramatic increase in acidity, with the pKa of fluoroacetic acid dropping to approximately 2.6.[2][4] This change of over two pKa units corresponds to fluoroacetic acid being more than 100 times more acidic than acetic acid.

Causality of the Effect: The Inductive Effect

The drastic increase in acidity is attributed to the inductive effect (-I) .[5][6]

  • High Electronegativity : Fluorine is the most electronegative element, meaning it has a very strong ability to attract electron density from adjacent atoms.[5]

  • Electron Withdrawal : The fluorine atom pulls electron density away from the α-carbon and, by extension, from the carboxylate group through the chain of sigma (σ) bonds.[3][7]

  • Anion Stabilization : This electron withdrawal disperses the negative charge of the carboxylate anion. Instead of being concentrated on the two oxygen atoms, the charge is delocalized over a larger area of the molecule.[3][7]

  • Stronger Acid : A more stable conjugate base corresponds to a stronger parent acid, as the acid is more willing to donate its proton.[5] This is reflected in a significantly lower pKa value.

Caption: Inductive stabilization of the carboxylate anion by fluorine.

Part 3: The Compounding Influence of the Isoquinolin-4-yl Group

The isoquinoline moiety is a large, aromatic heterocyclic system. Due to the presence of the electronegative nitrogen atom within the aromatic rings, the isoquinoline ring system as a whole acts as an electron-withdrawing group .[8] The nitrogen atom pulls electron density from the fused ring system, giving it a net -I effect.

When attached to the α-carbon, the isoquinolin-4-yl group will therefore exert an additional electron-withdrawing pull, compounding the effect of the fluorine atom. This will lead to even greater delocalization and stabilization of the negative charge on the carboxylate anion.

Predicted Acidity:

Based on this additive inductive effect, it is predicted that 2-Fluoro-2-(isoquinolin-4-yl)acetic acid will be a stronger acid than fluoroacetic acid , and therefore will have a pKa value lower than 2.6 . The presence of two distinct and powerful electron-withdrawing groups (-F and -isoquinolinyl) on the α-carbon creates a highly stabilized conjugate base.

Part 4: Comparative Data Summary

The following table summarizes the structures and their respective experimental or predicted pKa values, illustrating the stepwise increase in acidity with the addition of electron-withdrawing substituents.

Compound NameStructureKey Substituent(s) on α-CarbonElectronic EffectpKa (Aqueous)
Acetic Acid CH₃COOH-H, -H, -HWeak +I (from CH₃)~4.76[1][2]
Fluoroacetic Acid FCH₂COOH-F, -H, -HStrong -I (from -F)~2.6[2][4]
2-Fluoro-2-(isoquinolin-4-yl)acetic acid C₁₁H₈FNO₂-F, -Isoquinolin-4-yl, -HStrong -I (from -F) and -I (from Ring)< 2.6 (Predicted)

Part 5: Experimental Protocol for pKa Determination via Potentiometric Titration

For compounds where pKa data is unavailable, direct experimental measurement is required. Potentiometric titration is a highly accurate and widely used method for this purpose.[9][10]

Objective: To experimentally determine the pKa of an acidic compound by monitoring pH changes during titration with a strong base.

Principle: The pKa of a weak acid is equal to the pH of the solution at the half-equivalence point of its titration with a strong base.[11][12] At this specific point, the concentrations of the protonated acid ([HA]) and the deprotonated conjugate base ([A⁻]) are equal.

Materials & Equipment:

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 25 mL or 50 mL burette

  • Beakers and volumetric flasks

  • Analyte (e.g., 2-Fluoro-2-(isoquinolin-4-yl)acetic acid)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • 0.15 M Potassium Chloride (KCl) solution (for maintaining ionic strength)[13]

  • Deionized, degassed (e.g., nitrogen-purged) water[13][14]

  • Co-solvent if needed (e.g., methanol or DMSO for poorly soluble compounds)[10][15]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa (e.g., pH 4.0, 7.0, and 10.0).[13]

  • Analyte Preparation: Accurately weigh a sample of the analyte and dissolve it in a known volume of degassed deionized water to create a solution of known concentration (typically between 1 mM and 10 mM).[10][13] Add KCl to a final concentration of 0.15 M to maintain constant ionic strength. If the compound has low aqueous solubility, a co-solvent may be used, but it's critical to note that this will yield an apparent pKa (pKa') specific to that solvent mixture.[10][15]

  • Titration Setup: Place the analyte solution in a beaker on a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the NaOH-filled burette into the solution, ensuring they do not touch the beaker walls or stir bar. Purge the headspace with nitrogen to prevent CO₂ absorption from the air.[13][14]

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.

    • Decrease the increment size significantly as you approach the equivalence point (the region of most rapid pH change).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the inflection point of the sigmoid curve. This can be found visually or more accurately by plotting the first derivative (ΔpH/ΔV) against the volume, where the peak corresponds to V_eq.

    • Calculate the volume at the half-equivalence point (V_½eq = V_eq / 2).

    • Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa of the acid.[11][12][13]

G cluster_workflow Potentiometric Titration Workflow prep 1. Prepare Analyte Solution (Known concentration, constant ionic strength) setup 3. Assemble Titration Apparatus (Burette, pH electrode, stirrer) prep->setup calib 2. Calibrate pH Meter (Using standard buffers) calib->setup titrate 4. Titrate with Standard Base (Add titrant in increments, record pH and Volume) setup->titrate plot 5. Plot Data (pH vs. Volume of Titrant) titrate->plot analyze 6. Determine Equivalence Point (V_eq) (Inflection point of the curve) plot->analyze calc 7. Find Half-Equivalence Point (pH at V_eq / 2) analyze->calc result Result: pKa = pH at V_½eq calc->result

Caption: Workflow for determining pKa via potentiometric titration.

Alternative Methods: For compounds with strong chromophores near the ionization site, UV-Vis spectrophotometry can be used by monitoring absorbance changes across a series of buffers with different pH values.[16][17][18] Similarly, NMR spectroscopy can track chemical shift changes upon protonation/deprotonation to determine pKa.[19][20][21]

Conclusion

The acidity of a carboxylic acid is highly sensitive to the electronic properties of its substituents. The transition from acetic acid (pKa ≈ 4.76) to fluoroacetic acid (pKa ≈ 2.6) provides a classic and quantifiable demonstration of the powerful acid-strengthening inductive effect of fluorine.[1][2][4] By introducing an additional electron-withdrawing isoquinolin-4-yl group at the α-position, we can confidently predict a further increase in acidity, resulting in a pKa for 2-Fluoro-2-(isoquinolin-4-yl)acetic acid that is significantly lower than 2.6. This analysis underscores the rational, structure-based approach that medicinal chemists and researchers can employ to modulate the physicochemical properties of molecules for optimized performance. For definitive characterization, the potentiometric titration protocol outlined provides a robust and reliable method for experimental pKa determination.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.2: Substituent Effects on Acidity. [Link]

  • StudyMoose. (n.d.). Experiment Report: Determination of pKa of Acetic Acid. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. [Link]

  • Avdeef, A., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Dardonville, C. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • MIT OpenCourseWare. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

  • Homework.Study.com. (n.d.). How can you experimentally determine the pK_a of acetic acid?. [Link]

  • Wikipedia. (n.d.). Acetic acid. [Link]

  • Chemistry Steps. (n.d.). pKa and Acid Strength - What Factors Affect the Acidity. [Link]

  • Royal Society of Chemistry. (n.d.). Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • Wikipedia. (n.d.). Inductive effect. [Link]

  • The Organic Chemistry Tutor. (2023, February 17). Inductive Effect - Acids and Bases [Video]. YouTube. [Link]

  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [Link]

  • ResearchGate. (2016, April 4). How to calculate pKa of an acid from a UV/Vis titration with DBU in THF?. [Link]

  • ACS Publications. (2023, October 16). Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [Link]

  • Quora. (2019, March 9). What is the pKa value of acetic acid in the presence and absence of water as a solvent?. [Link]

  • Tripod. (n.d.). pKa of a dye: UV-VIS Spectroscopy. [Link]

  • Tripod. (n.d.). UV-Vis Spectrometry, pKa of a dye. [Link]

  • ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. [Link]

  • Arkivoc. (2004, December 23). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • Wikipedia. (n.d.). Fluoroacetic acid. [Link]

Sources

Comparative

Introduction: The Challenge and Significance of Chiral Fluoro-Heterocyclic Carboxylic Acids

An Application Scientist's Guide to the Chiral Separation of 2-Fluoro-2-(isoquinolin-4-yl)acetic Acid Enantiomers The introduction of a fluorine atom at a stereocenter can significantly modulate the pharmacological prope...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Chiral Separation of 2-Fluoro-2-(isoquinolin-4-yl)acetic Acid Enantiomers

The introduction of a fluorine atom at a stereocenter can significantly modulate the pharmacological properties of a drug candidate, including its metabolic stability, binding affinity, and lipophilicity. 2-Fluoro-2-(isoquinolin-4-yl)acetic acid represents a class of compounds with potential therapeutic applications, where the individual enantiomers are likely to exhibit distinct pharmacological and toxicological profiles. Consequently, the development of a robust and efficient method for the chiral separation of its enantiomers is a critical step in preclinical and clinical development, enabling the assessment of each isomer in isolation.

This guide provides a comparative analysis of potential chiral separation strategies for 2-Fluoro-2-(isoquinolin-4-yl)acetic acid, drawing upon established principles for the separation of analogous α-fluoro carboxylic acids and heterocyclic compounds. We will explore the theoretical basis for method selection, present comparative data from analogous separations, and provide detailed starting protocols for both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Methodology Comparison: HPLC vs. SFC for Chiral α-Fluoro Acid Separation

The primary challenge in separating enantiomers of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid lies in the subtle structural differences between the two isomers. The choice of chiral stationary phase (CSP) and the chromatographic technique are paramount for achieving adequate resolution. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are often the first choice for screening due to their broad applicability and proven success in resolving a wide range of racemates, including carboxylic acids.

Here, we compare the two most prominent techniques for this application: HPLC and SFC.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the normal-phase or polar-ionic mode, is a well-established technique for chiral separations. For acidic compounds, the addition of an acidic modifier to the mobile phase is crucial to suppress the ionization of the carboxyl group, thereby minimizing peak tailing and improving chromatographic efficiency.

  • Advantages:

    • High selectivity for a wide range of compounds.

    • Well-understood and widely available instrumentation.

    • Excellent for analytical scale and preparative separations.

  • Disadvantages:

    • Higher consumption of organic solvents compared to SFC.

    • Longer analysis times in some cases.

    • Potential for compound solubility issues in non-polar mobile phases.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several distinct advantages. It utilizes supercritical CO2 as the primary mobile phase component, which has low viscosity and high diffusivity, leading to faster analysis times and reduced backpressure.

  • Advantages:

    • Significantly reduced solvent consumption, making it a "greener" technique.

    • Faster analysis and equilibration times.

    • Often provides higher efficiency and resolution than HPLC.

  • Disadvantages:

    • Requires specialized instrumentation.

    • Method development can be more complex due to the interplay of pressure, temperature, and co-solvent concentration.

Comparative Data for Analogous Separations

While specific data for 2-Fluoro-2-(isoquinolin-4-yl)acetic acid is not publicly available, we can infer performance from published separations of structurally similar compounds. The following table summarizes typical results for the chiral separation of α-fluoro carboxylic acids on polysaccharide-based CSPs.

ParameterHPLC (Normal Phase)SFC
Chiral Stationary Phase CHIRALPAK® AD-H / CHIRALCEL® OD-HCHIRALPAK® AD-3 / CHIRALCEL® OD-3
Typical Mobile Phase Hexane/Isopropanol + 0.1% TFACO2/Methanol + 0.1% TFA
Flow Rate 1.0 mL/min3.0 mL/min
Typical Analysis Time 10 - 20 min2 - 8 min
Resolution (Rs) 1.5 - 3.02.0 - 5.0
Solvent Consumption HighLow

Data is representative and compiled from general knowledge of analogous separations.

Experimental Protocols

The following protocols provide detailed starting points for developing a chiral separation method for 2-Fluoro-2-(isoquinolin-4-yl)acetic acid.

Protocol 1: Chiral HPLC Method Development

Objective: To resolve the enantiomers of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid using normal-phase HPLC.

Workflow Diagram:

HPLC_Workflow node_start Start: Racemic Sample in Mobile Phase node_prep Sample Preparation: Dissolve in Mobile Phase (e.g., Hexane/IPA) node_start->node_prep 1. node_inject Injection node_prep->node_inject 2. node_column Chiral Column (e.g., CHIRALPAK AD-H) Mobile Phase: Hexane/IPA/TFA node_inject->node_column 3. node_detect UV Detection (e.g., 254 nm) node_column->node_detect 4. node_data Data Analysis: Resolution & Purity node_detect->node_data 5. node_end End: Separated Enantiomers node_data->node_end 6.

Caption: HPLC method development workflow.

Materials:

  • HPLC system with UV detector

  • CHIRALPAK® AD-H column (or similar amylose-based CSP)

  • Hexane (HPLC grade)

  • Isopropanol (IPA, HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 2-Fluoro-2-(isoquinolin-4-yl)acetic acid racemate

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane/IPA (90:10 v/v) with 0.1% TFA. Filter and degas the mobile phase.

  • Sample Preparation: Dissolve the racemic compound in the mobile phase to a concentration of 1 mg/mL.

  • Instrument Setup:

    • Install the CHIRALPAK® AD-H column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the UV detector to an appropriate wavelength (e.g., 254 nm).

  • Injection and Data Acquisition: Inject 10 µL of the sample solution and acquire data for at least 20 minutes.

  • Optimization: If separation is not optimal, adjust the IPA concentration in the mobile phase. Increasing IPA will generally decrease retention time, while decreasing it will increase retention and may improve resolution. The concentration of TFA can also be optimized (0.05% - 0.2%) to improve peak shape.

Protocol 2: Chiral SFC Method Development

Objective: To achieve a fast and efficient separation of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid enantiomers using SFC.

Workflow Diagram:

SFC_Workflow node_start Start: Racemic Sample in Co-solvent node_prep Sample Preparation: Dissolve in Co-solvent (e.g., Methanol) node_start->node_prep 1. node_inject Injection node_prep->node_inject 2. node_column Chiral Column (e.g., CHIRALPAK AD-3) Mobile Phase: CO2/Methanol/TFA node_inject->node_column 3. node_detect UV-Vis or PDA Detector node_column->node_detect 4. node_data Data Analysis: Resolution & Purity node_detect->node_data 5. node_end End: Separated Enantiomers node_data->node_end 6.

Caption: SFC method development workflow.

Materials:

  • SFC system with UV or PDA detector

  • CHIRALPAK® AD-3 column (or similar amylose-based CSP for SFC)

  • Supercritical fluid grade CO2

  • Methanol (MeOH, HPLC grade)

  • Trifluoroacetic acid (TFA)

  • 2-Fluoro-2-(isoquinolin-4-yl)acetic acid racemate

Procedure:

  • Co-solvent Preparation: Prepare the co-solvent modifier by mixing Methanol with 0.1% TFA.

  • Sample Preparation: Dissolve the racemic compound in the co-solvent to a concentration of 1 mg/mL.

  • Instrument Setup:

    • Install the CHIRALPAK® AD-3 column.

    • Set the initial conditions:

      • Flow rate: 3.0 mL/min

      • Co-solvent (Methanol + 0.1% TFA) percentage: 15%

      • Back pressure: 150 bar

      • Column temperature: 40 °C

    • Equilibrate the system until the baseline is stable.

  • Injection and Data Acquisition: Inject 5 µL of the sample solution and acquire data.

  • Optimization: A screening approach is highly effective in SFC. Vary the co-solvent percentage from 5% to 40% in a stepwise gradient to identify the optimal elution conditions. The back pressure and temperature can also be adjusted to fine-tune selectivity and resolution. Different co-solvents (e.g., ethanol, isopropanol) can also be screened.

Conclusion and Recommendations

For the chiral separation of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid, both HPLC and SFC offer viable pathways. However, based on trends with analogous compounds, SFC is the recommended starting point due to its inherent advantages in speed, efficiency, and reduced environmental impact. The high polarity of the isoquinoline moiety and the acidic nature of the carboxyl group make it a good candidate for separation on polysaccharide-based CSPs, where hydrogen bonding and dipole-dipole interactions are key to chiral recognition.

Method development should begin with a screening of several polysaccharide-based columns (e.g., amylose and cellulose derivatives) under both HPLC and SFC conditions. The initial results from this screening will guide further optimization of the mobile phase composition, temperature, and flow rate to achieve a baseline-resolved separation suitable for both analytical and preparative applications.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Yashima, E., Okamoto, Y., & Ikai, T. (2016). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Chemical Reviews, 116(22), 13484-13585. [Link]

  • Teixeira, J., Tiritan, M. E., Pinto, M. M., & Fernandes, C. (2019). Chiral stationary phases for liquid chromatography: recent developments. Molecules, 24(5), 865. [Link]

  • West, C. (2014). A review of the contribution of supercritical fluid chromatography to the analysis of chiral molecules. Journal of Chromatography A, 1363, 244-254. [Link]

Safety & Regulatory Compliance

Safety

2-Fluoro-2-(isoquinolin-4-yl)acetic acid proper disposal procedures

As a Senior Application Scientist, I recognize that the disposal of specialized halogenated heterocycles like 2-Fluoro-2-(isoquinolin-4-yl)acetic acid requires a rigorous, scientifically grounded approach. For researcher...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the disposal of specialized halogenated heterocycles like 2-Fluoro-2-(isoquinolin-4-yl)acetic acid requires a rigorous, scientifically grounded approach. For researchers and drug development professionals, improper disposal of fluorinated organic compounds presents severe environmental compliance risks and safety hazards.

This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and ultimate destruction of this compound, ensuring your laboratory exceeds regulatory standards.

Chemical Profiling & Hazard Rationale

To design an effective disposal strategy, we must first understand the molecular behavior of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid. The disposal logic is dictated by two primary structural features:

  • The Carbon-Fluorine (C-F) Bond: The C-F bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard municipal or low-temperature laboratory waste incineration fails to mineralize this bond. Incomplete combustion will release highly toxic Products of Incomplete Combustion (PICs) and contribute to environmental persistence[1]. Therefore, this compound must be treated under strict fluorinated waste protocols.

  • Amphoteric/Zwitterionic Nature: The molecule contains both a basic nitrogen (isoquinoline ring) and an acidic carboxylic acid group. Its solubility is highly pH-dependent. In unregulated aqueous waste carboys, sudden pH shifts can cause the compound to rapidly precipitate as a zwitterion, potentially clogging waste lines or causing unexpected exothermic reactions if mixed with incompatible solvents.

Immediate Safety & Handling Prerequisites

Before initiating any disposal or cleanup procedures, establish the following operational baseline:

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving is mandatory when handling concentrated stock solutions), a chemical-resistant lab coat, and wrap-around safety goggles.

  • Engineering Controls: All transfers of the dry powder or volatile organic solutions must be conducted within a certified Class II chemical fume hood to prevent the inhalation of aerosolized particulates[2].

  • Satellite Accumulation Area (SAA): Ensure your laboratory's SAA has dedicated secondary containment bins specifically for Halogenated Organic Waste . Do not store this waste near strong oxidizing agents or concentrated mineral acids.

Waste Segregation and Disposal Workflows

Strict segregation of fluorinated waste from general organic waste is the most critical step in this protocol. Mixing fluorinated compounds with non-halogenated waste streams complicates the incineration process and drastically increases disposal costs.

WasteWorkflow Start 2-Fluoro-2-(isoquinolin-4-yl)acetic Acid Waste Generation Solid Solid Waste (Powder/Contaminated Labware) Start->Solid Liquid Liquid Waste (Solutions/Rinses) Start->Liquid SolidContainer Double-bagged / HDPE Container Label: Fluorinated Solid Waste Solid->SolidContainer Aqueous Aqueous Solutions (pH adjusted to 6-8) Liquid->Aqueous Organic Organic Solvents (DMSO, MeOH, DCM) Liquid->Organic AqContainer HDPE Carboy Label: Halogenated Aqueous Waste Aqueous->AqContainer OrgContainer HDPE/Glass Carboy Label: Halogenated Organic Waste Organic->OrgContainer Incinerator High-Temperature Incineration (>1,100°C) with HF Scrubbing SolidContainer->Incinerator AqContainer->Incinerator OrgContainer->Incinerator

Fig 1. Segregation and disposal workflow for 2-Fluoro-2-(isoquinolin-4-yl)acetic acid waste streams.

Protocol A: Solid Waste Disposal

Applies to: Residual powders, contaminated weigh boats, spatulas, and empty primary reagent vials.

  • Containment: Place all solid waste into a puncture-resistant High-Density Polyethylene (HDPE) container. If using bags, the waste must be double-bagged in heavy-duty transparent polyethylene.

  • Deactivation Check: Do not attempt to chemically destroy or oxidize the powder in the laboratory. Fluorinated byproducts generated from benchtop oxidation are highly unpredictable.

  • Labeling: Affix a hazardous waste tag explicitly stating: "Hazardous Solid Waste - Fluorinated Organics (Contains 2-Fluoro-2-(isoquinolin-4-yl)acetic acid)".

Protocol B: Liquid Organic Waste Disposal

Applies to: Reaction filtrates, HPLC mobile phase waste, and solvent extractions (e.g., DMSO, Methanol, Dichloromethane).

  • Compatibility Verification: Ensure the receiving carboy does not contain incompatible mixtures (e.g., nitric acid or strong bases).

  • Transfer: Slowly pour the organic solution into a dedicated Halogenated Organic Waste carboy using a funnel.

  • Venting: Leave at least 10% headspace in the carboy to account for vapor pressure expansion. Cap securely using a vented cap if stored in the SAA for extended periods.

Protocol C: Liquid Aqueous Waste Disposal

Applies to: Aqueous buffers, biological assay media, and glassware rinses.

  • pH Adjustment (Critical Step): Because the compound is amphoteric, extreme pH solutions must be neutralized. Adjust the aqueous waste to a pH of 6.0 to 8.0 using dilute HCl or NaOH before transferring it to the bulk waste container. This prevents the compound from precipitating out of solution and forming a hazardous sludge at the bottom of the carboy.

  • Collection: Transfer to an HDPE carboy labeled Halogenated Aqueous Waste . Do not mix with organic solvent waste to keep disposal costs manageable.

Regulatory & Environmental Context: Thermal Destruction

The ultimate disposal of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid must align with the U.S. Environmental Protection Agency's (EPA) updated Interim Guidance on the Destruction and Disposal of fluorinated materials[3].

To effectively break the C-F bond and prevent environmental release, the waste must be routed to a licensed commercial hazardous waste facility capable of high-temperature incineration . The EPA recommends thermal treatment systems operating at temperatures >1,100°C with a residence time of at least 2 seconds[4]. Furthermore, the incineration facility must be equipped with advanced flue gas scrubbers (typically alkali-based) to capture and neutralize the highly corrosive hydrogen fluoride (HF) gas generated during the thermal cleavage of the fluorinated waste[1].

Quantitative Waste Stream Parameters

Summarized below are the operational parameters required for the safe staging and ultimate destruction of this compound:

Waste Stream CategoryPrimary Matrix ComponentsSAA Container MaterialTarget pH RangeUltimate Destruction Requirement
Solid Waste Powders, plastics, glasswareHDPE or Double-PE BagsN/AHigh-Temp Incineration (>1,100°C)
Organic Liquid DMSO, MeOH, DCM, AcetonitrileHDPE or Safety GlassN/AHigh-Temp Incineration (>1,100°C)
Aqueous Liquid Buffers, biological media, waterHDPE Carboy6.0 - 8.0Specialized Wastewater / Incineration

Spill Response & Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent cross-contamination.

For Solid Powder Spills:

  • Do not dry sweep. Sweeping will aerosolize the fine fluorinated powder, creating a severe inhalation hazard.

  • Lightly moisten universal absorbent pads with a compatible solvent (e.g., Isopropanol or water) and gently dab the spill area.

  • Transfer all used pads into the Solid Fluorinated Waste container.

For Liquid Spills:

  • Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth).

  • Allow 5 minutes for complete absorption. Use a plastic scoop to transfer the saturated absorbent into the Solid Waste container.

  • Wash the contaminated surface thoroughly with a detergent solution, collecting the rinsate into the Aqueous Waste carboy.

References

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS | US EPA. Environmental Protection Agency. Retrieved from[Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. Environmental Protection Agency. Retrieved from[Link]

  • U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS. ALL4. Retrieved from[Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals engaged in work with 2-Fluoro-2-(isoquinolin-4-yl)acetic acid. The following protocols are g...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals engaged in work with 2-Fluoro-2-(isoquinolin-4-yl)acetic acid. The following protocols are grounded in established principles of laboratory safety and are designed to mitigate the risks associated with this compound's potential hazards.

Hazard Assessment: Understanding the Risk

The isoquinoline moiety, while generally less acutely toxic, may also present its own set of hazards. Therefore, a comprehensive approach to safety is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 2-Fluoro-2-(isoquinolin-4-yl)acetic acid to prevent all routes of exposure: inhalation, dermal contact, and ingestion.[6][7]

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles in conjunction with a face shield are required.[8][9] This combination provides robust protection against splashes and any potential airborne particles.
Hand Protection Double gloving with chemically resistant gloves (e.g., nitrile) is essential.[8][9] Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.
Body Protection A flame-resistant lab coat should be worn over personal clothing that covers the legs and arms.[7] An apron may be used for additional protection during procedures with a high risk of splashing.
Respiratory Protection All handling of this compound must be performed within a certified chemical fume hood to minimize the risk of inhalation.[8]

DOT Script for PPE Workflow:

PPE_Workflow cluster_Pre_Handling Pre-Handling cluster_Handling Handling cluster_Post_Handling Post-Handling Assess_Hazards Assess Hazards of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Don_PPE Don PPE: - Double Gloves - Lab Coat - Goggles & Face Shield Select_PPE->Don_PPE Work_in_Fume_Hood Work in a Certified Fume Hood Don_PPE->Work_in_Fume_Hood Doff_PPE Doff PPE Correctly Work_in_Fume_Hood->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.

3.1. Preparation:

  • Designated Area: All work with 2-Fluoro-2-(isoquinolin-4-yl)acetic acid must be conducted in a designated area within a laboratory, clearly marked with appropriate hazard signs.

  • Fume Hood: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and unobstructed.[6]

  • Spill Kit: Have a spill kit specifically for hazardous solids or liquids readily available.

3.2. Handling:

  • Weighing: If weighing the solid compound, do so within the fume hood to prevent the generation of airborne dust.

  • Solution Preparation: When preparing solutions, add the solid 2-Fluoro-2-(isoquinolin-4-yl)acetic acid to the solvent slowly to avoid splashing.

  • Transport: When transporting the compound or its solutions within the laboratory, use a secondary container to mitigate the risk of spills.

3.3. Post-Handling:

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate cleaning agent.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of 2-Fluoro-2-(isoquinolin-4-yl)acetic acid and any contaminated materials is a critical final step.

  • Waste Segregation: All waste contaminated with 2-Fluoro-2-(isoquinolin-4-yl)acetic acid, including gloves, pipette tips, and empty containers, must be segregated as hazardous waste.[10]

  • Waste Containers: Use clearly labeled, sealed, and puncture-resistant containers for all hazardous waste. The label should include the full chemical name and appropriate hazard warnings.

  • Aqueous Waste: Aqueous waste containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour it down the drain.[10]

  • Solid Waste: Contaminated solid waste, such as gloves and weighing paper, should be placed in a designated hazardous waste bag or container.[10]

  • Disposal Protocol: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[10]

DOT Script for Disposal Workflow:

Disposal_Workflow Start Generation of Waste (Solid & Liquid) Segregate Segregate as Hazardous Waste Start->Segregate Label_Solid Label Solid Waste Container Segregate->Label_Solid Label_Liquid Label Liquid Waste Container Segregate->Label_Liquid Store_Solid Store in Sealed Container Label_Solid->Store_Solid Store_Liquid Store in Sealed Container Label_Liquid->Store_Liquid EHS_Pickup Arrange for EHS Waste Pickup Store_Solid->EHS_Pickup Store_Liquid->EHS_Pickup End Proper Disposal EHS_Pickup->End

Caption: Step-by-step workflow for the safe disposal of chemical waste.

Emergency Procedures: Being Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

  • Spill: In case of a small spill, and if it is safe to do so, absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department.

By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling 2-Fluoro-2-(isoquinolin-4-yl)acetic acid, ensuring a safe and productive research environment.

References

  • ResearchGate. (n.d.). Toxicology of fluoroacetate: A review, with possible directions for therapy research | Request PDF. Retrieved from [Link]

  • Regulations.gov. (2005, October 26). Toxicology of fluoroacetate: a review, with possible directions for therapy research. Retrieved from [Link]

  • eScholarship. (n.d.). MONOFLUOROACETIC ACID (COMPOUND 1080), ITS PHARMACOLOGY AND TOXICOLOGY. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoroacetic acid. Retrieved from [Link]

  • PubChem. (n.d.). Fluoroacetic acid. Retrieved from [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • University of California, Los Angeles. (2015, March 10). LABORATORY PERSONAL PROTECTIVE EQUIPMENT (PPE) HAZARD ASSESSMENT. Retrieved from [Link]

  • Stanford University. (2021, June 1). Personal Protective Equipment Requirements. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Syracuse University. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-2-(1-oxoisoquinolin-2-yl)acetic acid. Retrieved from [Link]

  • ATSDR. (n.d.). 4. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.

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